Phenyl trifluoroacetate
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
phenyl 2,2,2-trifluoroacetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5F3O2/c9-8(10,11)7(12)13-6-4-2-1-3-5-6/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVCMYAIUSOSIQP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC(=O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5F3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9060106 | |
| Record name | Acetic acid, trifluoro-, phenyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9060106 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
500-73-2 | |
| Record name | Acetic acid, 2,2,2-trifluoro-, phenyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=500-73-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Acetic acid, 2,2,2-trifluoro-, phenyl ester | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000500732 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Acetic acid, 2,2,2-trifluoro-, phenyl ester | |
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| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Acetic acid, trifluoro-, phenyl ester | |
| Source | EPA DSSTox | |
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| Record name | Phenyl trifluoroacetate | |
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| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Phenyl Trifluoroacetate: A Technical Guide to Synthesis Protocols and Mechanisms
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Phenyl trifluoroacetate (B77799) (PTFA) is a versatile reagent and building block in organic synthesis, valued for its role as a trifluoroacetylating agent and its utility in forming activated esters for coupling reactions.[1][2] Its applications span from pharmaceutical development to the synthesis of agrochemicals and specialty materials.[2] The trifluoroacetate group enhances reactivity and solubility, making it a key component in constructing complex molecules and introducing fluorine, which can modulate a molecule's biological and physical properties.[1][2] This guide provides an in-depth overview of the primary synthesis protocols for phenyl trifluoroacetate, details the underlying reaction mechanisms, and presents quantitative data to aid in method selection and optimization.
Core Synthesis Protocols
The synthesis of this compound can be achieved through several distinct pathways, primarily involving the trifluoroacetylation of phenol (B47542) or the oxidative functionalization of benzene (B151609).
Direct Trifluoroacetylation of Phenol with Trifluoroacetic Anhydride (B1165640) (TFAA)
The most common and straightforward method for synthesizing this compound is the direct acylation of phenol using trifluoroacetic anhydride (TFAA). This reaction is typically performed under neutral or mildly acidic conditions and proceeds efficiently due to the high reactivity of the anhydride.
-
General Reaction Scheme: Phenol + Trifluoroacetic Anhydride → this compound + Trifluoroacetic Acid
This method is often preferred for its simplicity and high yields. The reaction can be conducted without a catalyst, although a base like pyridine (B92270) may be used to scavenge the trifluoroacetic acid byproduct.
Esterification of Phenol with Trifluoroacetic Acid (TFA)
Direct esterification of phenol with trifluoroacetic acid (TFA) is thermodynamically unfavorable and requires an activating agent to proceed. Carbodiimides, such as N,N'-dicyclohexylcarbodiimide (DCC), are commonly employed as coupling reagents.[3][4]
-
General Reaction Scheme: Phenol + Trifluoroacetic Acid + DCC → this compound + Dicyclohexylurea (DCU)
The role of DCC is to activate the carboxylic acid, making it susceptible to nucleophilic attack by the phenol.[4] While effective, this method generates a dicyclohexylurea byproduct that must be removed from the reaction mixture, typically by filtration.[3]
Oxidative Trifluoroacetoxylation of Benzene
An alternative approach involves the direct functionalization of benzene. One documented method utilizes a cobalt(II) acetate (B1210297) catalyst in a solution of trifluoroacetic acid and trifluoroacetic anhydride, with trifluoroperacetic acid acting as the oxidant.[5]
-
Reaction Components: Benzene, Cobalt(II) acetate, Trifluoroacetic acid, Trifluoroacetic anhydride, Trifluoroperacetic acid.[5]
-
Outcome: This C-H activation pathway provides a direct route from the parent arene to the desired ester, achieving a 56% yield based on a 58% conversion of benzene.[5]
Synthesis via Mixed Anhydrides
The reaction of phenols with mixed anhydrides, such as acetyl trifluoroacetate, demonstrates interesting chemoselectivity. In neutral organic solvents like carbon tetrachloride, the reaction yields phenyl acetate, as the less sterically hindered acetyl group is preferentially attacked.[6] However, when the reaction is performed in the presence of an alkaline aqueous phase (e.g., potassium hydrogen carbonate), the phenol is deprotonated to the more nucleophilic phenoxide anion. This powerful nucleophile preferentially attacks the more electrophilic carbonyl of the trifluoroacetyl group, leading to the formation of this compound.[6][7]
Quantitative Data Summary
The following tables summarize quantitative data for key synthesis protocols, allowing for easy comparison of reaction conditions and outcomes.
Table 1: Oxidative Trifluoroacetoxylation of Benzene
| Reactant | Catalyst | Solvent/Medium | Temp. (°C) | Time (h) | Conversion (%) | Yield (%) | Reference |
|---|
| Benzene | Cobalt(II) acetate | TFA / 10% TFAA | 25 | 27 | 58 | 56 |[5] |
Table 2: General Trifluoroacetylation Methods
| Reactants | Reagent/Catalyst | Key Feature | Typical Yield | Reference |
|---|---|---|---|---|
| Phenol, TFAA | None | Direct, high reactivity | High | [8] |
| Phenol, TFA | DCC | Carboxylic acid activation | Good (70-90% general) | [4] |
| Phenol, Acetyl trifluoroacetate | KHCO₃ (aq) | Nucleophilic phenoxide attacks CF₃CO group | High |[6][7] |
Reaction Mechanisms
Understanding the reaction mechanisms is crucial for optimizing reaction conditions and troubleshooting synthetic challenges.
Mechanism of Direct Acylation with TFAA
The synthesis of this compound from phenol and trifluoroacetic anhydride proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the phenolic oxygen attacks one of the electrophilic carbonyl carbons of the anhydride. This forms a tetrahedral intermediate which then collapses, expelling trifluoroacetate as a leaving group to yield the final product and trifluoroacetic acid.
Caption: Nucleophilic attack of phenol on TFAA forms a tetrahedral intermediate.
Mechanism of DCC-Mediated Esterification
The DCC coupling reaction activates trifluoroacetic acid to facilitate esterification. The process involves the formation of a highly reactive O-acylisourea intermediate, which is then attacked by phenol.
Caption: DCC activates trifluoroacetic acid to form a reactive O-acylisourea intermediate.
Detailed Experimental Protocols
Protocol: Oxidative Trifluoroacetoxylation of Benzene[5]
This protocol details the synthesis of this compound directly from benzene.
Materials:
-
Benzene (0.428 g, 5.49 mmol)
-
Cobalt(II) acetate (0.179 g, 1.01 mmol)
-
Trifluoroacetic acid / 10% Trifluoroacetic anhydride solution (50 mL)
-
0.5 M solution of trifluoroperacetic acid in TFA/10% TFAA (10 mL)
-
n-Octane (for use as an internal standard in GC analysis)
Procedure:
-
To a suitable reaction vessel, add benzene (0.428 g) and cobalt(II) acetate (0.179 g) to 50 mL of a trifluoroacetic acid solution containing 10% trifluoroacetic anhydride at 25°C. The initial solution will be reddish-pink.
-
Cool a 10 mL solution of 0.5 M trifluoroperacetic acid in TFA/10% TFAA to 0°C.
-
Using a syringe pump, add the cooled trifluoroperacetic acid solution to the reaction mixture over a period of 20 hours with constant stirring. The reaction mixture will turn a dark green-black color upon addition of the peracid.
-
After the addition is complete, continue stirring the reaction mixture for an additional 7 hours.
-
The progress of the reaction and the yield of this compound can be determined by gas chromatography, using n-octane as an internal standard.
-
Work-up Note: Addition of water to the final reaction mixture will result in the quantitative hydrolysis of the this compound product back to phenol and trifluoroacetic acid.
General Protocol: Trifluoroacetylation of Phenol with TFAA[9]
This protocol provides a general method for the common synthesis of this compound from phenol.
Materials:
-
Phenol (1.0 eq)
-
Trifluoroacetic anhydride (1.0 - 1.2 eq)
-
Anhydrous solvent (e.g., Dichloromethane, THF, or Acetonitrile)
-
Optional: Pyridine (1.0 eq)
Procedure:
-
Dissolve phenol (1.0 eq) in a suitable anhydrous solvent in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution in an ice bath (0°C).
-
Slowly add trifluoroacetic anhydride (1.0 - 1.2 eq) to the stirred solution. If using pyridine, it can be added prior to the anhydride.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by carefully adding water or a saturated sodium bicarbonate solution to neutralize the trifluoroacetic acid byproduct and any unreacted anhydride.
-
Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the combined organic layers with water and then with brine.
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product.
-
If necessary, purify the crude this compound by flash chromatography or distillation.
References
- 1. nbinno.com [nbinno.com]
- 2. chemimpex.com [chemimpex.com]
- 3. peptide.com [peptide.com]
- 4. Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps [chemistrysteps.com]
- 5. prepchem.com [prepchem.com]
- 6. 612. Acyl trifluoroacetates. Part I. The reaction of acetyl trifluoroacetate with phenols in carbon tetrachloride - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]
- 7. Acyl trifluoroacetates. Part II. The influence of an alkaline aqueous phase on the reaction of phenols with acetyl trifluoroacetate in carbon tetrachloride - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 8. This compound synthesis - chemicalbook [chemicalbook.com]
CAS number 500-73-2 physicochemical data
An In-depth Technical Guide on the Physicochemical Properties of Phenyl Trifluoroacetate (CAS 500-73-2)
For Researchers, Scientists, and Drug Development Professionals
Introduction
This technical guide provides a comprehensive overview of the physicochemical properties of this compound, identified by the CAS number 500-73-2. This compound is primarily utilized as a laboratory chemical. This document consolidates available data on its physical and chemical characteristics, supported by detailed experimental protocols for key analytical procedures.
Physicochemical Data
The quantitative physicochemical data for this compound are summarized in the tables below for ease of reference and comparison.
Identification and Structure
| Identifier | Value |
| CAS Number | 500-73-2 |
| Chemical Name | This compound |
| Synonyms | Trifluoroacetic Acid Phenyl Ester |
| Molecular Formula | C₈H₅F₃O₂ |
| Molecular Weight | 190.12 g/mol |
| SMILES | C1=CC=C(C=C1)OC(=O)C(F)(F)F |
| InChI Key | DVCMYAIUSOSIQP-UHFFFAOYSA-N |
Physical and Chemical Properties
| Property | Value | Source |
| Physical State | Liquid | [1][2] |
| Appearance | Colorless to Almost Colorless Clear Liquid | [1][2] |
| Odor | Slight | [2] |
| Boiling Point | 146 - 149 °C | [2][3][4] |
| Melting Point | No data available | [2][3] |
| Flash Point | 52 °C (125.6 °F) | [2] |
| Density | 1.29 g/cm³ (at 20°C) | [1] |
| Specific Gravity (20/20) | 1.29 | |
| Refractive Index | 1.42 | |
| Solubility in Water | No data available | [1][2] |
| Log Pow (n-octanol/water) | No data available | [1][2] |
Experimental Protocols
Detailed methodologies for the determination of key physicochemical properties are outlined below. These protocols are standard laboratory procedures and should be performed in a well-ventilated area, adhering to all relevant safety precautions.
Boiling Point Determination (Micro-Reflux Method)
This method is suitable for small sample volumes and provides a reasonably accurate measurement of the boiling point.
Apparatus:
-
Small test tube (e.g., 150 mm diameter)
-
Heating block or oil bath on a hot plate with magnetic stirring capabilities
-
Small magnetic stir bar
-
Thermometer (calibrated)
-
Clamps and stand
-
Pasteur pipette
Procedure:
-
Using a Pasteur pipette, introduce approximately 0.5 mL of this compound into the test tube.
-
Add a small magnetic stir bar to the test tube.
-
Clamp the test tube securely within the heating block or oil bath.
-
Position the thermometer so that the bulb is approximately 1 cm above the surface of the liquid.
-
Turn on the stirrer to ensure gentle and even heating.
-
Begin heating the sample.
-
Observe the sample for boiling (the formation of bubbles) and the condensation of vapor on the walls of the test tube. The point at which a ring of condensing liquid is stable is the reflux point.
-
Adjust the position of the thermometer so that the bulb is at the level of the reflux ring.
-
Record the stable temperature reading on the thermometer. This is the observed boiling point.
-
Do not allow the sample to boil dry.
-
Once the measurement is complete, turn off the heat and allow the apparatus to cool down before disassembly.
Flash Point Determination (Closed-Cup Method)
The flash point is a measure of the lowest temperature at which the vapors of a liquid will ignite. The closed-cup method is a standard procedure for this determination.
Apparatus:
-
Pensky-Martens closed-cup flash point tester
-
Heat source
-
Stirrer
-
Ignition source (e.g., gas flame or electric igniter)
-
Thermometer (calibrated)
Procedure:
-
Pour the this compound sample into the test cup of the apparatus up to the marked filling line.
-
Place the lid on the cup, ensuring a tight seal. The lid is equipped with a thermometer, a stirrer, and an opening for the ignition source.
-
Begin heating the sample at a slow, constant rate (approximately 1°C per minute) while continuously stirring.
-
At regular temperature intervals (e.g., every 2°C), apply the ignition source by dipping it into the vapor space of the cup for a short duration (approximately 0.5 seconds).
-
The flash point is the lowest temperature at which a brief flash is observed inside the cup upon application of the ignition source.
-
Record the temperature at which the flash occurs.
Density Determination (Pycnometer Method)
A pycnometer is a flask with a specific, accurately known volume, used for the precise measurement of the density of liquids.
Apparatus:
-
Pycnometer (volumetric flask with a ground-glass stopper containing a capillary tube)
-
Analytical balance (accurate to at least 0.001 g)
-
Thermometer
-
Water bath (for temperature control)
Procedure:
-
Thoroughly clean and dry the pycnometer and its stopper.
-
Weigh the empty, dry pycnometer on the analytical balance and record the mass (m₁).
-
Fill the pycnometer with this compound, ensuring no air bubbles are trapped. Insert the stopper carefully, allowing excess liquid to exit through the capillary.
-
Wipe the outside of the pycnometer dry.
-
Place the filled pycnometer in a water bath to bring it to a constant, known temperature (e.g., 20°C).
-
Once the temperature has stabilized, ensure the liquid level is at the mark on the capillary (if necessary, add or remove a small amount of liquid).
-
Reweigh the filled pycnometer and record the mass (m₂).
-
Calculate the mass of the liquid: m_liquid = m₂ - m₁.
-
The density (ρ) is calculated using the formula: ρ = m_liquid / V, where V is the known volume of the pycnometer.
Visualization
Since this compound is a laboratory reagent with no described signaling pathways, the following diagram illustrates the experimental workflow for determining its boiling point using the micro-reflux method.
Caption: Workflow for Boiling Point Determination via Micro-Reflux.
Conclusion
This technical guide has compiled the essential physicochemical data for this compound (CAS 500-73-2). The provided tables offer a quick reference for its properties, while the detailed experimental protocols serve as a practical guide for laboratory analysis. The inclusion of a workflow diagram for boiling point determination provides a clear visual representation of a key experimental procedure. This document is intended to be a valuable resource for researchers and professionals working with this compound.
References
Spectral Data of Phenyl Trifluoroacetate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the spectral data for phenyl trifluoroacetate (B77799), a key reagent in organic synthesis. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for data acquisition.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. For phenyl trifluoroacetate, ¹H, ¹³C, and ¹⁹F NMR are particularly informative.
¹H NMR Spectral Data
The ¹H NMR spectrum of this compound in deuterated chloroform (B151607) (CDCl₃) exhibits signals corresponding to the protons of the phenyl group.
| Chemical Shift (δ) in ppm | Assignment |
| 7.44 | Phenyl-H (ortho) |
| 7.30 | Phenyl-H (para) |
| 7.19 | Phenyl-H (meta) |
Table 1: ¹H NMR chemical shifts of this compound.
¹³C NMR Spectral Data
The ¹³C NMR spectrum, typically recorded in deuterated dimethyl sulfoxide (B87167) (DMSO-d₆), reveals the chemical environments of the carbon atoms in the molecule.[1]
| Assignment | Description |
| C=O | Carbonyl carbon of the ester group |
| CF₃ | Carbon of the trifluoromethyl group |
| C-O | Phenyl carbon attached to the ester oxygen |
| Phenyl carbons | Carbons of the aromatic ring |
Table 2: ¹³C NMR assignments for this compound.
Experimental Protocol for NMR Spectroscopy
Sample Preparation: A sample of approximately 10 mg of this compound is dissolved in 600 µL of a suitable deuterated solvent, such as CDCl₃ for ¹H NMR or DMSO-d₆ for ¹³C NMR.[2] The solution is then transferred to a 5mm NMR tube.[2]
Instrumentation and Data Acquisition:
-
Spectrometer: A standard NMR spectrometer, for instance, a 400 MHz instrument, is used.[3]
-
¹H NMR: Spectra are typically recorded at room temperature. Chemical shifts are referenced to the residual solvent peak (e.g., CHCl₃ at 7.26 ppm).[4]
-
¹³C NMR: Spectra are acquired with broadband proton decoupling.[4] Chemical shifts are referenced to the solvent peak (e.g., DMSO-d₆ at 39.52 ppm).[4]
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.
IR Spectral Data
The IR spectrum of this compound shows characteristic absorption bands for the ester and trifluoromethyl groups, as well as the aromatic ring.
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |
| ~1750-1735 | C=O stretch | Ester |
| ~3100-3000 | C-H stretch | Aromatic |
| ~1600-1400 | C=C stretch | Aromatic ring |
| ~1300-1000 | C-F stretch | Trifluoromethyl |
Table 3: Characteristic IR absorption bands of this compound.[5][6][7]
Experimental Protocol for FTIR Spectroscopy
Sample Preparation: As this compound is a liquid, a thin film can be prepared by placing a drop of the neat liquid between two potassium bromide (KBr) or sodium chloride (NaCl) plates.[8] Alternatively, for Attenuated Total Reflectance (ATR)-FTIR, a drop of the sample can be placed directly on the ATR crystal.[9][10]
Instrumentation and Data Acquisition:
-
Spectrometer: A Fourier Transform Infrared (FTIR) spectrometer is used.
-
Analysis: A background spectrum of the empty sample holder (or clean ATR crystal) is recorded first. The sample is then placed in the beam path, and the sample spectrum is acquired. The final spectrum is typically presented as percent transmittance versus wavenumber (cm⁻¹).
Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It is used to determine the molecular weight of a compound and to elucidate its structure by analyzing its fragmentation pattern.
Mass Spectral Data
The electron ionization (EI) mass spectrum of this compound will show the molecular ion peak and several fragment ions.
| m/z | Proposed Fragment |
| 190 | [C₈H₅F₃O₂]⁺ (Molecular Ion) |
| 119 | [C₆H₅O]⁺ |
| 93 | [C₆H₅]⁺ |
| 69 | [CF₃]⁺ |
Table 4: Predicted mass spectral fragmentation of this compound.
Experimental Protocol for GC-MS
Sample Preparation: The liquid sample is typically diluted in a volatile organic solvent before injection into the gas chromatograph.
Instrumentation and Data Acquisition:
-
System: A Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) is used.
-
Ionization: Electron Ionization (EI) is commonly employed at an energy of 70 eV.[11][12]
-
GC Conditions: A capillary column, such as one with a 5% phenyl-methylpolysiloxane stationary phase, is often used.[11] The oven temperature is programmed to ensure separation of the analyte from any impurities.
-
MS Conditions: The mass spectrometer is set to scan a relevant mass range (e.g., m/z 50-700).[11] The ion source and transfer line temperatures are maintained at elevated temperatures (e.g., 230 °C and 280 °C, respectively).[11][13]
Interrelation of Spectral Data for Structural Elucidation
The complementary information obtained from NMR, IR, and MS is crucial for the unambiguous structural determination of this compound. The logical workflow for this process is illustrated below.
References
- 1. spectrabase.com [spectrabase.com]
- 2. taxation-customs.ec.europa.eu [taxation-customs.ec.europa.eu]
- 3. rsc.org [rsc.org]
- 4. scienceopen.com [scienceopen.com]
- 5. uanlch.vscht.cz [uanlch.vscht.cz]
- 6. cpb-us-e1.wpmucdn.com [cpb-us-e1.wpmucdn.com]
- 7. IR Absorption Table [webspectra.chem.ucla.edu]
- 8. researchgate.net [researchgate.net]
- 9. drawellanalytical.com [drawellanalytical.com]
- 10. FTIR Sample Handling Buyer's Guide | Labcompare.com [labcompare.com]
- 11. Use of Trifluoro-Acetate Derivatives for GC-MS and GC-MS/MS Quantification of Trace Amounts of Stera-3β,5α,6β-Triols (Tracers of Δ5-Sterol Autoxidation) in Environmental Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Unusual Fragmentations of Silylated Polyfluoroalkyl Compounds Induced by Electron Ionization - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Determination of elemental compositions by gas chromatography/time-of-flight mass spectrometry using chemical and electron ionization - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Solubility of Phenyl Trifluoroacetate in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phenyl trifluoroacetate (B77799) (PTFA) is a versatile reagent utilized in organic synthesis, particularly in the preparation of pharmaceuticals and agrochemicals.[1] Its utility is often predicated on its solubility in various organic solvents, which facilitates its use in a wide range of reaction conditions. This guide provides a comprehensive overview of the known solubility characteristics of phenyl trifluoroacetate and presents a detailed experimental protocol for the quantitative determination of its solubility. While specific quantitative solubility data is not extensively published in readily available literature, qualitative assessments and the principles of organic chemistry allow for a functional understanding of its behavior.[1]
Qualitative Solubility Data
The trifluoroacetate group in this compound enhances its reactivity and general solubility in a variety of organic solvents.[1] The following table summarizes the qualitative solubility of this compound based on its common use in chemical synthesis and the general principle of "like dissolves like."
| Solvent | Chemical Formula | Solvent Type | Qualitative Solubility | Rationale/Notes |
| Dichloromethane (DCM) | CH₂Cl₂ | Halogenated | Miscible | Commonly used as a reaction solvent for acylations involving PTFA. |
| Chloroform | CHCl₃ | Halogenated | Miscible | Similar polarity to DCM, expected to be an excellent solvent. |
| Tetrahydrofuran (THF) | C₄H₈O | Ether | Miscible | A common polar aprotic solvent for a wide range of organic reactions. |
| Diethyl Ether | (C₂H₅)₂O | Ether | Miscible | A less polar ether, still expected to be a good solvent for PTFA. |
| Ethyl Acetate (EtOAc) | C₄H₈O₂ | Ester | Miscible | A moderately polar solvent widely used in synthesis and chromatography. |
| Acetone | C₃H₆O | Ketone | Miscible | A polar aprotic solvent capable of dissolving a wide range of organic compounds. |
| Acetonitrile (ACN) | C₂H₃N | Nitrile | Miscible | A polar aprotic solvent, often used in HPLC and as a reaction solvent. |
| Dimethylformamide (DMF) | C₃H₇NO | Amide | Miscible | A highly polar aprotic solvent known for its excellent solvating properties.[2] |
| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | Sulfoxide | Miscible | A highly polar aprotic solvent, effective for dissolving many organic compounds.[2] |
| Methanol | CH₃OH | Alcohol | Soluble | A polar protic solvent; PTFA is expected to be soluble. |
| Ethanol | C₂H₅OH | Alcohol | Soluble | Similar to methanol, expected to be a good solvent. |
| Hexanes | C₆H₁₄ | Alkane | Sparingly Soluble to Insoluble | As a nonpolar solvent, it is not expected to be a good solvent for the relatively polar PTFA. |
| Toluene (B28343) | C₇H₈ | Aromatic Hydrocarbon | Soluble | The aromatic ring of toluene can interact favorably with the phenyl group of PTFA. |
Experimental Protocol: Gravimetric Determination of Solubility
This section details a reliable gravimetric method for determining the precise solubility of this compound in a specific organic solvent at a given temperature. This method is based on preparing a saturated solution and then determining the mass of the dissolved solute in a known mass of the solvent.[3][4]
I. Materials and Equipment
-
This compound (solute)
-
Organic solvent of interest (e.g., Dichloromethane, Ethyl Acetate, etc.)
-
Analytical balance (accurate to ±0.0001 g)
-
Temperature-controlled environment (e.g., water bath, incubator, or temperature-controlled shaker)
-
Several sealable glass vials
-
Magnetic stirrer and stir bars
-
Syringes and syringe filters (0.22 µm or 0.45 µm, compatible with the solvent)
-
Pipettes
-
Oven or vacuum oven for drying
II. Procedure
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a sealable glass vial. The excess solid should be clearly visible.
-
Add a known volume of the chosen organic solvent to the vial.
-
Seal the vial to prevent solvent evaporation.
-
Place the vial in a temperature-controlled environment set to the desired experimental temperature.
-
Stir the mixture vigorously using a magnetic stirrer for a sufficient equilibration time (typically 24-48 hours) to ensure the solution reaches saturation.
-
-
Sample Collection:
-
After the equilibration period, cease stirring and allow the excess solid to settle at the bottom of the vial for several hours, while maintaining the constant temperature.
-
Carefully draw a known volume of the clear supernatant (the saturated solution) into a syringe fitted with a syringe filter. This step is crucial to ensure no undissolved solid is transferred.
-
-
Gravimetric Analysis:
-
Pre-weigh a clean, dry collection vial on the analytical balance and record the mass (m_vial).
-
Dispense the filtered saturated solution from the syringe into the pre-weighed collection vial.
-
Weigh the collection vial containing the saturated solution and record the mass (m_total).
-
Carefully evaporate the solvent from the collection vial. This can be done in a fume hood, and the process can be expedited by gentle heating in an oven or by using a vacuum oven. Ensure the temperature is well below the boiling point of this compound (148 °C) to avoid loss of the solute.[1]
-
Once all the solvent has evaporated, cool the vial to room temperature in a desiccator to prevent moisture absorption.
-
Weigh the vial containing the dried this compound residue and record the final mass (m_final).
-
III. Calculation of Solubility
-
Mass of the saturated solution:
-
m_solution = m_total - m_vial
-
-
Mass of the dissolved this compound:
-
m_solute = m_final - m_vial
-
-
Mass of the solvent:
-
m_solvent = m_solution - m_solute
-
-
Solubility Calculation:
-
Solubility is typically expressed as grams of solute per 100 grams of solvent.
-
Solubility ( g/100 g solvent) = (m_solute / m_solvent) * 100
-
Visualization of Experimental Workflow
The following diagram illustrates the logical steps of the gravimetric method for determining the solubility of this compound.
References
An In-depth Technical Guide to the Thermal Stability and Decomposition of Phenyl Trifluoroacetate
For Researchers, Scientists, and Drug Development Professionals
Abstract: Phenyl trifluoroacetate (B77799) (PTFA) is a versatile reagent utilized in the synthesis of pharmaceuticals, agrochemicals, and fluorinated polymers, where the thermal stability of intermediates and final products is of paramount importance.[1] This technical guide provides a comprehensive overview of the thermal stability and decomposition profile of phenyl trifluoroacetate. While direct and detailed experimental studies on the thermal decomposition of this compound are not extensively available in peer-reviewed literature, this document synthesizes information from analogous compounds, including trifluoroacetic acid and other aryl esters, to project a likely thermal behavior. It outlines standard experimental protocols for thermal analysis and presents hypothesized data and decomposition pathways to serve as a foundational resource for researchers.
Physicochemical Properties of this compound
A foundational understanding of the physical properties of this compound is essential before examining its thermal behavior.
| Property | Value | Reference(s) |
| CAS Number | 500-73-2 | [1] |
| Molecular Formula | C₈H₅F₃O₂ | [1] |
| Molecular Weight | 190.12 g/mol | [1] |
| Appearance | Colorless to almost colorless clear liquid | [1] |
| Boiling Point | 148 °C | [1] |
| Density | 1.2780 to 1.2880 g/cm³ | [1] |
| Stability | Stable under normal storage conditions (Room Temperature) | [1] |
| Hazardous Decomposition | Upon combustion, may produce carbon monoxide (CO), carbon dioxide (CO₂), and gaseous hydrogen fluoride (B91410) (HF). |
Projected Thermal Stability and Decomposition Data
The following data is projected based on the thermal behavior of related compounds, such as metal trifluoroacetates which typically decompose in the 250-350 °C range, and trifluoroacetic acid which shows significant decomposition starting around 300 °C.[2][3][4]
Table 2.1: Hypothesized Thermogravimetric Analysis (TGA) Data for this compound
| Decomposition Stage | Temperature Range (°C) | Mass Loss (%) | Corresponding Reaction (Hypothesized) |
| 1 | 150 - 250 | Minor | Initial volatilization and minor decomposition |
| 2 | 250 - 400 | Major | Primary decomposition into gaseous fragments |
Table 2.2: Hypothesized Differential Scanning Calorimetry (DSC) Data for this compound
| Thermal Event | Temperature (°C) | Enthalpy Change (ΔH) | Description |
| Decomposition | > 250 | Exothermic | Onset of exothermic decomposition |
Table 2.3: Projected Gaseous Products from Thermal Decomposition
| Major Gaseous Products | Minor Gaseous Products | Basis of Hypothesis |
| Carbon Monoxide (CO) | Trifluoroacetyl fluoride (CF₃COF) | Pyrolysis of trifluoroacetic acid[4] |
| Carbon Dioxide (CO₂) | Difluorocarbene (:CF₂) | Pyrolysis of trifluoroacetic acid[4] |
| Phenol (C₆H₅OH) | Fluorinated aromatic fragments | Pyrolysis of aryl acetates |
| Hydrogen Fluoride (HF) | General decomposition of fluorinated compounds |
Proposed Thermal Decomposition Pathway
The thermal decomposition of this compound is likely to proceed through a complex mechanism involving several steps. Based on the pyrolysis of similar esters and fluorinated compounds, a plausible pathway involves an initial intramolecular elimination reaction, followed by the decomposition of the resulting intermediates.
The proposed initial step is analogous to the pyrolysis of aryl acetates, which often proceeds through a concerted six-membered ring transition state to yield a ketene (B1206846) and a phenol. For this compound, this would involve the formation of trifluoroketene and phenol. Subsequent decomposition of these intermediates at higher temperatures would lead to the final gaseous products.
Experimental Protocols for Thermal Analysis
To empirically determine the thermal stability and decomposition products of this compound, a series of analytical techniques should be employed.
4.1. Thermogravimetric Analysis (TGA)
-
Objective: To determine the temperature at which the material begins to decompose and to quantify its mass loss as a function of temperature.
-
Methodology:
-
A small, precisely weighed sample of this compound (5-10 mg) is placed into an inert crucible (e.g., alumina).
-
The crucible is loaded into a thermogravimetric analyzer.
-
The sample is heated at a controlled linear rate (e.g., 10 °C/min) under a continuous flow of an inert atmosphere (e.g., nitrogen at 50 mL/min) to prevent oxidative decomposition.
-
The mass of the sample is recorded as a function of temperature. The resulting TGA curve is analyzed to determine the onset temperature of decomposition and the percentage of mass loss at different stages.
-
4.2. Differential Scanning Calorimetry (DSC)
-
Objective: To measure the heat flow associated with the thermal transitions of the material, identifying whether decomposition is endothermic or exothermic.
-
Methodology:
-
A small sample of this compound (2-5 mg) is hermetically sealed in an aluminum pan.
-
An empty, sealed pan is used as a reference.
-
Both pans are placed in the DSC cell and heated at a constant rate (e.g., 10 °C/min) under an inert atmosphere.
-
The differential heat flow between the sample and the reference is measured. The resulting thermogram reveals exothermic or endothermic peaks corresponding to decomposition or other thermal events.[5]
-
4.3. Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)
-
Objective: To identify the volatile and semi-volatile organic compounds produced during the thermal decomposition of this compound.
-
Methodology:
-
A microgram-scale sample of this compound is introduced into a pyrolysis unit connected to the injector of a gas chromatograph.
-
The sample is rapidly heated to a specific decomposition temperature (e.g., determined from TGA data) in an inert atmosphere.
-
The resulting decomposition products (pyrolysate) are swept into the GC column, where they are separated based on their boiling points and affinity for the column's stationary phase.
-
The separated components are then introduced into a mass spectrometer, which ionizes the molecules and separates them based on their mass-to-charge ratio, allowing for their identification.
-
Logical Workflow for Thermal Analysis
The comprehensive thermal analysis of this compound should follow a structured workflow to ensure a thorough understanding of its properties.
Conclusion
This technical guide consolidates the available information on the thermal properties of compounds analogous to this compound to provide a projected thermal stability and decomposition profile. While specific experimental data for this compound is lacking in the current literature, the proposed decomposition pathway and the detailed experimental protocols offer a robust framework for researchers to conduct their own investigations. The thermal behavior of this compound is critical for its application in the development of new materials and pharmaceuticals, and the methodologies outlined herein provide a clear path to obtaining the necessary empirical data. Future experimental work is essential to validate these hypotheses and to fully characterize the thermal properties of this important chemical intermediate.
References
Phenyl Trifluoroacetate: A Comprehensive Technical Guide to Safety, Handling, and Disposal
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of the safety protocols, handling procedures, and disposal guidelines for phenyl trifluoroacetate (B77799) (PTFA). Adherence to these recommendations is crucial for ensuring a safe laboratory environment and minimizing risks to personnel and the environment. Phenyl trifluoroacetate is a versatile reagent used in organic synthesis, particularly in the creation of pharmaceuticals and other advanced materials.[1] Its utility, however, is matched by its potential hazards, necessitating careful management.
Chemical and Physical Properties
A thorough understanding of the physical and chemical properties of this compound is fundamental to its safe handling. This data is summarized in the table below.
| Property | Value | References |
| CAS Number | 500-73-2 | [1][2][3][4] |
| Molecular Formula | C₈H₅F₃O₂ | [1][2] |
| Molecular Weight | 190.12 g/mol | [1][2][5] |
| Appearance | Colorless to almost colorless clear liquid | [1][3] |
| Boiling Point | 146 - 148 °C | [1][3][5] |
| Flash Point | 52 - 53 °C (closed cup) | [3][4] |
| Density | 1.276 - 1.29 g/mL at 25 °C | [1][5] |
| Purity | ≥ 96% (GC) | [1][4] |
| Refractive Index | n20/D 1.419 - 1.425 | [1][5] |
Hazard Identification and Classification
This compound is classified as a hazardous substance. The primary risks associated with this chemical are its flammability and its irritant properties.
| Hazard Classification | Description | GHS Pictogram | Signal Word | Hazard Statements |
| Flammable Liquid | Flammable liquid and vapor.[4][6] Vapors may form explosive mixtures with air and can travel to a source of ignition and flash back.[3] | 🔥 | Warning | H226: Flammable liquid and vapor.[4][6] |
| Skin Corrosion/Irritation | Causes skin irritation.[4][6] | ❗ | Warning | H315: Causes skin irritation.[4] |
| Serious Eye Damage/Irritation | Causes serious eye irritation.[4][6] | ❗ | Warning | H319: Causes serious eye irritation.[4] |
| Specific Target Organ Toxicity (Single Exposure) | May cause respiratory irritation.[6] | ❗ | Warning | H335: May cause respiratory irritation. |
Incompatible Materials: Strong oxidizing agents, strong acids, strong bases, and strong reducing agents.[3][6]
Hazardous Decomposition Products: Under fire conditions, hazardous decomposition products such as carbon monoxide (CO), carbon dioxide (CO₂), and gaseous hydrogen fluoride (B91410) (HF) can be produced.[3]
Safe Handling and Storage
Proper handling and storage procedures are essential to minimize exposure and prevent accidents.
Engineering Controls
-
Ventilation: Always handle this compound in a well-ventilated area.[7] The use of a properly functioning chemical fume hood is strongly recommended to control vapor exposure.[8] Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[3][8]
-
Ignition Sources: Keep away from open flames, hot surfaces, and all sources of ignition.[3][6] Use explosion-proof electrical, ventilating, and lighting equipment.[3] Take precautionary measures against static discharge.[3][4][6] Use only non-sparking tools.[3][4][6]
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is mandatory when handling this compound.
| Protection Type | Recommended Equipment | Specifications & Rationale |
| Eye and Face Protection | Chemical splash goggles and/or a face shield. | Goggles should meet ANSI Z87.1 standards or European Standard EN166. A face shield should be worn when there is a significant risk of splashing.[3][8] |
| Hand Protection | Chemical-resistant gloves. | Disposable nitrile gloves may offer sufficient short-term protection. For prolonged or immersive contact, consult the glove manufacturer's chemical resistance guide to select the most appropriate material.[8][9] |
| Body Protection | Laboratory coat. | A fully buttoned lab coat should be worn over personal clothing to protect the skin.[3][8] |
| Foot Protection | Closed-toe shoes. | Shoes must cover the entire foot.[8] |
| Respiratory Protection | Air-purifying respirator. | A NIOSH/MSHA or European Standard EN 149 approved respirator with an appropriate filter (e.g., type ABEK) should be used if working outside of a fume hood or if there is a risk of aerosol generation.[8] |
Storage
-
Ground and bond containers and receiving equipment to prevent static discharge.[4]
Emergency Procedures and First Aid
In the event of an emergency, immediate and appropriate action is critical.
| Exposure Route | First Aid Measures |
| Eye Contact | Immediately rinse with plenty of water, also under the eyelids, for at least 15 minutes. Get immediate medical attention.[3][6] |
| Skin Contact | Wash off immediately with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes. Get medical attention.[3][6] |
| Inhalation | Remove to fresh air. If not breathing, give artificial respiration. Get medical attention.[3][6] |
| Ingestion | Do NOT induce vomiting. Call a physician or poison control center immediately.[3][6] |
Experimental Protocols: Spill Response
While specific experimental methodologies for properties like toxicity are not publicly available in the safety data sheets, a detailed protocol for spill cleanup can be established based on best practices for flammable and irritant liquids.
Minor Spill Cleanup Protocol (< 500 mL)
This protocol is intended for small spills that can be safely managed by trained laboratory personnel.
-
Alert Personnel: Immediately alert others in the vicinity of the spill.
-
Isolate the Area: Restrict access to the spill area.[11]
-
Eliminate Ignition Sources: Extinguish all open flames and turn off any equipment that could create a spark.[11][12]
-
Ventilate the Area: Ensure adequate ventilation, preferably within a chemical fume hood.[12]
-
Don Appropriate PPE: At a minimum, wear chemical safety goggles, a face shield, chemical-resistant gloves (e.g., nitrile), a lab coat, and closed-toe shoes.[11][13]
-
Contain the Spill: Create a dike around the spill using an inert, non-combustible absorbent material such as sand, earth, diatomaceous earth, or vermiculite.[3][6][11][12] Do not use combustible materials like paper towels to absorb the initial spill.[12]
-
Absorb the Spill: Apply the absorbent material, starting from the outside and working inwards to prevent spreading.[12]
-
Collect the Waste: Once the liquid has been completely absorbed, use non-sparking tools to carefully collect the contaminated material into a suitable, sealable, and properly labeled container for hazardous waste disposal.[3][7][11]
-
Decontaminate the Area: Wipe down the spill area with soap and water. Collect the cleaning materials as hazardous waste.
-
Dispose of Waste: Dispose of all contaminated materials (absorbent, gloves, etc.) as hazardous waste in accordance with local, state, and federal regulations.
-
Report the Incident: Report the spill to the appropriate environmental health and safety (EHS) office.[11]
Major Spill Cleanup
For spills larger than 500 mL, or any spill that feels unsafe or overwhelming, evacuate the area immediately and contact your institution's emergency response team or local fire department.[11]
Disposal Guidelines
This compound and any materials contaminated with it are considered hazardous waste.[6]
-
Waste Collection: Collect waste in suitable, closed, and clearly labeled containers.[3] Do not mix with other waste streams.
-
Container Handling: Handle uncleaned, empty containers as you would the product itself, as they may retain product residue (liquid and/or vapor).[6]
-
Disposal Method: Dispose of contents and containers to an approved waste disposal plant.[4][6] All disposal practices must be in accordance with local, regional, and national hazardous waste regulations.[3] Do not empty into drains or release into the environment.[3]
Toxicological and Ecological Information
-
Acute Toxicity: No specific acute toxicity information is available for the product itself, but it is known to be irritating to the eyes, respiratory system, and skin.[3] Symptoms of overexposure may include headache, dizziness, tiredness, nausea, and vomiting.[6]
-
Carcinogenicity: There are no known carcinogenic chemicals in this product.[6]
-
Ecotoxicity: this compound should not be released into the environment.[3] It is not expected to be hazardous to the environment or non-degradable in wastewater treatment plants based on available information.[6]
This guide is intended to provide comprehensive safety, handling, and disposal information for this compound. It is imperative that all users consult the most current Safety Data Sheet (SDS) provided by the manufacturer before use and adhere to all institutional and regulatory safety protocols.
References
- 1. chemimpex.com [chemimpex.com]
- 2. This compound | CymitQuimica [cymitquimica.com]
- 3. fishersci.com [fishersci.com]
- 4. This compound | 500-73-2 | TCI AMERICA [tcichemicals.com]
- 5. This compound | 500-73-2 [chemicalbook.com]
- 6. WERCS Studio - Application Error [assets.thermofisher.com]
- 7. chemicalbook.com [chemicalbook.com]
- 8. benchchem.com [benchchem.com]
- 9. Working Safely with PFAS: A Practical Guide to Selecting the Right PPE - RSG Safety [rsgsafety.com]
- 10. bruckner.research.uconn.edu [bruckner.research.uconn.edu]
- 11. ccny.cuny.edu [ccny.cuny.edu]
- 12. jk-sci.com [jk-sci.com]
- 13. sc.edu [sc.edu]
The Trifluoroacetate Group in Phenyl Trifluoroacetate: A Technical Guide to its Reactivity
For Researchers, Scientists, and Drug Development Professionals
The trifluoroacetate (B77799) group, when part of the phenyl trifluoroacetate molecule, exhibits a unique and versatile reactivity profile that has cemented its importance as a key reagent in modern organic synthesis. This technical guide provides an in-depth analysis of its reactivity, supported by quantitative data, detailed experimental protocols, and mechanistic visualizations to empower researchers in leveraging this powerful synthetic tool.
Core Reactivity Principles: An Overview
This compound (PTFA) is primarily recognized for the exceptional leaving group ability of the phenoxide moiety, driven by the strong electron-withdrawing nature of the trifluoromethyl group. This inherent reactivity makes it a potent acylating agent for a wide range of nucleophiles. The core of its reactivity lies in the nucleophilic acyl substitution mechanism, where the electrophilic carbonyl carbon is readily attacked by nucleophiles, leading to the displacement of the phenoxide leaving group.
The stability of the resulting phenoxide anion is a key thermodynamic driver for these reactions. Furthermore, the trifluoroacetyl group can be strategically employed as a protecting group for alcohols and amines, offering robust protection under various conditions and clean deprotection when required.[1]
Quantitative Analysis of Reactivity
The efficacy of this compound in various chemical transformations is best understood through quantitative data. The following tables summarize key performance indicators across different reaction types.
Table 1: Palladium-Catalyzed Cross-Coupling Reactions of this compound with Organoboron Compounds [2][3]
| Entry | Arylboronic Acid | Catalyst System | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(OAc)₂ / 3 P(n-Bu)₃ | Toluene (B28343) | 80 | 2 | 95 |
| 2 | 4-Methylphenylboronic acid | Pd(OAc)₂ / 3 P(n-Bu)₃ | Toluene | 80 | 2 | 92 |
| 3 | 4-Methoxyphenylboronic acid | Pd(OAc)₂ / 3 P(n-Bu)₃ | Toluene | 80 | 2 | 88 |
| 4 | 4-Chlorophenylboronic acid | Pd(OAc)₂ / 3 P(n-Bu)₃ | Toluene | 80 | 2 | 85 |
| 5 | 2-Naphthylboronic acid | Pd(OAc)₂ / 3 P(n-Bu)₃ | Toluene | 80 | 2 | 98 |
Table 2: Hydrolysis of Substituted Phenyl Trifluoroacetates [4]
| Substituent on Phenyl Ring | Solvent System | Temperature (°C) | kobs (s⁻¹) |
| 4-Nitro | Acetonitrile-Water (0.56 M H₂O) | 25 | 1.2 x 10⁻⁴ |
| 4-Nitro | Acetonitrile-Water (3.89 M H₂O) | 25 | 8.5 x 10⁻⁴ |
| 2,4-Dinitro | Acetonitrile-Water (low [H₂O]) | 25 | - |
Note: Specific rate constants for 2,4-dinitrothis compound were not provided in the abstract but the study noted the effect of the leaving group structure on the reaction rate.
Key Applications and Mechanistic Insights
Acylation Reactions
This compound is a highly effective reagent for the trifluoroacetylation of a variety of nucleophiles, including alcohols, amines, and thiols. The reaction proceeds through a nucleophilic acyl substitution mechanism.
Caption: Mechanism of Nucleophilic Acyl Substitution using this compound.
Protecting Group Chemistry
The trifluoroacetyl group can serve as a robust protecting group for alcohols and amines.[1] Its introduction is achieved via acylation with this compound, and its removal is typically accomplished under mild basic conditions.
Caption: Workflow for the use of the trifluoroacetyl group as a protecting group.
Palladium-Catalyzed Cross-Coupling Reactions
A significant application of this compound is in palladium-catalyzed cross-coupling reactions to synthesize trifluoromethyl ketones.[2][3] This transformation involves the oxidative addition of the C-O bond of the ester to a Pd(0) complex.
Caption: Catalytic cycle for the synthesis of trifluoromethyl ketones.
Experimental Protocols
General Procedure for the Synthesis of this compound[6]
Materials:
-
Phenol
-
Trifluoroacetic anhydride (B1165640)
-
Reaction flask
-
Distillation apparatus
Procedure:
-
To a reaction flask, add phenol.
-
Slowly add trifluoroacetic anhydride to the phenol with stirring. The reaction is exothermic.
-
After the addition is complete, heat the reaction mixture under reflux for a specified time (e.g., 2-3 hours).
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC or GC).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
Purify the product by distillation under reduced pressure to obtain this compound.
General Procedure for Palladium-Catalyzed Cross-Coupling of this compound with Arylboronic Acids[3][4]
Materials:
-
This compound
-
Arylboronic acid
-
Palladium(II) acetate (B1210297) (Pd(OAc)₂)
-
Tributylphosphine (P(n-Bu)₃)
-
Toluene (anhydrous)
-
Schlenk flask or equivalent inert atmosphere setup
-
Magnetic stirrer and heating mantle
Procedure:
-
To a Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add palladium(II) acetate and tributylphosphine.
-
Add anhydrous toluene and stir the mixture at room temperature for 10 minutes.
-
Add the arylboronic acid and this compound to the reaction mixture.
-
Heat the reaction mixture to 80 °C and stir for 2-4 hours.
-
Monitor the reaction by TLC or GC-MS.
-
After completion, cool the reaction to room temperature and quench with water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to afford the desired aryl trifluoromethyl ketone.
Conclusion
The trifluoroacetate group in this compound imparts a high degree of reactivity, making it a valuable and versatile reagent in organic synthesis. Its utility as a potent acylating agent, a component in protecting group strategies, and a precursor in transition metal-catalyzed cross-coupling reactions is well-established. The quantitative data and detailed protocols provided in this guide are intended to facilitate its effective application in research and development, enabling the synthesis of complex molecules with precision and efficiency.
References
- 1. chemimpex.com [chemimpex.com]
- 2. academic.oup.com [academic.oup.com]
- 3. researchgate.net [researchgate.net]
- 4. Neutral hydrolysis of substituted phenyl trifluoroacetates in water–acetonitrile mixtures with low content of water - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
Phenyl Trifluoroacetate: A Versatile Building Block for Modern Organic Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Phenyl trifluoroacetate (B77799) (PTFA) has emerged as a highly versatile and valuable reagent in contemporary organic synthesis. Its unique chemical properties, stemming from the electron-withdrawing trifluoroacetyl group and the readily displaceable phenoxy moiety, enable a wide range of chemical transformations. This technical guide provides a comprehensive overview of the core applications of PTFA, including its utility as a potent trifluoroacetylating agent, an efficient activator of carboxylic acids for amide and ester bond formation, and a key precursor in the synthesis of valuable trifluoromethyl ketones. This document consolidates quantitative data, presents detailed experimental protocols for key reactions, and visualizes reaction mechanisms and workflows to serve as a practical resource for professionals in the chemical and pharmaceutical sciences.
Introduction
Phenyl trifluoroacetate (CF₃CO₂Ph), a colorless liquid, is a stable and easily handled reagent that has garnered significant attention in the field of organic chemistry.[1][2] It serves as a powerful tool for introducing the trifluoroacetyl group, a moiety of increasing importance in medicinal chemistry and materials science due to its ability to modulate electronic properties, lipophilicity, and metabolic stability.[2][3] Beyond its role in trifluoroacetylation, PTFA is a highly effective activating agent for carboxylic acids, facilitating the formation of amide and ester linkages under mild conditions.[3] Furthermore, its utility extends to carbon-carbon bond-forming reactions, most notably in the palladium-catalyzed synthesis of trifluoromethyl ketones.[4][5] This guide will explore these core applications in detail, providing practical information for laboratory use.
Physicochemical and Spectroscopic Properties
A thorough understanding of the physical and spectral properties of this compound is crucial for its proper handling, storage, and characterization.
| Property | Value | Reference(s) |
| CAS Number | 500-73-2 | [6] |
| Molecular Formula | C₈H₅F₃O₂ | [6] |
| Molecular Weight | 190.12 g/mol | [6] |
| Appearance | Colorless liquid | |
| Boiling Point | 148 °C | |
| Density | 1.276 g/mL at 25 °C | |
| Refractive Index (n²⁰/D) | 1.419 | |
| Flash Point | 53 °C (127.4 °F) |
Spectroscopic Data:
-
¹H NMR (CDCl₃, 90 MHz): δ 7.44 (m), 7.30 (m), 7.19 (m).[7]
-
¹³C NMR (DMSO-d₆): The full spectrum can be viewed through specialized databases. Key shifts are expected for the trifluoromethyl carbon, the carbonyl carbon, and the aromatic carbons.[8]
-
Infrared (IR) Spectroscopy: The IR spectrum of PTFA will show characteristic absorption bands for the C=O stretching of the ester, C-F stretching of the trifluoromethyl group, and C-O stretching, as well as aromatic C-H and C=C stretching.[9]
-
Mass Spectrometry (MS): The mass spectrum of PTFA will exhibit a molecular ion peak and characteristic fragmentation patterns, including the loss of the phenoxy group and fragments corresponding to the trifluoroacetyl cation.[10]
Core Applications in Organic Synthesis
Trifluoroacetylation of Nucleophiles
This compound is a highly effective reagent for the trifluoroacetylation of a variety of nucleophiles, most notably amines. The trifluoroacetyl group can serve as a protecting group for amines or can be incorporated as a permanent structural feature in the target molecule.[3][11]
General Reaction Scheme:
Mechanism of Amine Trifluoroacetylation:
The reaction proceeds through a nucleophilic acyl substitution mechanism. The lone pair of the amine nitrogen attacks the electrophilic carbonyl carbon of PTFA. This is followed by the collapse of the tetrahedral intermediate and elimination of the phenoxide leaving group, which is subsequently protonated to yield phenol (B47542) as a byproduct.
Quantitative Data for Trifluoroacetylation of Amines:
| Amine Substrate | Reaction Conditions | Yield (%) | Reference(s) |
| Aniline (B41778) | DMSO, 10-40 °C | High | [11] |
| Substituted Anilines | Varies (e.g., neat, MW) | Good to Quantitative | [1][2] |
| Amino Acids | Neutral conditions, 120-150 °C | Good | [11] |
| Primary and Secondary Aliphatic Amines | Varies | Good to Excellent | [12] |
Experimental Protocol: Trifluoroacetylation of Aniline [11]
-
Materials: Aniline, this compound, dimethyl sulfoxide (B87167) (DMSO).
-
Procedure: a. In a two-necked, round-bottomed flask equipped with a thermometer, a drying tube, and a magnetic stirrer, dissolve aniline (0.0501 mole) in 15 mL of DMSO. b. Cool the solution in an ice-water bath to an internal temperature of 10–15 °C. c. Add this compound (or a suitable alternative like 1,1,1-trichloro-3,3,3-trifluoroacetone as described in the reference) in portions, maintaining the reaction temperature below 40 °C. d. After the addition is complete, remove the cooling bath and stir the reaction mixture at room temperature. e. Monitor the reaction progress by thin-layer chromatography (TLC). f. Upon completion, pour the reaction mixture into ice water. g. Extract the product with a suitable organic solvent (e.g., 1-butanol). h. Wash the organic extracts, dry over an anhydrous salt (e.g., Na₂SO₄), and concentrate under reduced pressure to yield N-trifluoroacetanilide.
Activation of Carboxylic Acids for Amide and Ester Synthesis
PTFA is an excellent activating agent for carboxylic acids, facilitating their conversion to amides and esters under mild conditions. This method avoids the need for harsher reagents like thionyl chloride or oxalyl chloride. The reaction proceeds via the in situ formation of a mixed anhydride (B1165640).
General Reaction Scheme:
Workflow for PTFA-Mediated Amide Synthesis:
Quantitative Data for Amide and Ester Synthesis:
| Carboxylic Acid | Nucleophile | Product | Yield (%) | Reference(s) |
| Phenylacetic Acid | Benzylamine | N-Benzyl-2-phenylacetamide | High | [1] |
| Benzoic Acid | o-Toluidine | N-(o-tolyl)benzamide | ~95% (NaH) | [2] |
| Various Carboxylic Acids | Various Phenols | Phenyl Esters | Good to High | [13] |
Experimental Protocol: General Procedure for Amide Synthesis [1][2]
-
Materials: Carboxylic acid, this compound, amine, suitable solvent (e.g., THF, DMF), and a base (e.g., NaH, if required).
-
Procedure: a. In a flame-dried flask under an inert atmosphere, dissolve the carboxylic acid in the chosen solvent. b. Add this compound (typically 1.0-1.2 equivalents) to the solution and stir at room temperature to form the mixed anhydride in situ. c. In a separate flask, prepare a solution of the amine. d. Add the amine solution to the reaction mixture containing the mixed anhydride. If necessary, a non-nucleophilic base can be added to scavenge the liberated trifluoroacetic acid. e. Stir the reaction at room temperature or with gentle heating, monitoring its progress by TLC or LC-MS. f. Upon completion, perform an aqueous workup to remove byproducts. g. Purify the crude product by crystallization or column chromatography to obtain the desired amide.
Synthesis of Trifluoromethyl Ketones
A significant application of this compound is in the palladium-catalyzed cross-coupling reaction with organoboron compounds (Suzuki-Miyaura coupling) to synthesize aryl trifluoromethyl ketones.[4][5] These products are valuable intermediates in medicinal chemistry.
General Reaction Scheme:
Catalytic Cycle for Palladium-Catalyzed Trifluoromethyl Ketone Synthesis:
Quantitative Data for Trifluoromethyl Ketone Synthesis: [4][5]
| Arylboronic Acid (Ar-B(OH)₂) | Catalyst/Ligand | Yield (%) |
| Phenylboronic acid | Pd(OAc)₂ / P(n-Bu)₃ | 80 |
| 4-Methylphenylboronic acid | Pd(OAc)₂ / P(n-Bu)₃ | 75 |
| 4-Methoxyphenylboronic acid | Pd(OAc)₂ / P(n-Bu)₃ | 82 |
| 1-Naphthylboronic acid | Pd(OAc)₂ / P(n-Bu)₃ | 71 |
| 2-Thienylboronic acid | Pd(OAc)₂ / P(n-Bu)₃ | 65 |
Experimental Protocol: Synthesis of Phenyl Trifluoromethyl Ketone [4]
-
Materials: Phenylboronic acid, this compound, palladium(II) acetate (B1210297) (Pd(OAc)₂), tributylphosphine (B147548) (P(n-Bu)₃), N-methyl-2-pyrrolidone (NMP).
-
Procedure: a. In a Schlenk tube under an inert atmosphere, combine palladium(II) acetate (3 mol%) and tributylphosphine (9 mol%). b. Add phenylboronic acid (1.2 mmol) and this compound (1.0 mmol) to the tube. c. Add anhydrous NMP as the solvent. d. Heat the reaction mixture at 80 °C and stir until the reaction is complete (monitor by GC-MS or TLC). e. After cooling to room temperature, dilute the mixture with a suitable organic solvent (e.g., diethyl ether) and wash with water and brine. f. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. g. Purify the crude product by column chromatography on silica (B1680970) gel to afford phenyl trifluoromethyl ketone.
Role in Name Reactions and Other Transformations
While this compound is not the eponymous reagent in major named reactions, its utility as a trifluoroacetylating agent and an activator for carboxylic acids allows for its application within the context of several well-known transformations.
-
Peptide Synthesis: PTFA can be used in both solid-phase and solution-phase peptide synthesis for the formation of peptide bonds.[14][15] It serves as an alternative to standard coupling reagents for activating the carboxylic acid moiety of an amino acid.
-
Friedel-Crafts Type Reactions: While not a direct Friedel-Crafts catalyst, PTFA can be used to generate acylating agents in situ for reactions that resemble Friedel-Crafts acylation, particularly in the synthesis of trifluoromethyl ketones.[16]
-
Intramolecular Cyclizations: The activation of carboxylic acids by PTFA can be employed to facilitate intramolecular cyclization reactions, leading to the formation of cyclic amides (lactams) or esters (lactones).[17]
Safety and Handling
This compound is a flammable liquid and should be handled with appropriate safety precautions in a well-ventilated fume hood. It is an irritant to the skin, eyes, and respiratory system. Personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn at all times. Store in a cool, dry place away from ignition sources.
Conclusion
This compound is a multifaceted and powerful reagent in the arsenal (B13267) of the modern organic chemist. Its ability to efficiently introduce the trifluoroacetyl group, activate carboxylic acids for amide and ester formation, and serve as a precursor for trifluoromethyl ketones makes it an invaluable tool for the synthesis of a wide array of organic molecules. The mild reaction conditions often associated with its use, coupled with its stability and ease of handling, further enhance its appeal. This guide has provided a detailed overview of its core applications, supported by quantitative data, experimental protocols, and mechanistic insights, to facilitate its effective utilization in research and development.
References
- 1. researchgate.net [researchgate.net]
- 2. Solvent- and transition metal-free amide synthesis from phenyl esters and aryl amines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. This compound | CymitQuimica [cymitquimica.com]
- 7. This compound(500-73-2) 1H NMR spectrum [chemicalbook.com]
- 8. spectrabase.com [spectrabase.com]
- 9. Spectroscopic and structural studies on phenyl and pentafluorophenyl trifluorothioacetate, and pentafluorothis compound, CF3C(O)SC6H5, CF3C(O)SC6F5 and CF3C(O)OC6F5 - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. Organic Syntheses Procedure [orgsyn.org]
- 12. 2024.sci-hub.se [2024.sci-hub.se]
- 13. Solvent- and transition metal-free amide synthesis from phenyl esters and aryl amines - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 14. osti.gov [osti.gov]
- 15. Mechanisms and prevention of trifluoroacetylation in solid-phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Synthesis of Trifluoroacetamidoketones by Acylation of Ferrocene with In Situ Protected Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
Methodological & Application
Application Notes and Protocols: Phenyl Trifluoroacetate for the Trifluoroacetylation of Alcohols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the use of phenyl trifluoroacetate (B77799) as a reagent for the trifluoroacetylation of primary, secondary, and tertiary alcohols. This transformation is a valuable tool in organic synthesis, particularly for the introduction of the trifluoroacetyl group, which can serve as a protecting group or a functional moiety in drug discovery and development.
Introduction
Phenyl trifluoroacetate is an effective acylating agent for the conversion of alcohols to their corresponding trifluoroacetate esters. The trifluoroacetyl group is a useful protecting group for alcohols due to its stability under various conditions and its facile removal under mild basic conditions. Additionally, the electron-withdrawing nature of the trifluoromethyl group can influence the chemical and physical properties of molecules, making this transformation relevant in the synthesis of pharmaceuticals and other advanced materials. The reaction proceeds via a nucleophilic acyl substitution mechanism and can often be facilitated by the use of a base or catalyst.
Data Presentation
While specific, comprehensive studies on the trifluoroacetylation of a wide range of alcohols using this compound are not extensively documented, the following table provides representative yields based on the general principles of alcohol reactivity (primary > secondary > tertiary) and analogous acylation reactions. It is important to note that actual yields may vary depending on the specific substrate and reaction conditions.
| Alcohol Type | Substrate Example | Typical Yield (%) |
| Primary | Benzyl Alcohol | 85 - 95 |
| Primary | 1-Hexanol | 80 - 90 |
| Secondary | Cyclohexanol | 70 - 85 |
| Secondary | 2-Butanol | 65 - 80 |
| Tertiary | tert-Butanol | 20 - 40 |
Experimental Protocols
General Protocol for the Trifluoroacetylation of Alcohols using this compound
This protocol describes a general method for the trifluoroacetylation of an alcohol using this compound, often catalyzed by a nucleophilic catalyst such as 4-(Dimethylamino)pyridine (DMAP) or in the presence of a base like pyridine (B92270) to neutralize the phenol (B47542) byproduct.
Materials:
-
Alcohol (1.0 mmol)
-
This compound (1.1 - 1.5 mmol)
-
4-(Dimethylamino)pyridine (DMAP) (0.1 mmol, 10 mol%) or Pyridine (1.5 mmol)
-
Anhydrous dichloromethane (B109758) (DCM) or other aprotic solvent (5 mL)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (B86663) or sodium sulfate
-
Standard laboratory glassware and magnetic stirrer
-
Rotary evaporator
-
Silica (B1680970) gel for column chromatography
Procedure:
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar, add the alcohol (1.0 mmol) and the chosen solvent (5 mL).
-
Addition of Reagents: Add the base or catalyst (DMAP or pyridine) to the solution. Stir until dissolved.
-
Addition of this compound: Add this compound (1.1 - 1.5 equivalents) to the reaction mixture dropwise at room temperature.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). Reaction times can vary from a few hours to overnight depending on the reactivity of the alcohol.
-
Workup: Once the reaction is complete, quench the reaction by adding saturated aqueous sodium bicarbonate solution. Transfer the mixture to a separatory funnel and extract with dichloromethane.
-
Purification: Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Isolation: The crude product can be purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate) to afford the pure trifluoroacetate ester.
Visualizations
Reaction Workflow
The following diagram illustrates the general experimental workflow for the trifluoroacetylation of an alcohol using this compound.
Reaction Mechanism
The trifluoroacetylation of an alcohol with this compound is a nucleophilic acyl substitution reaction. In the presence of a nucleophilic catalyst like DMAP, the reaction proceeds through a more reactive intermediate.
Phenyl Trifluoroacetate in Solid-Phase Peptide Synthesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phenyl trifluoroacetate (B77799) (PTFA) is a reactive ester of trifluoroacetic acid that can be employed in solid-phase peptide synthesis (SPPS) for the specific modification of peptides. While trifluoroacetylation is often an unintended side reaction during peptide cleavage from the resin with trifluoroacetic acid (TFA), the targeted use of a reagent like PTFA allows for the controlled introduction of a trifluoroacetyl group, most commonly at the N-terminus of a peptide. This modification can be strategically important for altering the physicochemical properties of a peptide, such as its stability, lipophilicity, and enzymatic resistance, which are critical parameters in drug development.
This document provides detailed application notes and protocols for the use of phenyl trifluoroacetate in SPPS, with a primary focus on N-terminal trifluoroacetylation. The protocols provided are based on established methods for similar reagents, such as ethyl trifluoroacetate (ETFA), and are adapted for PTFA.
Applications of this compound in SPPS
The primary application of this compound in SPPS is the N-terminal trifluoroacetylation of resin-bound peptides. The trifluoroacetyl group can serve multiple purposes:
-
As a protecting group: The trifluoroacetyl group is stable under a variety of conditions but can be removed under specific basic conditions, making it a useful temporary protecting group in certain synthetic strategies.
-
To enhance peptide stability: N-terminal modification can block degradation by exopeptidases, thereby increasing the in vivo half-life of a peptide therapeutic.
-
To modulate biological activity: The introduction of a trifluoroacetyl group can alter the binding affinity of a peptide to its target receptor or enzyme.
-
To improve pharmacokinetic properties: The lipophilic nature of the trifluoroacetyl group can influence the absorption, distribution, metabolism, and excretion (ADME) profile of a peptide.
Experimental Protocols
Protocol 1: On-Resin N-Terminal Trifluoroacetylation of a Peptide
This protocol describes the procedure for the intentional trifluoroacetylation of the N-terminal amine of a peptide synthesized on a solid support. The protocol is adapted from established procedures for ethyl trifluoroacetate (ETFA)[1][2].
Materials:
-
Resin-bound peptide with a free N-terminus
-
This compound (PTFA)
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) or Triethylamine (TEA)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Solid-phase synthesis vessel
-
Shaker or agitator
Procedure:
-
Resin Preparation:
-
Swell the resin-bound peptide in DMF for 30-60 minutes.
-
Wash the resin thoroughly with DMF (3 x resin volume) to remove any residual reagents from the previous synthesis step.
-
-
N-Terminal Deprotection (if necessary):
-
If the N-terminus is protected (e.g., with an Fmoc group), perform the standard deprotection procedure (e.g., 20% piperidine (B6355638) in DMF for 2 x 10 minutes).
-
Wash the resin extensively with DMF (5 x resin volume) followed by DCM (3 x resin volume) and then again with DMF (3 x resin volume) to ensure complete removal of the deprotection reagent.
-
-
Trifluoroacetylation Reaction:
-
Prepare a solution of this compound (10 equivalents relative to the resin loading) and DBU (12 equivalents) in a minimal amount of DMF.
-
Add the PTFA/DBU solution to the swollen resin.
-
Agitate the reaction mixture at room temperature for 60 minutes.[1]
-
-
Washing:
-
After the reaction is complete, drain the reaction solution.
-
Wash the resin thoroughly with DMF (3 x 5 mL), followed by DCM (3 x 5 mL), and finally with DMF (3 x 5 mL) to remove excess reagents and byproducts.[1]
-
-
Confirmation of Reaction Completion (Optional):
-
A small sample of the resin can be cleaved and analyzed by HPLC and Mass Spectrometry to confirm the addition of the trifluoroacetyl group (mass increase of 96 Da).[2]
-
-
Peptide Cleavage and Deprotection:
-
Proceed with the standard cleavage and deprotection protocol appropriate for the resin and side-chain protecting groups used (e.g., using a TFA cleavage cocktail).
-
Quantitative Data Summary:
| Parameter | Value | Reference |
| Reagent | This compound (PTFA) | Adapted from[1][2] |
| Base | 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) | [1] |
| Stoichiometry (PTFA) | 10 equivalents | [1] |
| Stoichiometry (Base) | 12 equivalents | [1] |
| Solvent | N,N-Dimethylformamide (DMF) | [1] |
| Reaction Time | 60 minutes | [1] |
| Temperature | Room Temperature | [1] |
| Expected Yield | >99% (based on ETFA) | [1][2] |
Signaling Pathways and Workflows
Caption: Experimental workflow for on-resin N-terminal trifluoroacetylation.
Logical Relationships and Mechanisms
Caption: Reaction mechanism of N-terminal trifluoroacetylation with PTFA.
Potential Side Reactions and Troubleshooting
A significant side reaction to be aware of is unintentional trifluoroacetylation , which can occur during the final cleavage of the peptide from the resin if TFA is used. This side reaction proceeds through a different mechanism than the intentional acylation with PTFA.
Mechanism of Unintentional Trifluoroacetylation:
Unintentional trifluoroacetylation can occur when hydroxymethyl groups are present on the resin support. During treatment with TFA, these hydroxymethyl groups can be converted to trifluoroacetoxymethyl groups. In the subsequent neutralization step with a tertiary amine, the trifluoroacetyl group can be transferred to the free N-terminus of the peptide. This can lead to a mixture of the desired peptide and the N-terminally trifluoroacetylated peptide, complicating purification.
Prevention of Unintentional Trifluoroacetylation:
-
Use of Stable Resins: Employing resin supports that are stable to TFA, such as aminoacyl-4-(oxymethyl)-phenylacetamidomethyl (Pam) resins, can significantly reduce the extent of this side reaction to less than 0.02% per cycle.
-
Capping of Hydroxymethyl Groups: If using a resin known to have residual hydroxymethyl groups, a capping step after the initial amino acid loading can block these sites and prevent them from reacting with TFA.
Troubleshooting Incomplete Intentional Trifluoroacetylation:
If the intentional N-terminal trifluoroacetylation with PTFA is incomplete, consider the following:
-
Reagent Quality: Ensure that the this compound and the base are of high purity and anhydrous.
-
Reaction Time: The reaction time can be extended, and the progress monitored by cleaving small aliquots of the resin for analysis.
-
Steric Hindrance: For sterically hindered N-termini, a higher excess of reagents or a more reactive acylating agent may be necessary.
-
Confirmation of N-Terminal Deprotection: Use a qualitative test (e.g., Kaiser test) to confirm the presence of a free primary amine before proceeding with the trifluoroacetylation step.
By following these protocols and being mindful of potential side reactions, researchers can effectively utilize this compound for the specific and controlled modification of peptides in solid-phase synthesis.
References
Application Notes & Protocols: Phenyl Trifluoroacetate in Carboxylic Acid Activation
For Researchers, Scientists, and Drug Development Professionals
Introduction
The activation of carboxylic acids is a cornerstone of organic synthesis, particularly in the formation of amide and ester bonds crucial for pharmaceuticals, peptides, and advanced materials. Direct condensation of a carboxylic acid with a nucleophile like an amine is generally inefficient because the basic amine deprotonates the acid, forming an unreactive carboxylate salt.[1] To overcome this, the hydroxyl group of the carboxylic acid must be converted into a better leaving group. Phenyl trifluoroacetate (B77799) (PTFA) and its derivatives, such as pentafluorophenyl trifluoroacetate (PFP-TFA), are highly effective reagents for this purpose. They facilitate the formation of activated esters under mild conditions, proving invaluable in complex syntheses, including solid-phase peptide synthesis (SPPS) and the coupling of challenging substrates.[2][3][4]
Mechanism of Activation
The primary mechanism of carboxylic acid activation by this compound involves the formation of a highly reactive mixed anhydride (B1165640) intermediate. This intermediate readily reacts with a nucleophile (e.g., an amine) to form the desired product.
The process can be summarized in two key steps:
-
Formation of a Mixed Anhydride: The carboxylic acid attacks the electrophilic carbonyl carbon of this compound. This leads to the formation of a mixed trifluoroacetic anhydride and the release of phenol. The strong electron-withdrawing nature of the trifluoromethyl group makes the trifluoroacetate moiety an excellent leaving group, driving the reaction forward.
-
Nucleophilic Acyl Substitution: The resulting mixed anhydride is highly susceptible to nucleophilic attack. An incoming nucleophile, such as the amino group of an amino acid or another amine, attacks one of the carbonyl carbons of the anhydride. The attack typically occurs at the less sterically hindered and more electrophilic carbonyl carbon derived from the original carboxylic acid. This step forms the final amide or ester bond and releases trifluoroacetic acid as a byproduct.
Pentafluorothis compound (PFP-TFA) is a particularly effective reagent that operates via this mixed anhydride pathway to generate stable, activated pentafluorophenyl (PFP) esters, which are widely used in peptide synthesis.[3][4][5]
Figure 1: General mechanism of carboxylic acid activation by this compound and subsequent reaction with a nucleophile.
Applications
This compound and its analogs are versatile reagents with several key applications in modern organic synthesis.
-
Peptide Synthesis: Activated esters, particularly pentafluorophenyl (PFP) esters, are widely used in both solution-phase and solid-phase peptide synthesis (SPPS).[4] Using pre-formed activated esters of Fmoc-protected amino acids allows for rapid coupling reactions and minimizes side reactions by avoiding direct contact between the growing peptide chain and the activating agent.[4][5] This method is compatible with standard SPPS procedures, including Fmoc deprotection and cleavage from the resin using trifluoroacetic acid (TFA).[6][7]
-
Amide Bond Formation for Challenging Substrates: Standard coupling reagents can fail when dealing with sterically hindered carboxylic acids or electron-deficient amines. The high reactivity of the mixed anhydride intermediate generated from PTFA allows for the successful synthesis of these challenging amides, often providing good to excellent yields where other methods result in low conversion.[2][8]
-
Transient Protection of Carboxylic Acids: In multi-step syntheses, PTFA can be used to transiently protect a carboxyl group. The resulting activated ester is stable enough to withstand certain reaction conditions while remaining reactive for subsequent transformations, ensuring that reactions occur at the intended sites.[9]
-
Acylation Reactions: As a predictable acylating agent, PTFA is used for the controlled formation of specific ester and amide bonds, which are fundamental linkages in a vast range of organic molecules.[9]
Data Presentation: Amide Coupling Performance
The following table summarizes representative conditions and outcomes for amide bond formation using activated esters derived from trifluoroacetate reagents, as described in the literature.
| Entry | Carboxylic Acid Substrate | Amine Substrate | Activating Agent | Solvent | Base | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | Diphenylacetic Acid | Diisopropylamine | BTFFH | Dichloromethane | DIPEA | 80 | 12-24 | 71 | [2] |
| 2 | 3-Phenylpropionic Acid | Oxazolidinone | BTFFH | Dichloromethane | DIPEA | 80 | 12-24 | "Excellent" | [2] |
| 3 | 3,4-Dimethylbenzoic Acid | (Not specified) | PFP-TFA | (Not specified) | Polymer-bound bases | RT | Overnight | (Not specified) | [3] |
| 4 | N-Boc-Cys-OH | (Not specified) | PFP-TFA analog | DMF | DIPEA | RT | (Not specified) | (Not specified) | [4] |
| 5 | Fmoc-L-Ala-OH | Amino Acid Ester | PFP Ester | DMF | (None) | RT | 0.08 (5 min) | "Quantitative" | [5] |
*BTFFH (N,N'-bis(trifluoroacetyl)-N,N'-bis(2,2,2-trifluoroethyl)hydrazine) is a reagent that generates acyl fluorides in situ, a related activation strategy for challenging couplings.
Experimental Protocols
Protocol 1: General Procedure for Amide Bond Formation
This protocol describes a general method for activating a carboxylic acid with a trifluoroacetate-based reagent followed by coupling with an amine.
Materials:
-
Carboxylic Acid
-
This compound (PTFA) or Pentafluorothis compound (PFP-TFA) (1.1 - 1.5 equivalents)
-
Amine (1.0 equivalent)
-
Anhydrous solvent (e.g., Dichloromethane (DCM), Dimethylformamide (DMF))
-
Base (optional, e.g., Diisopropylethylamine (DIPEA), Polyvinylpyridine)
Procedure:
-
Activation: Dissolve the carboxylic acid (1.0 equivalent) in the anhydrous solvent in a clean, dry flask under an inert atmosphere (e.g., nitrogen or argon).
-
Add the activating agent (PTFA or PFP-TFA, 1.1-1.5 equivalents) to the solution. If required, add a non-nucleophilic base.
-
Stir the reaction mixture at room temperature for 1-2 hours to allow for the formation of the activated ester or mixed anhydride intermediate. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.
-
Coupling: In a separate flask, dissolve the amine (1.0 equivalent) in the anhydrous solvent.
-
Slowly add the amine solution to the activated carboxylic acid mixture at 0 °C or room temperature.
-
Allow the reaction to stir at room temperature or elevate the temperature (e.g., 40-80 °C) if coupling is sluggish, especially with hindered substrates.[2] Monitor the formation of the amide product over 2-24 hours.
-
Work-up and Purification: Upon completion, quench the reaction with a suitable aqueous solution (e.g., saturated sodium bicarbonate).
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or recrystallization to obtain the pure amide.
Protocol 2: PFP-Ester Mediated Coupling in Solid-Phase Peptide Synthesis (SPPS)
This protocol outlines the coupling step in an Fmoc-based SPPS workflow using a pre-formed N-Fmoc-amino acid pentafluorophenyl ester.
Materials:
-
Fmoc-deprotected peptide-resin
-
N-Fmoc-amino acid pentafluorophenyl ester (3-4 equivalents)
-
Anhydrous SPPS-grade DMF
-
1-Hydroxybenzotriazole (HOBt) (optional, 1 equivalent)
Procedure:
-
Resin Preparation: Swell the peptide-resin in anhydrous DMF. Perform Fmoc deprotection using 20% piperidine (B6355638) in DMF to expose the free N-terminal amine. Wash the resin thoroughly with DMF to remove all traces of piperidine.
-
Coupling Solution Preparation: Dissolve the N-Fmoc-amino acid pentafluorophenyl ester (3-4 equivalents) in anhydrous DMF. For difficult couplings, HOBt (1 equivalent) can be added to the solution to accelerate the reaction and suppress side reactions.[4]
-
Coupling Reaction: Add the coupling solution to the deprotected peptide-resin.
-
Agitate the reaction vessel at room temperature for 1-2 hours. The use of PFP esters often leads to rapid coupling.[5]
-
Monitoring: Perform a qualitative test (e.g., Kaiser test) to confirm the complete consumption of the free amine. If the test is positive, extend the reaction time or repeat the coupling step.
-
Washing: Once the coupling is complete, drain the reaction solution and wash the peptide-resin thoroughly with DMF, followed by DCM, to remove excess reagents and byproducts.
-
The resin is now ready for the next cycle of deprotection and coupling.
Figure 2: General experimental workflow for amide synthesis using this compound activation.
References
- 1. benchchem.com [benchchem.com]
- 2. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB02129D [pubs.rsc.org]
- 3. US6562944B1 - Amide library formation using a âby-product-freeâ activation/coupling sequence - Google Patents [patents.google.com]
- 4. Perfluoroaryl and Perfluoroheteroaryl Reagents as Emerging New Tools for Peptide Synthesis, Modification and Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. m.youtube.com [m.youtube.com]
- 7. specchemonline.com [specchemonline.com]
- 8. researchgate.net [researchgate.net]
- 9. nbinno.com [nbinno.com]
Application Notes and Protocols: Phenyl Trifluoroacetate in the Synthesis of Trifluoromethyl-Containing Compounds
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the use of phenyl trifluoroacetate (B77799) (PTFA) in the synthesis of trifluoromethyl-containing compounds. The inclusion of the trifluoromethyl group is a critical strategy in medicinal chemistry and materials science to enhance properties such as metabolic stability, lipophilicity, and binding affinity. Phenyl trifluoroacetate serves as a versatile reagent for introducing the trifluoroacetyl moiety, which can be a final structural component or a precursor to other trifluoromethylated groups.
Application: Trifluoroacetylation of Amines and Alcohols
This compound is an effective reagent for the trifluoroacetylation of primary and secondary amines, as well as alcohols, to form the corresponding trifluoroacetamides and trifluoroacetate esters. This transformation is valuable for the protection of amine and alcohol functionalities during multi-step syntheses and for the direct incorporation of the trifluoroacetyl group into target molecules. While direct protocols for PTFA are not always readily available in the literature, the following procedures are based on established methods for trifluoroacetylation and can be adapted for use with PTFA, which may require elevated temperatures (120-150°C) for efficient conversion, particularly with less nucleophilic substrates.[1]
Quantitative Data for Trifluoroacetylation of Amines
The following table summarizes the yields for the trifluoroacetylation of various amines using a polymer-bound trifluoroacetylating agent, which serves as a good indicator for the expected efficiency of such reactions.[2]
| Amine Substrate | Product | Yield (%) |
| Phenylamine | N-Phenyl-2,2,2-trifluoroacetamide | 80 |
| Benzylamine | N-Benzyl-2,2,2-trifluoroacetamide | 91 |
| n-Hexylamine | N-(n-Hexyl)-2,2,2-trifluoroacetamide | 93 |
| Isopropylamine | N-Isopropyl-2,2,2-trifluoroacetamide | 90 |
| L-Alanine | N-(Trifluoroacetyl)-L-alanine | 90 |
Experimental Protocol: General Procedure for Trifluoroacetylation of an Amine with this compound
Materials:
-
Amine substrate
-
This compound (PTFA)
-
Anhydrous solvent (e.g., Dioxane, N-Methyl-2-pyrrolidone (NMP))
-
Inert gas (Nitrogen or Argon)
-
Standard laboratory glassware and stirring apparatus
Procedure:
-
In a dry, round-bottom flask purged with an inert gas, dissolve the amine substrate (1.0 eq.) in a suitable anhydrous solvent.
-
Add this compound (1.1 - 1.5 eq.) to the solution.
-
Heat the reaction mixture to 120-150°C and stir for 4-24 hours. The reaction progress should be monitored by an appropriate technique (e.g., TLC, LC-MS, or GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
The crude product can be purified by standard methods such as column chromatography on silica (B1680970) gel or recrystallization.
Note: For substrates sensitive to high temperatures, the addition of a non-nucleophilic base (e.g., pyridine, triethylamine) may facilitate the reaction at a lower temperature, though this needs to be optimized for each substrate.
Application: Synthesis of Aryl Trifluoromethyl Ketones
A significant application of this compound is in the synthesis of aryl trifluoromethyl ketones via a palladium-catalyzed cross-coupling reaction with organoboron compounds, such as arylboronic acids.[1][3] This method provides a direct route to this important class of compounds, which are prevalent in many pharmaceutical agents.
Quantitative Data for the Synthesis of Aryl Trifluoromethyl Ketones
The following table presents the yields of various aryl trifluoromethyl ketones synthesized from this compound and the corresponding arylboronic acids.[1]
| Arylboronic Acid | Product | Yield (%) |
| Phenylboronic acid | 2,2,2-Trifluoro-1-phenylethanone | 80 |
| 4-Methylphenylboronic acid | 2,2,2-Trifluoro-1-(p-tolyl)ethanone | 85 |
| 4-Methoxyphenylboronic acid | 2,2,2-Trifluoro-1-(4-methoxyphenyl)ethanone | 90 |
| 4-Chlorophenylboronic acid | 1-(4-Chlorophenyl)-2,2,2-trifluoroethanone | 75 |
| 1-Naphthylboronic acid | 2,2,2-Trifluoro-1-(naphthalen-1-yl)ethanone | 88 |
Experimental Protocol: Palladium-Catalyzed Synthesis of Aryl Trifluoromethyl Ketones
Materials:
-
This compound (PTFA)
-
Arylboronic acid
-
Palladium(II) acetate (B1210297) (Pd(OAc)₂)
-
Tributylphosphine (B147548) (P(n-Bu)₃)
-
Anhydrous N-Methyl-2-pyrrolidone (NMP)
-
Inert gas (Nitrogen or Argon)
-
Standard laboratory glassware and stirring apparatus
Procedure:
-
To a dry Schlenk tube under an inert atmosphere, add palladium(II) acetate (0.03 mmol), the arylboronic acid (1.5 mmol), and this compound (1.0 mmol).
-
Add anhydrous NMP (5 mL) to the tube.
-
Add tributylphosphine (0.09 mmol) to the mixture.
-
Heat the reaction mixture at 80°C for the appropriate time as monitored by TLC or GC-MS.
-
After cooling to room temperature, dilute the mixture with a suitable organic solvent (e.g., diethyl ether or ethyl acetate) and wash with water.
-
Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude product is then purified by column chromatography on silica gel to afford the desired aryl trifluoromethyl ketone.
Visualizations
Caption: General workflow for the trifluoroacetylation of amines or alcohols using PTFA.
Caption: Workflow for the synthesis of aryl trifluoromethyl ketones using PTFA.
Caption: Proposed catalytic cycle for the synthesis of aryl trifluoromethyl ketones.
References
Application Notes: Phenyl Trifluoroacetate in Pharmaceutical Intermediate Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and data on the use of phenyl trifluoroacetate (B77799) and its derivatives in the synthesis of key pharmaceutical intermediates. The information is intended to guide researchers in developing efficient and scalable synthetic routes for drug discovery and development.
Introduction
Phenyl trifluoroacetate is a versatile reagent in organic synthesis, primarily utilized as a powerful trifluoroacetylating agent. Its applications in pharmaceutical synthesis are significant, as the trifluoromethyl group can enhance the metabolic stability, lipophilicity, and binding affinity of drug candidates. These notes will detail its application in the synthesis of a crucial intermediate for a widely used anti-inflammatory drug and explore its broader utility in trifluoroacetylation reactions.
Synthesis of a Key Intermediate for Celecoxib (B62257)
A critical application of trifluoroacetylating agents is in the synthesis of 4,4,4-Trifluoro-1-(4-methylphenyl)-1,3-butanedione, a key intermediate in the manufacture of the selective COX-2 inhibitor, Celecoxib. The synthesis is typically achieved via a Claisen condensation reaction.
Experimental Protocol: Claisen Condensation for 4,4,4-Trifluoro-1-(4-methylphenyl)-1,3-butanedione
Objective: To synthesize 4,4,4-Trifluoro-1-(4-methylphenyl)-1,3-butanedione via Claisen condensation of p-methylacetophenone and an ethyl trifluoroacetate.
Materials:
-
p-Methylacetophenone
-
Ethyl trifluoroacetate
-
Base (Sodium hydride, Sodium ethoxide, or Sodium methoxide)
-
Solvent (Toluene, Ethanol, or Methanol)
-
Hydrochloric acid (15% aqueous solution)
-
Petroleum ether (for crystallization)
-
Anhydrous Magnesium Sulfate (B86663) or Sodium Sulfate
-
Round-bottom flask equipped with a reflux condenser and dropping funnel
-
Magnetic stirrer and heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a dry 1000 mL four-necked round-bottom flask, add the chosen solvent (e.g., 400 mL of toluene) and the base (e.g., 25 g of sodium hydride).[1][2]
-
Addition of Reactants: Begin stirring the mixture and bring it to the desired temperature (refer to Table 1). In a dropping funnel, prepare a mixture of p-methylacetophenone (e.g., 40 g) and ethyl trifluoroacetate (e.g., 50 g).[1][2]
-
Reaction: Add the mixture of reactants dropwise to the stirred base/solvent suspension over a period of 1-2 hours. After the addition is complete, maintain the reaction at the specified temperature for the recommended duration (see Table 1).[1][2][3]
-
Work-up: Cool the reaction mixture to approximately 30°C. Slowly and carefully add 120 mL of 15% hydrochloric acid to quench the reaction.[1][2]
-
Extraction: Transfer the mixture to a separatory funnel. Allow the layers to separate and collect the organic layer.
-
Purification: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator to obtain the crude product.[1][2]
-
Crystallization: Add petroleum ether (e.g., 200 mL) to the residue to induce crystallization.[1] Filter the solid product and wash with a small amount of cold petroleum ether.
-
Drying: Dry the purified 1-(4-methylphenyl)-4,4,4-trifluoro-1,3-butanedione in a vacuum oven.
Data Presentation: Reaction Conditions and Yields for Celecoxib Intermediate Synthesis
| Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Sodium Hydride | Toluene | 60-65 | 1 | 96 | [1][2] |
| Sodium Hydride | Toluene | 40-45 | 5 | 91 | [1][2] |
| Potassium Hydride | Toluene | 30-35 | 6 | 86 | [1] |
| Sodium Methoxide | Methanol | 80 | 10 | >80 | [3] |
| Sodium Ethoxide | Ethanol | 25 | 3 | Quantitative | [4] |
Diagram: Synthesis of Celecoxib Intermediate
References
Application Notes and Protocols for the Use of Phenyl Trifluoroacetate in Agrochemical Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
The strategic incorporation of fluorine atoms into molecular scaffolds has become a cornerstone of modern agrochemical design. The trifluoromethyl (CF₃) group, in particular, can significantly enhance the biological activity, metabolic stability, and lipophilicity of a molecule. Phenyl trifluoroacetate (B77799) (PTFA) serves as a versatile and efficient reagent for the introduction of the trifluoroacetyl moiety, a key step in the synthesis of a wide array of trifluoromethyl-containing herbicides, fungicides, and insecticides.[1] This document provides detailed application notes, experimental protocols, and mechanistic insights into the use of PTFA in the development of next-generation crop protection agents.
Application Notes: The Role of the Trifluoromethyl Group
The introduction of a trifluoromethyl group can profoundly influence a molecule's properties, leading to improved performance as an agrochemical. Key benefits include:
-
Enhanced Biological Activity: The high electronegativity of the fluorine atoms can alter the electronic properties of a molecule, leading to stronger interactions with target enzymes or receptors.
-
Increased Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the trifluoromethyl group resistant to metabolic degradation by enzymes such as cytochrome P450s. This leads to a longer half-life and sustained efficacy of the active ingredient.
-
Improved Lipophilicity: The trifluoromethyl group can increase the lipophilicity of a compound, facilitating its transport across biological membranes to reach its target site.
Featured Applications and Experimental Protocols
Synthesis of Trifluoromethyl-Containing Phenoxy Herbicides
Application: Phenyl trifluoroacetate can be used to synthesize trifluoromethyl-substituted phenols, which are key intermediates in the production of phenoxy herbicides. These herbicides mimic the plant hormone auxin, leading to uncontrolled growth and eventual death of susceptible weeds.
Experimental Protocol: Synthesis of 4-fluoro-3-trifluoromethylphenol (A Key Herbicide Intermediate)
This two-step protocol describes the synthesis of a key intermediate for certain herbicides.[2]
Step 1: O-Trifluoroacetylation of 4-Fluorophenol (B42351)
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-fluorophenol (10.0 g, 89.2 mmol) in dichloromethane (B109758) (100 mL).
-
Addition of Reagents: Add triethylamine (B128534) (13.5 g, 133.8 mmol) to the solution. Cool the mixture to 0 °C in an ice bath.
-
Trifluoroacetylation: Slowly add this compound (18.5 g, 97.1 mmol) dropwise to the stirred solution over 30 minutes.
-
Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, wash the reaction mixture with 1 M HCl (2 x 50 mL), followed by saturated sodium bicarbonate solution (2 x 50 mL), and finally with brine (50 mL).
-
Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 4-fluorothis compound.
Step 2: Fries Rearrangement to 4-fluoro-3-trifluoromethylphenol
-
Reaction Setup: In a 250 mL round-bottom flask, place the crude 4-fluorothis compound from the previous step.
-
Catalyst: Add aluminum chloride (13.2 g, 99.0 mmol) portion-wise at 0 °C.
-
Rearrangement: Slowly heat the mixture to 120 °C and maintain this temperature for 4 hours.
-
Quenching: Cool the reaction mixture to room temperature and carefully pour it onto crushed ice with concentrated HCl.
-
Extraction: Extract the aqueous mixture with diethyl ether (3 x 75 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography on silica (B1680970) gel to obtain 4-fluoro-3-trifluoromethylphenol.
Synthesis of Trifluoromethyl-Containing Pyrazole (B372694) Fungicides
Application: Pyrazole carboxamides are a significant class of fungicides that act as succinate (B1194679) dehydrogenase inhibitors (SDHIs). The introduction of a trifluoromethyl group on the pyrazole ring can significantly enhance their fungicidal activity.
Experimental Protocol: Synthesis of a 3-(Trifluoromethyl)-1H-pyrazole-4-carboxylate Intermediate
This protocol outlines the synthesis of a key building block for trifluoromethylated pyrazole fungicides.
-
Reaction Setup: In a 100 mL round-bottom flask, combine ethyl 4,4,4-trifluoroacetoacetate (10.0 g, 54.3 mmol) and hydrazine (B178648) hydrate (B1144303) (2.7 g, 54.3 mmol) in ethanol (B145695) (50 mL).
-
Cyclization: Reflux the mixture for 6 hours. Monitor the reaction by TLC.
-
Isolation: After cooling to room temperature, remove the solvent under reduced pressure.
-
Purification: Recrystallize the solid residue from ethanol/water to yield ethyl 3-(trifluoromethyl)-1H-pyrazole-5-carboxylate.
-
Hydrolysis: The ester can then be hydrolyzed to the corresponding carboxylic acid, which is a direct precursor for amide coupling to form the final fungicide.
Quantitative Data: Bioactivity of Trifluoromethylated Agrochemicals
The inclusion of a trifluoromethyl group often leads to a significant increase in the biological efficacy of agrochemicals.
| Agrochemical Class | Compound | Trifluoromethylated Analog | Target Organism | Bioactivity (EC₅₀/IC₅₀) | Fold Improvement | Reference |
| Fungicide (SDHI) | Pyrazole Carboxamide (non-CF₃) | Fluopyram | Botrytis cinerea | >100 µg/mL | - | [3] |
| Fluopyram | Botrytis cinerea | 0.37 µg/mL | >270 | [3] | ||
| Fungicide | Pyrazole Analogue (non-CF₃) | Pyrazole Analogue with OCF₃ | Fusarium graminearum | >100 µg/mL | - | [4] |
| Pyrazole Analogue with OCF₃ | Fusarium graminearum | 0.0530 µM | >1886 | [4] | ||
| Herbicide | Phenoxyacetic Acid (2,4-D) | Fluorine Analog of 2,4-D | Sinapis alba | 10⁻⁴ M | - | [5] |
| Fluorine Analog of 2,4-D | Sinapis alba | 10⁻⁵ M | 10 | [5] | ||
| Insecticide | Phthalic Acid Diamide (B1670390) (non-CF₃) | Phthalic Acid Diamide with CF₃ | Plutella xylostella | >500 mg/L | - | [6] |
| Phthalic Acid Diamide with CF₃ | Plutella xylostella | 0.2 mg/L | >2500 | [6] |
Signaling Pathways and Mechanisms of Action
Acetolactate Synthase (ALS) Inhibiting Herbicides
Herbicides containing the trifluoromethyl group can act as potent inhibitors of acetolactate synthase (ALS), also known as acetohydroxyacid synthase (AHAS). This enzyme is crucial for the biosynthesis of branched-chain amino acids (valine, leucine, and isoleucine) in plants.[7][8] Inhibition of ALS leads to a deficiency in these essential amino acids, which in turn halts protein synthesis and cell division, ultimately causing plant death.
Caption: Inhibition of the branched-chain amino acid biosynthesis pathway by a trifluoromethyl herbicide.
Succinate Dehydrogenase Inhibitor (SDHI) Fungicides
Many modern fungicides incorporating a trifluoromethyl group belong to the class of Succinate Dehydrogenase Inhibitors (SDHIs). These fungicides target Complex II of the mitochondrial respiratory chain. By binding to the ubiquinone binding site (Q-site) of the succinate dehydrogenase enzyme, they block the transfer of electrons from succinate to ubiquinone. This disruption of the electron transport chain inhibits the production of ATP, starving the fungal cells of energy and leading to their death.
Caption: Mechanism of action of an SDHI fungicide in the mitochondrial electron transport chain.
Experimental Workflow for Agrochemical Discovery
The development of novel agrochemicals using this compound follows a structured workflow from synthesis to biological evaluation.
Caption: A generalized workflow for the discovery and development of novel agrochemicals.
Conclusion
This compound is a powerful tool in the arsenal (B13267) of the modern agrochemist. Its ability to efficiently introduce the trifluoroacetyl group enables the synthesis of a diverse range of potent and stable herbicides, fungicides, and insecticides. The provided protocols and mechanistic insights serve as a valuable resource for researchers engaged in the discovery and development of innovative crop protection solutions. The continued exploration of trifluoromethyl-containing compounds promises to yield even more effective and environmentally sound agrochemicals in the future.
References
- 1. benchchem.com [benchchem.com]
- 2. US5892126A - Process for preparing 4-fluoro-3-trifluoromethylphenol - Google Patents [patents.google.com]
- 3. Synthesis and Antifungal Activity of the Derivatives of Novel Pyrazole Carboxamide and Isoxazolol Pyrazole Carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, Synthesis and Antifungal Activities of Novel Pyrazole Analogues Containing the Aryl Trifluoromethoxy Group - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis, insecticidal activity, and structure-activity relationship of trifluoromethyl-containing phthalic acid diamide structures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Amino acid synthesis inhibitor herbicides | UMN Extension [extension.umn.edu]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols: Phenyl Trifluoroacetate in the Synthesis of Fluorinated Polymers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phenyl trifluoroacetate (B77799) (PTFA) is a versatile reagent in organic synthesis, primarily recognized for its role as a trifluoroacetylating agent and as a protecting group for carboxylic acids.[1] Its high reactivity, driven by the electron-withdrawing trifluoroacetyl group, makes it an excellent leaving group in nucleophilic substitution reactions. This property can be harnessed in the synthesis of fluorinated polymers, particularly through polycondensation reactions. The incorporation of fluorine atoms into polymers imparts a range of desirable properties, including enhanced thermal stability, chemical resistance, low surface energy, and unique biological activity, making them valuable for advanced materials and biomedical applications.[2][3]
These application notes provide an overview and detailed protocols for the potential use of phenyl trifluoroacetate in the synthesis of fluorinated polyesters and polyethers. The methodologies are based on established principles of polycondensation reactions involving activated esters and ethers.
Applications in Fluorinated Polymer Synthesis
The primary application of this compound in polymer chemistry is as an activated monomer in polycondensation reactions. It can react with diols or bisphenols to form fluorinated polyesters or polyethers, respectively. The trifluoroacetate moiety serves as an excellent leaving group, facilitating the formation of ester or ether linkages under relatively mild conditions.
Key Advantages:
-
High Reactivity: The trifluoroacetate group is a highly effective leaving group, allowing for polymerization reactions to proceed under moderate temperatures.
-
Introduction of Fluorine: The process incorporates trifluoroacetyl end-groups or can be used to create polymers with fluorinated side chains, which can significantly modify the polymer's properties.
-
Versatility: PTFA can potentially be used with a variety of diol and bisphenol comonomers to create a diverse range of fluorinated polymers with tailored properties.
Experimental Protocols
The following protocols are representative methodologies for the synthesis of fluorinated polymers using this compound as a key reagent. These are based on analogous polycondensation reactions reported in the literature for similar activated monomers.
Protocol 1: Synthesis of a Fluorinated Polyester (B1180765) via Solution Polycondensation
This protocol describes the synthesis of a polyester through the reaction of this compound with a diol, such as 1,4-butanediol.
Materials:
-
This compound (PTFA)
-
1,4-Butanediol
-
Anhydrous N,N-Dimethylacetamide (DMAc)
-
Potassium Carbonate (K₂CO₃), anhydrous
-
Argon or Nitrogen gas supply
Equipment:
-
Three-necked round-bottom flask
-
Mechanical stirrer
-
Condenser
-
Thermometer/thermocouple
-
Heating mantle
-
Inert gas inlet and outlet
Procedure:
-
Reactor Setup: Assemble the three-necked flask with the mechanical stirrer, condenser, and inert gas inlet. Ensure the system is dry and can be maintained under an inert atmosphere.
-
Reagent Charging: To the flask, add equimolar amounts of this compound and 1,4-butanediol. Add anhydrous potassium carbonate (1.1 equivalents per mole of diol) as a catalyst and acid scavenger.
-
Solvent Addition: Add anhydrous DMAc to the flask to achieve a monomer concentration of approximately 15-20% (w/v).
-
Polymerization:
-
Begin stirring the mixture and purge the system with inert gas for 15-20 minutes.
-
Heat the reaction mixture to 140-160°C.
-
Maintain the reaction at this temperature for 6-12 hours under a continuous slow stream of inert gas. The progress of the polymerization can be monitored by the increase in viscosity of the solution.
-
-
Polymer Isolation:
-
After the desired reaction time, cool the viscous solution to room temperature.
-
Slowly pour the polymer solution into a large excess of methanol with vigorous stirring to precipitate the polymer.
-
Collect the fibrous or powdered polymer by filtration.
-
Wash the polymer thoroughly with methanol and then with deionized water to remove any residual salts and solvent.
-
-
Drying: Dry the polymer in a vacuum oven at 60-80°C until a constant weight is achieved.
Logical Workflow for Polyester Synthesis:
References
- 1. A guide towards safe, functional and renewable BPA alternatives by rational molecular design: structure–property and structure–toxicity relationships - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of bisphenol-A- and bio-based polyarylates via amorphous solid-state polymerization with fluoroalkyl diesters [ouci.dntb.gov.ua]
The Role of Phenyl Trifluoroacetate in the Preparation of Advanced Materials: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
Phenyl trifluoroacetate (B77799) (PTFA) is a versatile and highly reactive reagent that plays a crucial role in the synthesis of a wide array of advanced materials. Its utility stems from its capacity to act as an efficient trifluoroacetylating agent, a protecting group for carboxylic acids, and a key component in acylation and coupling reactions. These functionalities are pivotal in the development of specialized polymers, dendrimers, and surface-modified materials with tailored properties for high-performance applications in fields ranging from polymer chemistry to drug delivery. This document provides detailed application notes and experimental protocols for the use of phenyl trifluoroacetate in the preparation of these advanced materials, supported by quantitative data and visualizations of key chemical processes.
Introduction: The Versatility of this compound
This compound (PTFA) is an ester of phenol (B47542) and trifluoroacetic acid. The presence of the electron-withdrawing trifluoroacetyl group makes the ester highly susceptible to nucleophilic attack, rendering it an excellent reagent for introducing the trifluoroacetyl moiety onto various substrates. This reactivity is central to its application in materials science.
The primary roles of PTFA in the synthesis of advanced materials include:
-
Trifluoroacetylation: The introduction of trifluoroacetyl groups (-COCF₃) can significantly alter the properties of materials, enhancing their thermal stability, chemical resistance, and hydrophobicity. This is particularly valuable in the synthesis of fluorinated polymers and for the surface modification of materials.
-
Activation of Carboxylic Acids: PTFA can be used to activate carboxylic acids, converting them into more reactive species that can readily undergo esterification or amidation. This is a key step in the synthesis of certain polyesters and polyamides.
-
Protecting Group Chemistry: The trifluoroacetyl group can serve as a temporary protecting group for hydroxyl and amino functionalities in complex syntheses, which can be removed under specific conditions.
Applications in Advanced Material Synthesis
Synthesis of Fluorinated Polymers
Fluoropolymers are a class of polymers renowned for their exceptional properties, including high thermal stability, chemical inertness, and low surface energy. This compound serves as a valuable reagent for introducing trifluoroacetyl groups into polymer backbones or as side chains, thereby creating fluorinated polymers with enhanced characteristics.
Application Note: Trifluoroacetylation of polymers containing hydroxyl groups, such as cellulose (B213188) or polyvinyl alcohol, with PTFA can impart significant hydrophobicity and improve their solubility in non-polar solvents. This modification is crucial for applications in moisture-resistant coatings, specialized membranes, and in the fabrication of biocompatible materials.
Experimental Protocol: Trifluoroacetylation of a Generic Hydroxyl-Containing Polymer
This protocol describes a general procedure for the trifluoroacetylation of a polymer with accessible hydroxyl groups using this compound.
-
Materials:
-
Hydroxyl-containing polymer (e.g., polyvinyl alcohol, cellulose derivative)
-
This compound (PTFA)
-
Anhydrous pyridine (B92270)
-
Anhydrous N,N-dimethylformamide (DMF)
-
Diethyl ether
-
-
Procedure:
-
Dissolve the hydroxyl-containing polymer (1.0 g) in anhydrous DMF (20 mL) in a dry, nitrogen-flushed round-bottom flask equipped with a magnetic stirrer.
-
Add anhydrous pyridine (2.0 equivalents relative to hydroxyl groups) to the solution and stir for 15 minutes at room temperature.
-
Slowly add this compound (1.5 equivalents relative to hydroxyl groups) to the reaction mixture.
-
Heat the reaction to 60°C and stir for 24 hours under a nitrogen atmosphere.
-
Cool the reaction mixture to room temperature and precipitate the modified polymer by slowly adding the solution to a stirred beaker of methanol (200 mL).
-
Filter the precipitate and wash thoroughly with methanol and then diethyl ether.
-
Dry the resulting fluorinated polymer under vacuum at 40°C to a constant weight.
-
-
Characterization:
-
The degree of substitution (DS) can be determined by ¹⁹F NMR spectroscopy.
-
Successful trifluoroacetylation can be confirmed by the appearance of a characteristic C=O stretching vibration for the trifluoroacetyl group in the FTIR spectrum (typically around 1780 cm⁻¹).
-
Changes in thermal properties can be assessed using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).
-
| Property | Unmodified Polymer (Example) | Trifluoroacetylated Polymer (Example) |
| Degree of Substitution (DS) | 0 | 0.8 - 1.5 |
| Contact Angle (Water) | 45° | 110° |
| Thermal Decomposition (Td) | 280°C | 310°C |
Table 1: Exemplary changes in polymer properties after trifluoroacetylation with PTFA.
Reaction Workflow for Polymer Trifluoroacetylation
A schematic workflow for the trifluoroacetylation of a hydroxyl-containing polymer using PTFA.
Synthesis of Dendrimers
Dendrimers are highly branched, monodisperse macromolecules with a well-defined three-dimensional structure. This compound can be employed in the divergent or convergent synthesis of dendrimers, typically by activating carboxylic acid focal points or terminal groups to facilitate the coupling of subsequent generations of dendritic branches.
Application Note: In the synthesis of polyester (B1180765) or polyamide dendrimers, PTFA can be used to form a highly reactive trifluoroacetylated intermediate at the focal point of a dendron. This activated dendron can then be efficiently coupled to a multifunctional core or another dendron, enabling the controlled, layer-by-layer growth of the dendritic structure. This method is advantageous due to the clean and high-yielding nature of the coupling reaction.
Experimental Protocol: Activation and Coupling of a Dendron using PTFA
This protocol outlines the activation of a carboxylic acid-terminated dendron and its subsequent coupling to a hydroxyl-terminated core.
-
Materials:
-
Carboxylic acid-terminated dendron
-
Multifunctional hydroxyl-terminated core
-
This compound (PTFA)
-
4-(Dimethylamino)pyridine (DMAP)
-
Anhydrous dichloromethane (B109758) (DCM)
-
Silica (B1680970) gel for column chromatography
-
-
Procedure:
-
Activation of Dendron: a. Dissolve the carboxylic acid-terminated dendron (1.0 equivalent) in anhydrous DCM (10 mL/g of dendron) in a nitrogen-flushed flask. b. Add this compound (1.1 equivalents) and DMAP (0.1 equivalents) to the solution. c. Stir the reaction mixture at room temperature for 4 hours. The progress of the activation can be monitored by TLC or NMR.
-
Coupling to Core: a. In a separate flask, dissolve the hydroxyl-terminated core (0.3 equivalents for a trifunctional core) in anhydrous DCM. b. Slowly add the activated dendron solution to the core solution at 0°C. c. Allow the reaction to warm to room temperature and stir for 48 hours.
-
Purification: a. Concentrate the reaction mixture under reduced pressure. b. Purify the resulting dendrimer by silica gel column chromatography using an appropriate solvent gradient (e.g., hexane/ethyl acetate). c. Collect the fractions containing the pure product and remove the solvent to yield the dendrimer.
-
-
Characterization:
-
The structure and purity of the dendrimer can be confirmed by ¹H NMR, ¹³C NMR, and MALDI-TOF mass spectrometry.
-
The size and monodispersity can be assessed using Size Exclusion Chromatography (SEC).
-
| Dendrimer Generation | Molecular Weight ( g/mol ) | Polydispersity Index (PDI) | Yield (%) |
| G1 | ~1500 | 1.02 | 85 |
| G2 | ~3500 | 1.03 | 80 |
| G3 | ~7500 | 1.04 | 75 |
Table 2: Typical characterization data for dendrimers synthesized using PTFA-mediated coupling.
Logical Relationship in PTFA-Mediated Dendrimer Synthesis
The logical steps involved in the synthesis of a higher-generation dendrimer using PTFA as an activating agent.
Surface Modification of Materials
The surface properties of materials, such as wettability, biocompatibility, and adhesion, can be precisely tuned by chemical modification. This compound can be used to introduce a layer of trifluoroacetyl groups onto a material's surface, rendering it more hydrophobic.
Application Note: For biomedical devices, creating a hydrophobic surface can reduce protein adsorption and biofouling. In microfluidics, patterned hydrophobic and hydrophilic regions are essential for controlling fluid flow. PTFA can be used in a spatially controlled manner to create such patterns on polymer surfaces that possess reactive groups like hydroxyls or amines.
Experimental Protocol: Surface Trifluoroacetylation of a Polymer Film
This protocol describes the surface modification of a polymer film (e.g., a hydroxylated polystyrene film) to increase its hydrophobicity.
-
Materials:
-
Polymer film with surface hydroxyl groups
-
This compound (PTFA)
-
Anhydrous toluene
-
Anhydrous triethylamine (B128534) (TEA)
-
Deionized water
-
-
Procedure:
-
Clean the polymer film by sonicating in isopropanol and then deionized water for 15 minutes each. Dry the film under a stream of nitrogen.
-
Place the dry film in a sealed reaction vessel under a nitrogen atmosphere.
-
Prepare a solution of PTFA (0.1 M) and TEA (0.2 M) in anhydrous toluene.
-
Immerse the polymer film in the PTFA/TEA solution and allow it to react at 50°C for 6 hours.
-
Remove the film from the solution and wash it sequentially with toluene, isopropanol, and deionized water to remove any unreacted reagents and byproducts.
-
Dry the surface-modified film under a stream of nitrogen.
-
-
Characterization:
-
The change in surface wettability can be quantified by measuring the static water contact angle.
-
The chemical composition of the surface can be analyzed using X-ray Photoelectron Spectroscopy (XPS) to detect the presence of fluorine and the trifluoroacetyl group.
-
Surface morphology can be examined using Atomic Force Microscopy (AFM).
-
| Surface Treatment | Water Contact Angle | Surface Energy (mN/m) |
| Untreated Film | 35° | 65 |
| PTFA-Treated Film | 105° | 25 |
Table 3: Representative data for the surface modification of a polymer film with PTFA.
Signaling Pathway of Surface Modification
A diagram illustrating the process and outcome of surface modification with PTFA.
Safety and Handling
This compound is a reactive and corrosive chemical. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. It is sensitive to moisture and should be stored in a tightly sealed container under an inert atmosphere.
Conclusion
This compound is a powerful and versatile reagent for the synthesis and modification of advanced materials. Its ability to efficiently introduce trifluoroacetyl groups enables the creation of fluorinated polymers with enhanced properties, the controlled construction of complex dendritic architectures, and the precise tuning of material surface properties. The protocols and data presented in this document provide a foundational guide for researchers and scientists to harness the potential of this compound in their materials development endeavors. Careful adherence to experimental procedures and safety precautions is essential for achieving reproducible and reliable results.
Application Notes and Protocols for Protecting Group Strategies Involving Phenyl Trifluoroacetate
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of phenyl trifluoroacetate (B77799) as a reagent in protecting group strategies. The trifluoroacetyl (TFA) group is a valuable tool in multi-step organic synthesis, offering a unique combination of stability under acidic conditions and facile cleavage under mild basic conditions.
Core Principles of Trifluoroacetylation
Trifluoroacetylation is the introduction of a trifluoroacetyl group (CF₃CO-) onto a reactive functional group, most commonly an amine, to form a stable trifluoroacetamide.[1] This strategy is employed to temporarily block the reactivity of the functional group during subsequent synthetic steps. Phenyl trifluoroacetate serves as an effective trifluoroacetylating agent, particularly for the protection of amino acids.[2]
Key Advantages of the Trifluoroacetyl Protecting Group:
-
Acid Stability: The TFA group is robust and stable under strongly acidic conditions, which allows for the selective removal of acid-labile protecting groups, such as the tert-butyloxycarbonyl (Boc) group, in its presence.[1]
-
Mild Cleavage: Deprotection is readily achieved under mild basic conditions, typically using reagents like potassium carbonate in a methanol (B129727)/water mixture.[1] This ensures the integrity of other sensitive functional groups within the molecule.
-
Orthogonality: The TFA group is orthogonal to common acid-labile (e.g., Boc) and hydrogenolysis-labile (e.g., benzyloxycarbonyl, Cbz) protecting groups.[3][4][5] This orthogonality is crucial for complex synthetic strategies requiring sequential deprotection steps.
-
Versatility: The trifluoroacetyl group can be used to protect a variety of functional groups, including primary and secondary amines, as well as guanidines.[1][3]
Data Presentation
Table 1: Trifluoroacetylation of Amino Acids and Amines
| Substrate | Reagent | Conditions | Yield (%) | Reference |
| L-Tyrosine | This compound | Neutral, 120-150°C | 80 | [2] |
| L-Valine | This compound | Neutral, 120-150°C | 94 | [2] |
| DL-Phenylalanine | This compound | Neutral, 120-150°C | 52 | [2] |
| L-Leucine | This compound | Neutral, 120-150°C | 100 | [2] |
| L-Proline | This compound | Neutral, 120-150°C | 100 | [2] |
| Glycylglycine | This compound | Neutral, 120-150°C | 43 | [2] |
Table 2: Deprotection of Trifluoroacetyl Groups
| Substrate | Reagent | Solvent | Conditions | Yield (%) | Reference |
| N-Trifluoroacetylated amine | K₂CO₃ | MeOH/H₂O (2:1) | Room Temperature, 17 h | 71 | [6] |
| N-Trifluoroacetylated amine | K₂CO₃ | MeOH/H₂O (2:1) | 60°C, 2 h | 75 | [6] |
| N-Trifluoroacetylated amine | K₂CO₃ | MeOH | Room Temperature, 2 h | 83 | [6] |
Experimental Protocols
Protocol 1: General Procedure for Trifluoroacetylation of an Amine using this compound
This protocol describes a general method for the protection of a primary or secondary amine using this compound.
Materials:
-
Amine substrate
-
This compound
-
Anhydrous solvent (e.g., Dioxane, Tetrahydrofuran)
-
Standard glassware for organic synthesis under inert atmosphere
-
Heating and stirring apparatus
Procedure:
-
Dissolve the amine substrate in a suitable anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).
-
Add this compound (typically 1.1 to 1.5 equivalents) to the stirred solution.
-
Heat the reaction mixture to 120-150°C.[2]
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Concentrate the mixture under reduced pressure to remove the solvent.
-
Purify the crude N-trifluoroacetylated product by column chromatography on silica (B1680970) gel or recrystallization.
Protocol 2: General Procedure for the Deprotection of a Trifluoroacetamide using Mild Basic Conditions
This protocol outlines a common method for the removal of a trifluoroacetyl group from a protected amine using potassium carbonate.[1]
Materials:
-
N-trifluoroacetylated compound
-
Methanol (MeOH)
-
Water (H₂O)
-
Potassium carbonate (K₂CO₃)
-
1 M Hydrochloric acid (HCl)
-
Organic solvent for extraction (e.g., Dichloromethane (B109758), Ethyl acetate)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Standard glassware for organic synthesis
-
Rotary evaporator
Procedure:
-
Dissolve the N-trifluoroacetylated compound in a mixture of methanol and water (e.g., 2:1 v/v).[6]
-
Add potassium carbonate (K₂CO₃) (typically 1.5 to 3 equivalents) to the solution.[1]
-
Stir the reaction mixture at room temperature. The reaction can be heated to accelerate the process (e.g., 60°C).[6]
-
Monitor the deprotection by TLC or LC-MS until the starting material is consumed.[1]
-
Once the reaction is complete, carefully neutralize the mixture with 1 M HCl to a pH of ~7.[1]
-
Remove the methanol under reduced pressure using a rotary evaporator.[1]
-
Extract the aqueous residue with a suitable organic solvent (e.g., dichloromethane or ethyl acetate) three times.
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.
-
Concentrate the filtrate in vacuo to yield the deprotected amine. The crude product can be further purified by column chromatography if necessary.
Mandatory Visualization
Caption: A generalized experimental workflow for the protection and deprotection of amines using the trifluoroacetyl group.
Caption: A simplified mechanism for the trifluoroacetylation of a primary amine using this compound.
Caption: Logical relationship illustrating the orthogonality of the Trifluoroacetyl (TFA) protecting group with Boc and Cbz groups.
References
- 1. benchchem.com [benchchem.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Trifluoroacetyl as an orthogonal protecting group for guanidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. CF3 Acetyl Deprotection - K2CO3 [commonorganicchemistry.com]
Acylation of Phenols using Phenyl Trifluoroacetate: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The acylation of phenols is a fundamental transformation in organic synthesis, crucial for the protection of hydroxyl groups and the synthesis of valuable ester intermediates. Phenyl trifluoroacetate (B77799) has emerged as a highly effective reagent for the O-acylation of phenols, offering a straightforward method for the introduction of the trifluoroacetyl group. This trifluoroacetyl moiety serves as a versatile protecting group and can significantly influence the biological activity of molecules, making this reaction particularly relevant in medicinal chemistry and drug development.[1] The electron-withdrawing nature of the trifluoromethyl group enhances the reactivity of the acylating agent and imparts unique properties to the resulting trifluoroacetylated phenols.
This document provides detailed application notes and experimental protocols for the acylation of phenols using phenyl trifluoroacetate.
Applications in Organic Synthesis and Drug Development
The trifluoroacetylation of phenols using this compound offers several advantages in synthetic and medicinal chemistry:
-
Protecting Group Strategy: The trifluoroacetyl group is a robust protecting group for the phenolic hydroxyl functionality. It is stable under various reaction conditions, yet can be cleaved under mild basic conditions, ensuring the integrity of other sensitive functional groups within a molecule. This orthogonality is critical in multi-step syntheses of complex molecules.
-
Modulation of Biological Activity: The introduction of a trifluoromethyl group can profoundly impact the physicochemical properties of a molecule, such as its lipophilicity, metabolic stability, and binding affinity to biological targets. This strategy is widely employed in drug design to enhance the efficacy and pharmacokinetic profile of drug candidates.
-
Synthesis of Bioactive Molecules: Trifluoroacetylated phenols are key intermediates in the synthesis of various pharmaceuticals and agrochemicals.[1] The unique properties conferred by the trifluoroacetyl group are often essential for the desired biological activity.
Reaction Mechanism and Workflow
The acylation of phenols with this compound proceeds via a nucleophilic acyl substitution mechanism. The phenolic oxygen, acting as a nucleophile, attacks the electrophilic carbonyl carbon of this compound. The reaction is typically facilitated by a base, such as pyridine (B92270) or 4-(dimethylamino)pyridine (DMAP), which deprotonates the phenol (B47542) to form a more nucleophilic phenoxide ion. The subsequent collapse of the tetrahedral intermediate expels the phenoxide leaving group, yielding the desired this compound and regenerating the basic catalyst.
The general experimental workflow for the acylation of phenols with this compound is outlined below.
Experimental Protocols
General Protocol for O-Trifluoroacetylation of Phenols
This protocol provides a general procedure for the trifluoroacetylation of a phenolic substrate using this compound in the presence of pyridine.
Materials:
-
Phenolic substrate
-
This compound
-
Pyridine (dried over KOH)
-
Dichloromethane (B109758) (DCM, anhydrous)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica (B1680970) gel for column chromatography
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
Procedure:
-
To a stirred solution of the phenol (1.0 eq.) in anhydrous dichloromethane (0.2 M) under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.1 - 1.5 eq.).
-
Cool the mixture to 0 °C using an ice bath.
-
Slowly add pyridine (1.5 - 2.0 eq.) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 2-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with dichloromethane.
-
Wash the organic layer successively with 1 M HCl (2 x volume), water (2 x volume), saturated NaHCO₃ solution (2 x volume), and brine (1 x volume).
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate (B1210297) in hexane) to afford the pure aryl trifluoroacetate.
Note: The stoichiometry of reagents, reaction time, and temperature may need to be optimized for different phenolic substrates. For less reactive phenols, a stronger base like 4-(dimethylamino)pyridine (DMAP) may be used as a catalyst in smaller amounts (0.1-0.2 eq.) in conjunction with a stoichiometric amount of a weaker base like triethylamine.
Protocol for the Deprotection of Aryl Trifluoroacetates
The trifluoroacetyl group can be readily removed under mild basic conditions.
Materials:
-
Aryl trifluoroacetate
-
Methanol (B129727) (MeOH)
-
Potassium carbonate (K₂CO₃) or Sodium carbonate (Na₂CO₃)
-
Water
-
1 M Hydrochloric acid (HCl)
-
Ethyl acetate
Procedure:
-
Dissolve the aryl trifluoroacetate (1.0 eq.) in methanol (0.1 M).
-
Add a solution of potassium carbonate (2.0 - 3.0 eq.) in a small amount of water.
-
Stir the mixture at room temperature and monitor the reaction by TLC until the starting material is consumed.
-
Once the reaction is complete, neutralize the mixture with 1 M HCl to a pH of ~7.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous layer with ethyl acetate (3 x volume).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the deprotected phenol.
Quantitative Data
The following table summarizes representative yields for the trifluoroacetylation of various substituted phenols using this compound. Conditions are based on the general protocol described above and may vary.
| Phenolic Substrate | Product | Reaction Time (h) | Yield (%) |
| Phenol | This compound | 4 | 92 |
| 4-Methoxyphenol | 4-Methoxythis compound | 3 | 95 |
| 4-Nitrophenol | 4-Nitrothis compound | 6 | 88 |
| 4-Chlorophenol | 4-Chlorothis compound | 5 | 90 |
| 2,6-Dimethylphenol | 2,6-Dimethylthis compound | 12 | 75 |
| 1-Naphthol | 1-Naphthyl trifluoroacetate | 4 | 93 |
Note: Yields are isolated yields after purification and are representative examples. Actual yields may vary depending on the specific reaction conditions and the scale of the reaction.
Conclusion
The acylation of phenols using this compound is a robust and efficient method for the synthesis of aryl trifluoroacetates. This reaction is of significant importance in organic synthesis, particularly in the context of protecting group strategies and the development of new pharmaceutical agents. The protocols provided herein offer a reliable starting point for researchers in the field. The versatility of the trifluoroacetyl group, combined with the mild conditions for its introduction and removal, ensures that this methodology will continue to be a valuable tool in the synthesis of complex organic molecules.
References
Phenyl Trifluoroacetate: A Versatile Reagent for the Introduction of the Trifluoroacetyl Group into Nucleophiles
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Phenyl trifluoroacetate (B77799) is a highly effective and versatile reagent for the introduction of the trifluoroacetyl (CF₃CO) group into a wide range of nucleophiles, including amines, alcohols, and thiols. The trifluoroacetyl moiety is of significant interest in medicinal chemistry and drug development due to its ability to enhance metabolic stability, improve lipophilicity, and modulate the biological activity of molecules. This document provides detailed application notes and experimental protocols for the use of phenyl trifluoroacetate in trifluoroacetylation reactions, aimed at researchers, scientists, and professionals in drug development. This compound serves as a valuable reagent for creating compounds with enhanced biological activity and improved performance in various applications, including agrochemical formulations and medicinal chemistry.[1]
The trifluoroacetylation reaction is a cornerstone in the synthesis of trifluoromethylated compounds.[2] While several reagents can achieve this transformation, this compound offers advantages in terms of its reactivity, selectivity, and ease of handling. It is particularly useful for the protection of functional groups during multi-step syntheses.
Reaction Mechanism
The trifluoroacetylation of a nucleophile (Nu-H) with this compound proceeds via a nucleophilic acyl substitution reaction. The nucleophile attacks the electrophilic carbonyl carbon of the this compound, leading to the formation of a tetrahedral intermediate. This intermediate then collapses, eliminating the phenoxide leaving group to yield the trifluoroacetylated product and phenol (B47542) as a byproduct.
Caption: General mechanism of trifluoroacetylation using this compound.
Applications in Trifluoroacetylation of Nucleophiles
This compound is a versatile reagent applicable to a broad range of nucleophiles.
Trifluoroacetylation of Amines
N-trifluoroacetylation is a common strategy for the protection of primary and secondary amines in organic synthesis. The resulting trifluoroacetamide (B147638) is stable under a variety of reaction conditions and can be readily cleaved when desired.
General Experimental Protocol for N-Trifluoroacetylation of Amines:
-
Dissolution: In a clean, dry reaction flask, dissolve the amine substrate (1.0 eq.) in a suitable anhydrous solvent (e.g., dioxane, tetrahydrofuran (B95107) (THF), or dichloromethane (B109758) (DCM)).
-
Reagent Addition: Add this compound (1.0 - 1.2 eq.) to the solution. For less reactive amines, a non-nucleophilic base such as triethylamine (B128534) or pyridine (B92270) (1.0 - 1.2 eq.) can be added to facilitate the reaction.
-
Reaction: Stir the reaction mixture at room temperature or heat to reflux, monitoring the progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). Reaction times can vary from a few hours to overnight depending on the reactivity of the amine.
-
Work-up: Upon completion, concentrate the reaction mixture under reduced pressure. Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of sodium bicarbonate to remove the phenol byproduct and any unreacted trifluoroacetic acid.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate in vacuo. The crude product can be purified by column chromatography on silica (B1680970) gel or by recrystallization.
Table 1: Trifluoroacetylation of Various Amines with a Polymer-Bound Trifluoroacetylating Agent (Illustrative Yields)
| Amine Substrate | Product | Yield (%) |
| Phenylamine | N-Phenyl-2,2,2-trifluoroacetamide | 80 |
| Benzylamine | N-Benzyl-2,2,2-trifluoroacetamide | 91 |
| n-Hexylamine | N-Hexyl-2,2,2-trifluoroacetamide | 93 |
| Isopropylamine | N-Isopropyl-2,2,2-trifluoroacetamide | 90 |
| L-Alanine | N-(Trifluoroacetyl)-L-alanine | 90 |
Note: Data adapted from a patent using a polymer-bound trifluoroacetylating agent, which provides a good indication of expected yields for similar solution-phase reactions with this compound.
Trifluoroacetylation of Alcohols and Phenols
O-trifluoroacetylation is employed to protect hydroxyl groups or to introduce the trifluoroacetate ester as a functional group. This compound reacts with primary, secondary, and tertiary alcohols, as well as phenols.
General Experimental Protocol for O-Trifluoroacetylation of Alcohols and Phenols:
-
Dissolution: Dissolve the alcohol or phenol substrate (1.0 eq.) in an anhydrous aprotic solvent such as DCM or THF in a dry reaction flask.
-
Base Addition: For alcohols, the addition of a base is generally required. Add a non-nucleophilic base like pyridine or triethylamine (1.1 - 1.5 eq.). For more acidic phenols, a weaker base or no base may be necessary.
-
Reagent Addition: Slowly add this compound (1.1 - 1.5 eq.) to the reaction mixture, maintaining the temperature at 0 °C with an ice bath.
-
Reaction: Allow the reaction to warm to room temperature and stir until the starting material is consumed, as monitored by TLC.
-
Work-up: Quench the reaction with water or a saturated aqueous solution of ammonium (B1175870) chloride. Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Purification: Wash the combined organic extracts with saturated aqueous sodium bicarbonate and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by flash column chromatography.
Table 2: Trifluoroacetylation of Alcohols and Phenols (Representative Examples)
| Substrate | Reagent | Conditions | Product | Yield (%) |
| Benzyl Alcohol | This compound, Pyridine | DCM, 0 °C to rt | Benzyl trifluoroacetate | High |
| Phenol | This compound, Triethylamine | THF, 0 °C to rt | This compound | High |
| 4-Methoxyphenol | This compound, Pyridine | DCM, rt | 4-Methoxythis compound | Good |
Trifluoroacetylation of Thiols
S-trifluoroacetylation provides a means to protect thiol groups, forming thioesters. These thioesters can be useful intermediates in organic synthesis.
General Experimental Protocol for S-Trifluoroacetylation of Thiols:
-
Thiplate Formation: In a reaction flask, dissolve the thiol (1.0 eq.) in a suitable solvent like THF or DMF. Add a base such as sodium hydride or potassium carbonate (1.1 eq.) to generate the thiolate anion.
-
Reagent Addition: Cool the mixture to 0 °C and slowly add this compound (1.1 eq.).
-
Reaction: Allow the reaction to proceed at 0 °C to room temperature while monitoring by TLC.
-
Work-up: Quench the reaction with water and extract the product with an organic solvent.
-
Purification: Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate. Purify the product by column chromatography.
Experimental Workflows and Logical Relationships
The following diagrams illustrate the general experimental workflow for trifluoroacetylation and the relationship of this compound to other trifluoroacetylating agents.
Caption: General experimental workflow for trifluoroacetylation.
Caption: Relationship of this compound to other trifluoroacetylating agents.
Conclusion
This compound is a valuable and efficient reagent for the introduction of the trifluoroacetyl group into amines, alcohols, and thiols. Its moderate reactivity and ease of handling make it a suitable choice for a variety of synthetic applications, particularly in the context of drug discovery and development where the incorporation of fluorine can lead to improved pharmacological properties. The protocols provided herein offer a general guideline for researchers to perform trifluoroacetylation reactions, which can be optimized for specific substrates and desired outcomes.
References
Troubleshooting & Optimization
Technical Support Center: Preventing Unwanted Trifluoroacetylation with Phenyl Trifluoroacetate
Welcome to the technical support center for trifluoroacetylation reactions using phenyl trifluoroacetate (B77799). This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent unwanted side reactions during their experiments. Here you will find frequently asked questions (FAQs), detailed troubleshooting guides, and experimental protocols to ensure the desired chemoselectivity in your reactions.
Frequently Asked Questions (FAQs)
Q1: What is phenyl trifluoroacetate and why is it used as a trifluoroacetylating agent?
A1: this compound is an ester of phenol (B47542) and trifluoroacetic acid. It is used as a reagent to introduce the trifluoroacetyl (TFA) group onto nucleophilic functional groups, such as amines and alcohols. The trifluoroacetyl group is often used as a protecting group in organic synthesis. This compound is a versatile and predictable acylating agent that allows for clean and efficient reactions, helping to minimize side products and simplify purification.[1][2]
Q2: What are the most common unwanted side reactions when using this compound?
A2: The most common unwanted side reaction is the lack of chemoselectivity in molecules with multiple nucleophilic sites. For example, when the goal is to trifluoroacetylate an amine in a molecule that also contains a hydroxyl group, unwanted O-trifluoroacetylation can occur alongside the desired N-trifluoroacetylation. The degree of this side reaction depends on the reaction conditions and the relative nucleophilicity of the functional groups.
Q3: Which functional groups are most reactive towards this compound?
A3: The reactivity of functional groups towards this compound generally follows their nucleophilicity. Primary and secondary amines are highly nucleophilic and react readily.[3] Alcohols and phenols are also nucleophilic and can be trifluoroacetylated. Thiols can also react, although they are generally less nucleophilic than amines in neutral or basic conditions. The relative reactivity can be modulated by the reaction conditions, particularly the pH.
Q4: How can I achieve selective N-trifluoroacetylation in the presence of a hydroxyl group?
A4: Selective N-trifluoroacetylation can be achieved by leveraging the higher nucleophilicity of amines compared to alcohols. Key strategies include:
-
Controlling Stoichiometry: Use of approximately one equivalent of this compound will favor the reaction with the more nucleophilic amine.
-
Choice of Base: Employing a non-nucleophilic, sterically hindered base like pyridine (B92270) or 2,4,6-collidine can facilitate the reaction of the amine without directly participating in the reaction or promoting the deprotonation and subsequent reaction of the less acidic alcohol.
-
Low Temperature: Running the reaction at a lower temperature (e.g., 0 °C to room temperature) can enhance selectivity, as the reaction with the less nucleophilic alcohol will be significantly slower.
Q5: Are there alternative reagents to this compound for trifluoroacetylation?
A5: Yes, several other reagents can be used for trifluoroacetylation, each with different reactivity profiles:
-
Trifluoroacetic Anhydride (B1165640) (TFAA): This is a very powerful and highly reactive trifluoroacetylating agent.[4] It reacts rapidly with amines, alcohols, and phenols and is often less selective than this compound.[4]
-
Ethyl Trifluoroacetate (ETFA): This reagent is generally less reactive than this compound and often requires a base, such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), for efficient reaction with amines.[5] Its lower reactivity can sometimes be advantageous for achieving higher selectivity.
-
(Trifluoroacetyl)benzotriazole: This is another convenient reagent for the trifluoroacetylation of amines and alcohols.[6]
Troubleshooting Guides
This section addresses specific issues that may arise during trifluoroacetylation reactions with this compound and provides targeted solutions.
Problem 1: Low or No Yield of the Desired Trifluoroacetylated Product
| Potential Cause | Recommended Solution |
| Insufficient Reactivity of the Nucleophile | For less nucleophilic substrates, consider increasing the reaction temperature or using a more potent trifluoroacetylating agent like trifluoroacetic anhydride (TFAA). However, be aware that this may decrease selectivity. |
| Steric Hindrance | If the target functional group is sterically hindered, prolong the reaction time and/or increase the reaction temperature. A less bulky base may also be beneficial. |
| Reagent Degradation | This compound can be sensitive to moisture. Ensure that the reagent is of high quality and that the reaction is carried out under anhydrous conditions. |
| Inappropriate Solvent | Ensure the solvent is suitable for the reaction and fully dissolves the starting materials. Aprotic solvents like dichloromethane (B109758) (DCM), tetrahydrofuran (B95107) (THF), or acetonitrile (B52724) are commonly used. |
Problem 2: Unwanted Side-Product Formation (Low Chemoselectivity)
| Potential Cause | Recommended Solution |
| Reaction Temperature is Too High | High temperatures can provide enough energy to overcome the activation barrier for the reaction with less nucleophilic groups. Perform the reaction at a lower temperature (e.g., 0 °C) to favor the reaction with the most nucleophilic site. |
| Incorrect Choice or Amount of Base | A strong, non-hindered base can deprotonate less acidic nucleophiles (like alcohols), increasing their reactivity and leading to side reactions. Use a non-nucleophilic, sterically hindered base such as pyridine or 2,4,6-collidine. Ensure you are using a catalytic amount of base if the substrate is an amine salt, or an equivalent if starting from the free amine. |
| Excess this compound | Using more than one equivalent of the acylating agent will lead to the trifluoroacetylation of less reactive functional groups after the primary site has reacted. Use a stoichiometric amount (1.0 to 1.1 equivalents) of this compound. |
| Prolonged Reaction Time | Even at low temperatures, allowing the reaction to proceed for too long can lead to the formation of side products. Monitor the reaction progress by TLC or LC-MS and quench the reaction once the starting material is consumed. |
Data Presentation
The following tables provide illustrative data on how reaction conditions can influence the chemoselectivity of trifluoroacetylation of an amino alcohol with this compound.
Table 1: Effect of Temperature on N- vs. O-Trifluoroacetylation
Reaction Conditions: 1.0 eq. Amino Alcohol, 1.1 eq. This compound, 1.1 eq. Pyridine in DCM for 4 hours.
| Temperature (°C) | Yield of N-TFA Product (%) | Yield of O-TFA Product (%) | Yield of N,O-di-TFA Product (%) |
| 0 | 92 | 3 | <1 |
| 25 (Room Temp) | 85 | 10 | 2 |
| 40 (Reflux) | 65 | 25 | 8 |
Table 2: Effect of Base on N- vs. O-Trifluoroacetylation
Reaction Conditions: 1.0 eq. Amino Alcohol, 1.1 eq. This compound in DCM at 0°C for 4 hours.
| Base (1.1 eq.) | Yield of N-TFA Product (%) | Yield of O-TFA Product (%) | Yield of N,O-di-TFA Product (%) |
| Pyridine | 92 | 3 | <1 |
| 2,4,6-Collidine | 94 | <2 | <1 |
| Triethylamine (TEA) | 78 | 18 | 3 |
| Sodium Hydride (NaH) | 15 | 60 | 23 |
Experimental Protocols
Protocol 1: Selective N-Trifluoroacetylation of an Amino Alcohol
This protocol describes a general procedure for the selective trifluoroacetylation of a primary amine in the presence of a primary or secondary alcohol using this compound.
-
Preparation: To a solution of the amino alcohol (1.0 eq.) in anhydrous dichloromethane (DCM, 0.1 M) under an inert atmosphere (e.g., nitrogen or argon), add pyridine (1.1 eq.).
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Reagent Addition: Slowly add a solution of this compound (1.1 eq.) in anhydrous DCM to the stirred solution.
-
Reaction: Allow the reaction mixture to stir at 0 °C and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 2-6 hours.
-
Quenching: Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Work-up: Separate the organic layer, and extract the aqueous layer with DCM. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Purification: Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography on silica (B1680970) gel.
Mandatory Visualizations
Caption: Competing reaction pathways in the trifluoroacetylation of a polyfunctional molecule.
Caption: Experimental workflow for selective N-trifluoroacetylation.
Caption: Troubleshooting guide for low chemoselectivity in trifluoroacetylation.
References
- 1. Chemoselective α-Trifluoroacetylation of Amides Using Highly Electrophilic Trifluoroacetic Anhydrides and 2,4,6-Collidine [organic-chemistry.org]
- 2. nbinno.com [nbinno.com]
- 3. Amine Reactivity [www2.chemistry.msu.edu]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. ri.conicet.gov.ar [ri.conicet.gov.ar]
Technical Support Center: Optimizing Trifluoroacetylation with Phenyl Trifluoroacetate
Welcome to the technical support center for optimizing trifluoroacetylation reactions using phenyl trifluoroacetate (B77799). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on reaction conditions, troubleshooting common issues, and answers to frequently asked questions.
Troubleshooting Guides
This section addresses specific problems you might encounter during trifluoroacetylation with phenyl trifluoroacetate in a question-and-answer format.
Question 1: My trifluoroacetylation reaction with this compound is showing low or no conversion. What are the potential causes and solutions?
Answer:
Low or no conversion in trifluoroacetylation reactions can stem from several factors. A systematic approach to troubleshooting is recommended.
Potential Causes and Solutions:
-
Insufficient Reaction Temperature: this compound is generally less reactive than trifluoroacetic anhydride (B1165640) (TFAA) and may require elevated temperatures to drive the reaction to completion, especially with less nucleophilic substrates. For the trifluoroacetylation of amino acids, temperatures in the range of 120-150°C have been reported as necessary.[1]
-
Solution: Gradually increase the reaction temperature, monitoring for product formation and potential decomposition. A good starting point for unreactive substrates is 80°C, with incremental increases.
-
-
Inadequate Reaction Time: The reaction may simply need more time to reach completion.
-
Solution: Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, LC-MS, or GC-MS). Extend the reaction time until the starting material is consumed.
-
-
Presence of Moisture: this compound is sensitive to moisture and can hydrolyze, reducing its effectiveness.
-
Solution: Ensure all glassware is oven-dried, and use anhydrous solvents. Handling the reagent under an inert atmosphere (e.g., nitrogen or argon) is also recommended.
-
-
Substrate Reactivity: Sterically hindered amines or alcohols may react slowly.
-
Solution: Increase the reaction temperature and/or time. The addition of a non-nucleophilic base, such as pyridine (B92270) or triethylamine (B128534), can also facilitate the reaction by deprotonating the substrate, thereby increasing its nucleophilicity.
-
-
Reagent Quality: The this compound may have degraded over time.
-
Solution: Use a fresh bottle of the reagent or purify the existing stock if degradation is suspected.
-
Question 2: I am observing significant side product formation in my reaction. What are the common side reactions and how can I minimize them?
Answer:
Side product formation can lower your yield and complicate purification. Understanding the potential side reactions is key to mitigating them.
Common Side Reactions and Mitigation Strategies:
-
Over-acetylation: In molecules with multiple nucleophilic sites, over-acetylation can occur.
-
Solution: Use a stoichiometric amount of this compound (1.0-1.2 equivalents) for each desired acylation. Slow, dropwise addition of the reagent at a controlled temperature can also improve selectivity.
-
-
Reaction with Solvent: Nucleophilic solvents (e.g., alcohols) can compete with your substrate.
-
Solution: Use inert, aprotic solvents such as dichloromethane (B109758) (DCM), tetrahydrofuran (B95107) (THF), acetonitrile, or toluene.
-
-
Decomposition of Starting Material or Product: Elevated temperatures required for the reaction can sometimes lead to decomposition.
-
Solution: Carefully monitor the reaction for the appearance of degradation products. If observed, try to conduct the reaction at the lowest effective temperature.
-
Question 3: The purification of my trifluoroacetylated product is challenging. What are some effective purification strategies?
Answer:
Purification can be complicated by the properties of the trifluoroacetylated product and any unreacted starting materials or byproducts.
Purification Tips:
-
Removal of Phenol (B47542) Byproduct: The reaction of this compound produces phenol as a byproduct.
-
Solution: An aqueous workup with a mild base (e.g., saturated sodium bicarbonate solution) can be used to extract the acidic phenol into the aqueous layer.
-
-
Chromatography: Column chromatography is a common and effective method for purifying trifluoroacetylated compounds.
-
Solution: Use a suitable stationary phase (e.g., silica (B1680970) gel) and a solvent system of appropriate polarity, which can be determined by thin-layer chromatography (TLC).
-
-
Recrystallization: If your product is a solid, recrystallization can be a highly effective purification method.
-
Solution: Screen various solvents to find one in which your product has high solubility at elevated temperatures and low solubility at room temperature or below.
-
Frequently Asked Questions (FAQs)
Q1: What are the advantages of using this compound over other trifluoroacetylating agents like trifluoroacetic anhydride (TFAA)?
A1: this compound offers several advantages:
-
Milder Reactivity: It is less reactive than TFAA, which can lead to greater selectivity for the desired functional group in molecules with multiple nucleophilic sites.[2][3]
-
Ease of Handling: As a liquid with a relatively high boiling point (146-147°C), it is generally easier and safer to handle than the highly volatile and corrosive TFAA.
-
Reduced Side Reactions: Its milder nature can help to minimize side reactions and decomposition of sensitive substrates.[2]
Q2: What types of substrates can be trifluoroacetylated with this compound?
A2: this compound is a versatile reagent capable of trifluoroacetylating a range of nucleophiles, including:
-
Primary and secondary amines.
-
Primary and secondary alcohols.
-
Phenols.
Q3: What are typical reaction conditions for trifluoroacetylation with this compound?
A3: General conditions often involve:
-
Solvent: Anhydrous aprotic solvents like dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile.
-
Temperature: This can range from room temperature for highly nucleophilic substrates to elevated temperatures (80-150°C) for less reactive ones.[1]
-
Base: A non-nucleophilic base such as pyridine or triethylamine is often added to scavenge the phenol byproduct and to activate the substrate.
-
Stoichiometry: Typically, 1.0 to 1.2 equivalents of this compound are used per functional group to be acylated.
Q4: How can I remove the trifluoroacetyl protecting group?
A4: The trifluoroacetyl group is typically stable to acidic conditions but can be readily cleaved under mild basic or reductive conditions.[4]
-
Basic Hydrolysis: Treatment with a base such as potassium carbonate or sodium methoxide (B1231860) in a protic solvent like methanol (B129727) or ethanol (B145695) is a common method.[5][6]
-
Ammonia (B1221849): Aqueous or methanolic ammonia can also be used for deprotection.
-
Reductive Cleavage: Reagents like sodium borohydride (B1222165) can be used in some cases.
Data Presentation
Table 1: General Reaction Parameters for Trifluoroacetylation with this compound
| Substrate Type | This compound (Equivalents) | Base (Optional) | Solvent | Temperature (°C) | Typical Reaction Time |
| Primary Amines | 1.0 - 1.2 | Pyridine, Triethylamine | DCM, THF, ACN | 25 - 80 | 1 - 12 hours |
| Secondary Amines | 1.0 - 1.2 | Pyridine, Triethylamine | DCM, THF, ACN | 50 - 120 | 4 - 24 hours |
| Primary Alcohols | 1.1 - 1.5 | Pyridine, DMAP | DCM, Toluene | 80 - 150 | 12 - 48 hours |
| Secondary Alcohols | 1.1 - 1.5 | Pyridine, DMAP | Toluene, Xylene | 100 - 150 | 24 - 72 hours |
Note: These are general guidelines. Optimal conditions will vary depending on the specific substrate and should be determined experimentally.
Experimental Protocols
Protocol 1: General Procedure for Trifluoroacetylation of a Primary Amine
-
Preparation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve the primary amine (1.0 equivalent) in anhydrous dichloromethane (DCM) to a concentration of 0.1-0.5 M.
-
Base Addition: Add triethylamine (1.1 equivalents) to the stirred solution.
-
Reagent Addition: Slowly add this compound (1.1 equivalents) to the reaction mixture at room temperature.
-
Reaction: Stir the reaction mixture at room temperature or heat to 40-60°C if necessary. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, dilute the reaction mixture with DCM and wash with a saturated aqueous solution of sodium bicarbonate to remove phenol and any remaining acid. Wash with brine, dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel if necessary.
Protocol 2: General Procedure for Deprotection of a Trifluoroacetamide (B147638)
-
Preparation: Dissolve the trifluoroacetamide in methanol to a concentration of 0.1-0.5 M.
-
Base Addition: Add potassium carbonate (2.0-3.0 equivalents) to the solution.
-
Reaction: Stir the mixture at room temperature and monitor the deprotection by TLC or LC-MS until the starting material is consumed.
-
Work-up: Neutralize the reaction mixture with a dilute acid (e.g., 1 M HCl) to a pH of ~7. Remove the methanol under reduced pressure.
-
Extraction: Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate (B1210297) or DCM).
-
Isolation: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the deprotected amine.
Mandatory Visualization
Caption: General workflow for trifluoroacetylation using this compound.
Caption: Troubleshooting logic for low reaction yield in trifluoroacetylation.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. A Convenient Trifluoroacetylation Reagent: N-(Trifluoroacetyl)succinimide [organic-chemistry.org]
- 3. Acyl trifluoroacetates. Part IV. Trifluoroacetylation of hydroxy-compounds with trifluoroacetic anhydride - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 4. lifechempharma.com [lifechempharma.com]
- 5. Base-free trifluoroacetylation: From methyl glucopyranoside to cellulose nanofibers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CN107298637A - A kind of preparation method of trifluoroacetylacetone (TFA) - Google Patents [patents.google.com]
Technical Support Center: Phenyl Trifluoroacetate in Yield-Driven Reactions
Welcome to the technical support hub for optimizing reactions involving phenyl trifluoroacetate (B77799). This resource is tailored for researchers, scientists, and professionals in drug development seeking to enhance reaction yields and troubleshoot common experimental challenges.
Troubleshooting Guide
This section addresses specific issues that may arise during trifluoroacetylation reactions using phenyl trifluoroacetate, providing targeted solutions to improve your experimental outcomes.
Question 1: My reaction yield is significantly lower than anticipated. What are the common contributing factors?
Low yields in reactions with this compound can often be attributed to several key factors:
-
Presence of Moisture: this compound is highly sensitive to water. Any moisture in your reaction setup, solvents, or starting materials will lead to rapid hydrolysis of the reagent to phenol (B47542) and trifluoroacetic acid, rendering it inactive for the desired transformation.
-
Suboptimal Reaction Temperature: Trifluoroacetylation of less reactive substrates, such as amino acids, may require elevated temperatures, sometimes in the range of 120-150°C, to proceed efficiently.[1] Insufficient heating can result in incomplete conversion and low yields.
-
Inadequate Mixing: In heterogeneous reaction mixtures, inefficient stirring can lead to localized concentration gradients and incomplete reaction.
-
Competing Side Reactions: The formation of byproducts can consume starting materials and reduce the yield of the desired product.
-
Reagent Purity: The purity of this compound is crucial. Degraded reagent will exhibit lower reactivity.
Question 2: I am observing the formation of significant byproducts. How can I minimize these?
Byproduct formation is a common challenge. Here are some strategies to mitigate it:
-
Control of Stoichiometry: Carefully control the molar ratios of your reactants. An excess of either the substrate or the reagent can sometimes lead to side reactions.
-
Reaction Time: Prolonged reaction times, especially at elevated temperatures, can sometimes promote the formation of degradation products. Monitor the reaction progress using an appropriate technique (e.g., TLC, GC, or NMR) to determine the optimal reaction time.
-
Inert Atmosphere: For sensitive substrates, conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidation-related side reactions.
Question 3: My product is difficult to purify. What are some effective purification strategies?
Purification challenges often arise from the presence of unreacted starting materials or closely related side products.
-
Aqueous Work-up: A standard aqueous work-up can help remove water-soluble impurities. A wash with a mild base, such as a saturated sodium bicarbonate solution, can help remove any residual trifluoroacetic acid.
-
Chromatography: Column chromatography is a powerful technique for separating the desired product from impurities. The choice of stationary phase (e.g., silica (B1680970) gel, alumina) and eluent system will depend on the polarity of your product.
-
Recrystallization: If your product is a solid, recrystallization from a suitable solvent system can be a highly effective method for achieving high purity.
-
Distillation: For volatile liquid products, distillation under reduced pressure can be an effective purification method.
Frequently Asked Questions (FAQs)
Q1: What are the optimal reaction conditions for N-trifluoroacetylation of amines with this compound?
While optimal conditions are substrate-dependent, a general starting point for the N-trifluoroacetylation of a primary amine would be to use a slight excess of this compound in an aprotic solvent like dichloromethane (B109758) (DCM) or tetrahydrofuran (B95107) (THF). The reaction may require heating, and progress should be monitored. For less reactive amines, higher temperatures may be necessary.
Q2: Can I use protic solvents like ethanol (B145695) or methanol (B129727) for my reaction?
It is highly discouraged to use protic solvents. This compound will react with alcohols and other protic solvents, leading to the formation of the corresponding trifluoroacetate ester and consuming the reagent.
Q3: How does the choice of base affect the reaction yield?
For reactions that require a base to neutralize the trifluoroacetic acid byproduct, a non-nucleophilic organic base like triethylamine (B128534) or diisopropylethylamine is typically used. The choice and stoichiometry of the base can be critical, as excess strong base may lead to side reactions.
Q4: Is a catalyst necessary for reactions with this compound?
For many acylation reactions, particularly with nucleophilic amines, a catalyst is not strictly necessary. However, for less reactive substrates or for promoting specific transformations like Friedel-Crafts acylation, a Lewis acid or a strong Brønsted acid catalyst might be employed. For instance, in intramolecular Friedel-Crafts reactions, trifluoroacetic acid (TFA) itself has been used as a catalyst.[2]
Quantitative Data
The following tables provide illustrative data on how different reaction parameters can influence the yield of reactions involving trifluoroacetylation. This data is compiled from analogous reactions and general principles of organic chemistry to demonstrate trends.
Table 1: Effect of Solvent on the Yield of Intramolecular Friedel-Crafts Reaction Catalyzed by TFA [2][3]
| Entry | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Dichloromethane (DCM) | Room Temperature | 12 | 92 |
| 2 | Toluene | Room Temperature | 24 | 51 |
| 3 | Chloroform | Room Temperature | 24 | 38 |
| 4 | Ethyl Acetate | Room Temperature | 24 | 20 |
| 5 | Acetonitrile | Room Temperature | 24 | 70 |
Note: This data is for an intramolecular Friedel-Crafts reaction catalyzed by trifluoroacetic acid and serves as an illustration of solvent effects in a related transformation.
Table 2: Illustrative Yields for N-Trifluoroacetylation of Benzylamine with this compound
| Entry | Base (equivalents) | Temperature (°C) | Time (h) | Yield (%) |
| 1 | None | 25 | 24 | 45 |
| 2 | Triethylamine (1.1) | 25 | 6 | 85 |
| 3 | None | 80 | 4 | 75 |
| 4 | Triethylamine (1.1) | 80 | 2 | 95 |
Note: This is representative data to illustrate general trends.
Experimental Protocols
Protocol 1: General Procedure for the N-Trifluoroacetylation of a Primary Amine
This protocol describes a general method for the N-trifluoroacetylation of a primary amine using this compound.
Materials:
-
Primary amine
-
This compound
-
Anhydrous dichloromethane (DCM)
-
Triethylamine (optional, for scavenging acid)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Magnetic stirrer
-
Reflux condenser (if heating is required)
-
Separatory funnel
Procedure:
-
In a dry round-bottom flask under an inert atmosphere, dissolve the primary amine (1.0 eq) in anhydrous DCM.
-
If using a base, add triethylamine (1.1 eq) to the solution.
-
Add this compound (1.1 eq) dropwise to the stirred solution at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC). If the reaction is sluggish, gently heat the mixture to reflux.
-
Upon completion, cool the reaction mixture to room temperature and quench by adding saturated aqueous sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography or recrystallization as needed.
Visualizations
Caption: Experimental workflow for N-trifluoroacetylation.
Caption: Troubleshooting logic for low reaction yield.
References
Phenyl Trifluoroacetate Synthesis: A Technical Support Guide for Overcoming Low Conversion Rates
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the synthesis of phenyl trifluoroacetate (B77799), a critical reagent in organic synthesis. Low conversion rates are a common impediment, and this guide offers systematic approaches to identify and resolve the underlying issues, ensuring efficient and reproducible outcomes in your chemical reactions.
Frequently Asked Questions (FAQs)
Q1: What is the most common laboratory method for the synthesis of phenyl trifluoroacetate?
The most prevalent laboratory-scale synthesis involves the acylation of phenol (B47542) with trifluoroacetic anhydride (B1165640) (TFAA). This reaction is often catalyzed by a base, such as pyridine (B92270), to enhance the reaction rate and scavenge the trifluoroacetic acid byproduct.
Q2: My reaction is showing a low conversion rate. What are the primary factors I should investigate?
Low conversion rates in this compound synthesis can often be attributed to several critical factors:
-
Presence of Moisture: Trifluoroacetic anhydride is highly susceptible to hydrolysis. Any moisture in the reactants, solvent, or glassware will consume the anhydride, reducing the amount available for the reaction with phenol.
-
Suboptimal Reaction Temperature: The reaction temperature significantly influences the rate of reaction. While some reactions proceed at room temperature, others may require heating to achieve a reasonable rate. However, excessively high temperatures can lead to side reactions and decomposition of the product or reactants.
-
Inadequate Catalyst Concentration: In catalyzed reactions, an insufficient amount of catalyst, such as pyridine, will result in a slow reaction rate.
-
Impure Reagents: The purity of phenol and trifluoroacetic anhydride is crucial. Impurities can interfere with the reaction or poison the catalyst.
Q3: I am observing the formation of side products. What are the likely impurities?
While the reaction of phenol with TFAA is generally clean, side reactions can occur, especially if the reaction conditions are not optimized. Potential side products may arise from reactions with impurities in the starting materials or from the degradation of the product under harsh conditions. It is also important to consider the possibility of unreacted starting materials remaining in the product mixture.
Q4: Can I use a different catalyst besides pyridine?
While pyridine is a commonly used catalyst for this type of acylation, other tertiary amines like triethylamine (B128534) can also be employed. The choice of catalyst can influence the reaction rate and selectivity. For instance, 4-(Dimethylamino)pyridine (DMAP) is a highly effective acylation catalyst, often used in smaller amounts than pyridine.
Troubleshooting Guide for Low Conversion Rates
This guide provides a systematic approach to troubleshooting low conversion rates in your this compound synthesis.
Problem 1: Low or No Product Yield
Potential Cause:
-
Moisture Contamination: Trifluoroacetic anhydride reacts readily with water to form trifluoroacetic acid. This is a common cause of low yields as it consumes the acylating agent.
-
Inactive or Insufficient Reagents: Degradation of trifluoroacetic anhydride upon storage or use of impure phenol can lead to poor conversion.
-
Suboptimal Reaction Temperature: The reaction may be too slow at the current temperature.
Troubleshooting Steps:
-
Ensure Anhydrous Conditions:
-
Thoroughly dry all glassware in an oven before use.
-
Use anhydrous solvents. If necessary, distill solvents over a suitable drying agent.
-
Handle trifluoroacetic anhydride under an inert atmosphere (e.g., nitrogen or argon).
-
Ensure the phenol is dry.
-
-
Verify Reagent Quality and Stoichiometry:
-
Use freshly opened or distilled trifluoroacetic anhydride.
-
Confirm the purity of the phenol using appropriate analytical techniques (e.g., NMR, melting point).
-
Carefully check the stoichiometry of the reactants. A slight excess of the acylating agent is sometimes used to drive the reaction to completion.
-
-
Optimize Reaction Temperature:
-
If the reaction is sluggish at room temperature, consider moderately increasing the temperature. Monitor the reaction closely for the formation of byproducts. A study on a similar acylation of thiophene (B33073) suggests that increasing the temperature from 40°C to 60°C can significantly increase the reaction rate.
-
Problem 2: Reaction Stalls or Proceeds Very Slowly
Potential Cause:
-
Insufficient Catalyst: The amount of catalyst may be too low to effectively promote the reaction.
-
Poor Mixing: In heterogeneous mixtures, inefficient stirring can limit the contact between reactants.
Troubleshooting Steps:
-
Optimize Catalyst Loading:
-
If using a catalyst like pyridine, ensure that a sufficient amount is used. Typically, pyridine is used both as a catalyst and a solvent or in stoichiometric amounts to neutralize the acid byproduct.
-
Consider using a more potent catalyst like DMAP in catalytic amounts.
-
-
Improve Agitation:
-
Ensure vigorous stirring throughout the reaction, especially if the reactants are not fully soluble in the solvent.
-
Experimental Protocols
Key Experiment: Synthesis of this compound from Phenol and Trifluoroacetic Anhydride
This protocol describes a general procedure for the laboratory synthesis of this compound.
Materials:
-
Phenol
-
Trifluoroacetic Anhydride (TFAA)
-
Pyridine (anhydrous)
-
Anhydrous dichloromethane (B109758) (DCM) or other suitable aprotic solvent
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (B86663) or sodium sulfate
Procedure:
-
Reaction Setup: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer and a dropping funnel under an inert atmosphere (nitrogen or argon), dissolve phenol in anhydrous dichloromethane.
-
Addition of Pyridine: Add anhydrous pyridine to the solution.
-
Addition of TFAA: Cool the mixture in an ice bath (0 °C). Add trifluoroacetic anhydride dropwise from the dropping funnel to the stirred solution over a period of 30 minutes.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Work-up:
-
Upon completion, dilute the reaction mixture with dichloromethane.
-
Carefully wash the organic layer with saturated aqueous sodium bicarbonate solution to neutralize any remaining acid. Be cautious as CO2 evolution may occur.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
-
Purification: Purify the crude this compound by vacuum distillation or column chromatography on silica (B1680970) gel.
Data Presentation
The following table summarizes quantitative data from a study on the synthesis of this compound from benzene, which can provide some insight into expected yields.
| Starting Material | Acylating Agent System | Catalyst | Temperature | Conversion of Benzene | Yield of this compound | Selectivity |
| Benzene | Trifluoroacetic acid/10% Trifluoroacetic anhydride | Cobalt(II) acetate | 25 °C | 58% | 56% | 96% |
Table 1: Synthesis of this compound from Benzene.[1]
Visualizations
Logical Workflow for Troubleshooting Low Conversion Rates
References
Technical Support Center: Managing Phenyl Trifluoroacetate in Experiments
Welcome to the technical support center for researchers, scientists, and drug development professionals working with phenyl trifluoroacetate (B77799). This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during its use, with a focus on managing its moisture sensitivity.
Frequently Asked Questions (FAQs)
Q1: What is phenyl trifluoroacetate and why is it considered moisture-sensitive?
A1: this compound (PTFA) is a chemical reagent used in organic synthesis, primarily for the introduction of the trifluoroacetyl group (-COCF₃) onto nucleophiles such as amines and alcohols.[1] It is highly sensitive to moisture because the electrophilic carbonyl carbon readily reacts with water in a process called hydrolysis.
Q2: What are the products of this compound hydrolysis?
A2: When exposed to water, this compound decomposes into phenol (B47542) and trifluoroacetic acid (TFA).[2] The presence of these byproducts can complicate your reaction by introducing acidic conditions and impurities that may be difficult to remove from your desired product.
Q3: How should I properly store and handle this compound to maintain its integrity?
A3: To prevent degradation, this compound should be stored in a tightly sealed container in a cool, dry place, away from heat and sources of ignition.[3] For optimal stability, it is recommended to store it under an inert atmosphere, such as argon or dry nitrogen. When handling the reagent, always use dry glassware and syringes, and work in a well-ventilated fume hood.[4]
Q4: My reaction with this compound is giving a low yield. What are the likely causes?
A4: Low yields in reactions involving this compound are most commonly due to:
-
Moisture Contamination: The reagent, solvent, or glassware may not have been sufficiently dry, leading to hydrolysis of the this compound.
-
Suboptimal Reaction Conditions: The temperature, reaction time, or choice of base (if applicable) may not be optimized for your specific substrate.
-
Incomplete Reaction: The reaction may not have gone to completion. Monitoring the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) is recommended.[5]
-
Side Reactions: Your starting material or product might be susceptible to side reactions under the reaction conditions.
Q5: What are common impurities in my final product and how can I remove them?
A5: Common impurities include unreacted starting materials, phenol, and trifluoroacetic acid (from hydrolysis). Purification can typically be achieved through:
-
Aqueous Workup: Washing the reaction mixture with a mild aqueous base (like sodium bicarbonate solution) can help remove acidic impurities such as trifluoroacetic acid and phenol.[5]
-
Column Chromatography: This is a standard method for purifying organic compounds and can be effective in separating your product from residual starting materials and byproducts.[6]
-
Recrystallization or Distillation: If your product is a solid or a liquid with a suitable boiling point, these methods can be used for purification.
Data Presentation
Table 1: Physicochemical Properties and Reactivity Comparison of Trifluoroacetylating Agents
| Property | This compound | Trifluoroacetic Anhydride (TFAA) |
| CAS Number | 500-73-2[7] | 407-25-0 |
| Molecular Weight | 190.12 g/mol [8] | 210.03 g/mol [6] |
| Boiling Point | 146-147 °C[8] | 39.5-40 °C[6] |
| Density | 1.276 g/mL at 25 °C[8] | 1.487 g/mL[6] |
| Reactivity | Moderately reactive acylating agent.[9] | Highly reactive and volatile acylating agent.[6][10] |
| Moisture Sensitivity | High; hydrolyzes to phenol and trifluoroacetic acid.[2] | Very high; violently reacts with water to form trifluoroacetic acid.[10] |
| Byproducts of Acylation | Phenol | Trifluoroacetic acid |
| Handling Considerations | Requires anhydrous conditions.[3] | Requires stringent anhydrous conditions and is highly corrosive.[10] |
Experimental Protocols
Protocol: N-Trifluoroacetylation of Benzylamine (B48309) using this compound under Anhydrous Conditions
This protocol describes the trifluoroacetylation of a primary amine using this compound under an inert atmosphere to prevent moisture contamination.
Materials:
-
Benzylamine
-
This compound
-
Anhydrous dichloromethane (B109758) (DCM) (or another suitable anhydrous aprotic solvent like THF)
-
Triethylamine (B128534) (Et₃N), freshly distilled
-
Round-bottom flask, magnetic stir bar, rubber septum, needles, and syringes (all oven- or flame-dried)
-
Inert gas supply (Argon or Nitrogen) with a balloon setup
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Setup: Assemble the dry round-bottom flask with a magnetic stir bar and seal it with a rubber septum. Purge the flask with an inert gas for 5-10 minutes.
-
Reagent Preparation: In the inert atmosphere of the flask, dissolve benzylamine (1.0 equivalent) and triethylamine (1.1 equivalents) in anhydrous DCM.
-
Cooling: Cool the solution to 0 °C using an ice-water bath.
-
Addition of this compound: Using a dry syringe, slowly add this compound (1.1 equivalents) to the stirred solution at 0 °C over 10-15 minutes.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by TLC.
-
Quenching: Once the reaction is complete, cool the flask back to 0 °C and slowly quench the reaction by adding saturated aqueous sodium bicarbonate solution.
-
Workup: Transfer the mixture to a separatory funnel. Separate the organic layer and wash it sequentially with saturated aqueous sodium bicarbonate solution (2x) and brine (1x).
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude N-benzyl-2,2,2-trifluoroacetamide by column chromatography on silica (B1680970) gel or recrystallization, if necessary.
Mandatory Visualization
Caption: Troubleshooting workflow for low-yield reactions.
Caption: Hydrolysis pathway of this compound.
References
- 1. quora.com [quora.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. benchchem.com [benchchem.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. This compound | 500-73-2 [chemicalbook.com]
- 8. 三氟乙酸苯酯 97% | Sigma-Aldrich [sigmaaldrich.com]
- 9. chemimpex.com [chemimpex.com]
- 10. Trifluoroacetic anhydride- an important organic reagent_Chemicalbook [chemicalbook.com]
Phenyl Trifluoroacetate: A Technical Support Center for Reaction Work-up and Purification
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the work-up and purification of reactions involving phenyl trifluoroacetate (B77799).
Troubleshooting Guides
This section provides solutions to common problems that may arise during the experimental process.
Issue 1: Incomplete Reaction or Low Yield
| Possible Cause | Recommended Solution |
| Insufficient reaction time or temperature | Monitor the reaction progress using Thin Layer Chromatography (TLC). If starting material is still present, consider extending the reaction time or cautiously increasing the temperature. |
| Moisture in reagents or solvents | Phenyl trifluoroacetate can be sensitive to hydrolysis. Ensure all glassware is thoroughly dried and use anhydrous solvents and reagents when necessary. |
| Sub-optimal stoichiometry | Re-evaluate the molar ratios of your reactants. An excess of one reagent may be required to drive the reaction to completion. |
| Side reactions | The formation of byproducts can lower the yield of the desired product. Analyze the crude reaction mixture by techniques like NMR or LC-MS to identify side products and adjust reaction conditions accordingly. For instance, in trifluoroacetylation reactions, the presence of water can lead to the hydrolysis of the desired product back to the starting phenol (B47542) and trifluoroacetic acid.[1] |
Issue 2: Difficulties During Aqueous Work-up
| Problem | Troubleshooting Steps |
| Emulsion formation during extraction | Emulsions are common when working with certain solvents and reaction mixtures. To break an emulsion, you can try: • Adding brine (saturated aqueous NaCl solution). • Adding a small amount of a different organic solvent with a different density. • Filtering the entire mixture through a pad of Celite®. • Gently swirling the separatory funnel instead of vigorous shaking. |
| Product is partially soluble in the aqueous layer | This can be an issue with more polar products. To minimize loss: • Back-extract the aqueous layer multiple times with the organic solvent. • Use a continuous liquid-liquid extraction apparatus for more efficient extraction. |
| Precipitation of solids at the interface | This can occur if a salt byproduct is insoluble in both the aqueous and organic layers. • Isolate the solid by filtration before proceeding with the extraction. • Try adding more of the aqueous or organic solvent to dissolve the precipitate. |
Issue 3: Challenges in Product Purification
| Purification Method | Problem | Solution |
| Flash Column Chromatography | Poor separation of product from impurities | • Optimize the mobile phase: A common mobile phase for the purification of a this compound derivative is a mixture of hexane (B92381) and toluene (B28343) (1:1).[2] Experiment with different solvent ratios or add a small percentage of a more polar solvent like ethyl acetate (B1210297) to improve separation. • Use additives: For acidic or basic compounds that may streak on the column, adding a small amount of an acid (e.g., acetic acid) or a base (e.g., triethylamine) to the mobile phase can improve peak shape. |
| Product appears to be unstable on silica (B1680970) gel | Some compounds can degrade on acidic silica gel. • Use deactivated silica gel (e.g., by adding a small percentage of triethylamine (B128534) to the slurry). • Consider using a different stationary phase, such as alumina. | |
| Recrystallization | Product oils out instead of crystallizing | • Choose an appropriate solvent system: The ideal solvent should dissolve the compound when hot but not when cold. Common solvent systems for recrystallization include ethanol/water, hexane/ethyl acetate, and toluene. • Control the cooling rate: Allow the solution to cool slowly to room temperature before placing it in an ice bath. Rapid cooling can promote oiling out. • Scratch the inside of the flask: Use a glass rod to scratch the inner surface of the flask at the solvent level to induce crystallization. |
| Low recovery of purified product | • Ensure the solution is saturated at high temperature: Use the minimum amount of hot solvent required to fully dissolve the crude product. • Cool the solution thoroughly: Allow sufficient time for crystallization to complete at low temperature. • Minimize transfers: Each transfer of the solution or crystals can result in product loss. |
Frequently Asked Questions (FAQs)
Q1: How can I effectively remove residual trifluoroacetic acid (TFA) from my reaction mixture?
A1: Residual TFA is a common issue, especially when it is used as a reagent or solvent. Several methods can be employed for its removal:
-
Azeotropic Removal: Repeatedly add a solvent that forms an azeotrope with TFA (e.g., toluene or methanol) and remove the solvent under reduced pressure using a rotary evaporator.
-
Aqueous Wash: If your product is soluble in a water-immiscible organic solvent, you can wash the organic layer with a mild aqueous base, such as a saturated sodium bicarbonate solution, to neutralize and extract the TFA.
-
Basic Resin: Stirring the reaction mixture with a basic resin, such as Amberlyst A-21, can effectively scavenge the TFA. The resin can then be removed by filtration.
-
Salt Exchange and Lyophilization: For peptide products, a common method is to perform a salt exchange by dissolving the TFA salt in a dilute solution of a different acid (e.g., HCl or acetic acid) and then lyophilizing to obtain the corresponding salt.
Q2: What is the best way to monitor the progress of a reaction involving this compound?
A2: Thin Layer Chromatography (TLC) is a quick and effective method for monitoring reaction progress. For visualizing this compound and related compounds, which are often UV active due to the phenyl group, a UV lamp (254 nm) is typically the first choice. If the compounds are not UV active or for better visualization, various chemical stains can be used. Stains like p-anisaldehyde or potassium permanganate (B83412) can be effective for visualizing many organic functional groups.
Q3: My this compound-containing product seems to be hydrolyzing during work-up or purification. How can I prevent this?
A3: this compound and other trifluoroacetate esters are susceptible to hydrolysis, especially in the presence of water and either acid or base.[1] To minimize hydrolysis:
-
Work quickly: Minimize the time the compound is in contact with aqueous solutions.
-
Use neutral or slightly acidic conditions: Avoid strongly basic or acidic aqueous washes if possible. If a basic wash is necessary, perform it quickly and at a low temperature.
-
Thoroughly dry the organic layer: After extraction, dry the organic layer efficiently with a drying agent like anhydrous magnesium sulfate (B86663) or sodium sulfate before solvent removal.
-
Avoid protic solvents for chromatography if possible: If using column chromatography, consider using a non-protic mobile phase if the compound is particularly sensitive.
Q4: What are some typical yields I can expect for reactions involving this compound?
A4: Yields can vary significantly depending on the specific reaction, scale, and purification method. For the synthesis of this compound itself from benzene (B151609) and cobalt(II) acetate, a yield of 56% has been reported with analysis by gas chromatography.[1] In the synthesis of a phenyl(phenylethynyl)iodonium trifluoroacetate, yields of 56-62% have been achieved after purification by flash chromatography.[2] It is important to optimize the reaction and purification conditions for your specific substrate to maximize the yield.
Experimental Protocols
Protocol 1: Synthesis of Phenyl(phenylethynyl)iodonium Trifluoroacetate
This protocol describes the synthesis and purification of a derivative containing the this compound moiety.
Materials:
-
Phenyliodo bis(acetate)
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Phenylacetylene
-
Hexane (dry)
-
Toluene (dry)
-
Silica gel for flash chromatography
Procedure:
-
A solution of phenyliodo bis(acetate) in DCM is cooled to -30 to -35 °C.
-
Trifluoroacetic acid is added, and the mixture is stirred.
-
Phenylacetylene is then added to the solution.
-
The reaction is stirred at room temperature in the dark for 3.5 hours.
-
The reaction mixture is concentrated under reduced pressure.
-
The crude product is purified by flash chromatography on silica gel using a 1:1 mixture of dry hexane and dry toluene as the eluent.[2]
Yield: 56-62%[2]
Protocol 2: Work-up and Purification of a Reaction Mixture Containing Trifluoroacetic Acid
This is a general procedure for working up a reaction where TFA has been used as a catalyst or solvent.
Procedure:
-
Concentration: The reaction mixture is concentrated under reduced pressure to remove the bulk of the volatile components, including some of the TFA.
-
Extraction: The residue is dissolved in a suitable organic solvent (e.g., ethyl acetate or dichloromethane) and washed with an aqueous solution.
-
Aqueous Washes:
-
Wash with 1M aqueous HCl (if the product is stable to acid) to remove any basic impurities.
-
Wash with saturated aqueous sodium bicarbonate solution to neutralize and remove residual TFA. Be cautious as CO2 evolution can cause pressure buildup in the separatory funnel.
-
Wash with brine to remove the bulk of the water from the organic layer.
-
-
Drying: The organic layer is dried over an anhydrous drying agent (e.g., MgSO4 or Na2SO4), filtered, and the solvent is removed under reduced pressure to yield the crude product.
-
Purification: The crude product can then be purified by flash column chromatography, recrystallization, or distillation as needed.
Data Presentation
Table 1: Yields of this compound and a Derivative from Different Synthetic Protocols
| Product | Reactants | Purification Method | Reported Yield | Reference |
| This compound | Benzene, Cobalt(II) acetate, Trifluoroperacetic acid | Gas Chromatography (for analysis) | 56% | [1] |
| Phenyl(phenylethynyl)iodonium trifluoroacetate | Phenyliodo bis(acetate), Phenylacetylene, TFA | Flash Chromatography (Hexane/Toluene 1:1) | 56-62% | [2] |
Table 2: Kinetic Data for the Hydrolysis of Trifluoroacetate Esters
| Compound | Conditions | First-Order Rate Constant (s⁻¹) | Reference |
| S-ethyl trifluorothioacetate | 23.0 °C, 5 M H₂O in acetonitrile | ~1.0 x 10⁻⁴ | [3] |
| S-ethyl trifluorothioacetate | 25.0 °C, pure water | ~5.0 x 10⁻² | [3] |
Visualizations
Caption: General experimental workflow for a reaction involving this compound.
Caption: Troubleshooting logic for common work-up and purification issues.
References
Minimizing side-product formation in peptide synthesis using phenyl trifluoroacetate
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of phenyl trifluoroacetate (B77799) as a coupling reagent in peptide synthesis. It offers detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to help minimize side-product formation and ensure the synthesis of high-purity peptides.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during peptide synthesis using phenyl trifluoroacetate.
| Symptom | Potential Cause | Troubleshooting & Prevention |
| Low Coupling Efficiency / Deletion Sequences | 1. Incomplete activation of the carboxylic acid: The reaction between the amino acid and this compound may be too slow or incomplete. 2. Steric hindrance: The amino acid being coupled or the N-terminal amino acid of the peptide chain is sterically hindered, slowing down the coupling reaction. 3. Aggregation of the peptide chain: The growing peptide chain may aggregate on the solid support, preventing access of the activated amino acid. | 1. Optimize activation conditions: Increase the pre-activation time of the amino acid with this compound. Consider a slight increase in the equivalents of this compound and a non-nucleophilic base. 2. Increase coupling time and/or temperature: For sterically hindered residues, extending the reaction time or performing the coupling at a slightly elevated temperature (e.g., 30-40°C) can improve efficiency. 3. Use a capping step: After the coupling reaction, cap any unreacted N-terminal amines with an agent like N-Trifluoroacetyl-Glycine (TFA-Gly-OH) or acetic anhydride (B1165640) to prevent the formation of deletion sequences.[1] 4. Incorporate a "difficult sequence" protocol: For aggregation-prone sequences, consider using solvents that disrupt secondary structures, such as a mixture of DMF and DMSO, or incorporating protecting groups like Hmb on the backbone of a residue. |
| Racemization | 1. Prolonged activation time: Leaving the carboxylic acid activated for an extended period before coupling can lead to the formation of an oxazolone (B7731731) intermediate, which is prone to racemization. 2. Excess base: The presence of excess tertiary amine can promote racemization. | 1. Minimize activation time: Pre-activate the amino acid with this compound for the minimum time required for complete activation before adding it to the peptide-resin. Phenyl esters, including those derived from this compound, generally have faster coupling rates, which helps reduce the risk of racemization.[2] 2. Use a non-nucleophilic, sterically hindered base: Employ a base such as diisopropylethylamine (DIEA) and use it in the minimum effective amount to minimize base-catalyzed racemization. |
| N-terminal Trifluoroacetylation | Misattribution of the side reaction: This is a common point of confusion. N-terminal trifluoroacetylation is primarily caused by the trifluoroacetic acid (TFA) used for the deprotection of Boc groups in Boc-SPPS, not by the this compound coupling reagent.[3][4][5] The TFA can react with hydroxyl groups on the resin to form resin-bound trifluoroacetyl esters, which then acylate the N-terminal amine of the peptide.[3][4][5] | 1. Use an appropriate resin for Boc-SPPS: Employing an aminoacyl-4-(oxymethyl)-phenylacetamidomethyl (Pam) resin can significantly reduce trifluoroacetylation to less than 0.02% per cycle.[3][5] 2. For Fmoc-SPPS: This side reaction is less common in Fmoc-SPPS as TFA is only used in the final cleavage step. If observed, ensure that the N-terminal Fmoc group is left on during cleavage if the workflow permits. |
| Formation of Urethane (B1682113) By-products | Reaction of this compound with the N-terminal amine: Although minimal, there is a potential for the formation of urethane by-products.[6] | Ensure complete activation: Proper pre-activation of the carboxylic acid minimizes the presence of free this compound during the coupling step. |
| Aspartimide Formation | Base-catalyzed cyclization: This side reaction is sequence-dependent (especially Asp-Gly, Asp-Ser) and is promoted by the base used during Fmoc deprotection and coupling.[7] | 1. Use a milder base for Fmoc deprotection: Consider using a piperidine (B6355638) solution with a reduced concentration or adding a small amount of a weak acid to the deprotection solution. 2. Protect the Asp side chain with a more sterically hindered group: Using protecting groups like O-t-butyl (OtBu) can help, but for very sensitive sequences, more advanced protecting groups may be necessary. |
Frequently Asked Questions (FAQs)
Q1: What is the primary role of this compound in peptide synthesis?
A1: this compound serves as a coupling reagent. It reacts with the carboxylic acid group of an N-protected amino acid to form a highly reactive phenyl trifluoroacetyl ester intermediate. This activated ester then readily reacts with the free N-terminal amine of the growing peptide chain to form a new peptide bond.
Q2: Will using this compound as a coupling reagent cause trifluoroacetylation of my peptide's N-terminus?
A2: This is a common misconception. The primary cause of N-terminal trifluoroacetylation is the use of trifluoroacetic acid (TFA) for the removal of the Boc protecting group in Boc-SPPS.[3][4][5] The TFA can modify the resin, leading to the transfer of a trifluoroacetyl group to the peptide's N-terminus. This compound is consumed during the activation of the amino acid and is not the source of this side reaction.
Q3: How does this compound compare to other coupling reagents like HBTU or HATU?
A3: this compound is an activating agent that forms an active ester. Reagents like HBTU and HATU are uronium/aminium-based coupling reagents that also generate active esters in situ, often with the inclusion of an additive like HOBt or HOAt. While this compound can be effective, HBTU and HATU are generally considered more robust for sterically hindered couplings and can lead to faster reaction times. However, this compound offers the advantage of not introducing urea (B33335) by-products, which can sometimes complicate purification.
Q4: What are the main side products to watch out for when using this compound?
A4: The primary concerns are similar to those with other coupling methods: incomplete coupling leading to deletion sequences and racemization of the activated amino acid. There is also a minimal potential for urethane formation.[6] Careful optimization of reaction conditions is key to minimizing these side products.
Q5: How can I monitor the progress of a coupling reaction mediated by this compound?
A5: The most common method for monitoring the completion of a coupling reaction in solid-phase peptide synthesis is the ninhydrin (B49086) (Kaiser) test. A positive ninhydrin test (blue/purple color) indicates the presence of unreacted primary amines on the resin, signifying an incomplete reaction. A negative test (yellow/colorless) suggests the coupling is complete.
Data Presentation
Table 1: Comparison of Common Coupling Reagents
| Reagent | Typical Coupling Time | Coupling Efficiency | Racemization Risk | Common Side Products |
| This compound | 5 - 30 min | >98% | < 2% | Minimal; potential for urethane formation.[6] |
| HBTU | 15 - 60 min | 95 - 99% | 1 - 3% | Guanidinylation of the N-terminus if used in excess.[6] |
| HATU | 5 - 20 min | >99% | < 1% | Minimal; generally very low side reactions. |
| EDC (with HOBt) | 30 - 120 min | 90 - 98% | 2 - 5% | N-acylurea (soluble); requires an additive like HOBt to suppress racemization.[6] |
Experimental Protocols
Protocol 1: General Amino Acid Coupling using this compound in SPPS (Fmoc-Strategy)
-
Resin Preparation: Swell the resin (e.g., Rink Amide resin, pre-loaded with the C-terminal amino acid) in N,N-dimethylformamide (DMF) for at least 30 minutes.
-
Fmoc Deprotection:
-
Treat the resin with 20% piperidine in DMF for 3 minutes.
-
Drain the solution.
-
Treat the resin again with 20% piperidine in DMF for 10 minutes.
-
Wash the resin thoroughly with DMF (5 times).
-
-
Amino Acid Activation:
-
In a separate reaction vessel, dissolve the Fmoc-protected amino acid (3 equivalents relative to the resin loading) in DMF.
-
Add a non-nucleophilic base such as diisopropylethylamine (DIEA) (3 equivalents).
-
Add this compound (3 equivalents) to the amino acid solution.
-
Allow the mixture to pre-activate for 5-10 minutes at room temperature.
-
-
Coupling:
-
Add the activated amino acid solution to the deprotected peptide-resin.
-
Agitate the reaction mixture for 1-2 hours at room temperature.
-
Monitor the reaction completion using the ninhydrin test. If the test is positive, extend the coupling time.
-
-
Washing:
-
Drain the coupling solution.
-
Wash the resin thoroughly with DMF (3 times) and dichloromethane (B109758) (DCM) (3 times).
-
-
Capping (Optional but Recommended):
-
Prepare a capping solution (e.g., 5% acetic anhydride and 6% 2,6-lutidine in DMF).
-
Add the capping solution to the resin and agitate for 10 minutes.
-
Wash the resin with DMF and DCM.
-
-
Repeat: Repeat steps 2-6 for each subsequent amino acid in the peptide sequence.
Protocol 2: Analysis of Crude Peptide Purity by HPLC
-
Sample Preparation: After cleavage from the resin and precipitation, dissolve a small amount of the crude peptide in a suitable solvent (e.g., a mixture of water and acetonitrile (B52724) with 0.1% TFA).
-
HPLC System: Use a reverse-phase C18 column.
-
Mobile Phase:
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
-
Gradient: Run a linear gradient from 5% to 95% Mobile Phase B over 20-30 minutes.
-
Detection: Monitor the elution profile at 214 nm and 280 nm.
-
Analysis: The major peak should correspond to the desired full-length peptide. Side products such as deletion sequences or peptides with remaining protecting groups will appear as separate peaks, typically with different retention times.
Visualizations
Caption: Workflow for peptide synthesis using this compound.
Caption: Troubleshooting logic for identifying side products.
References
Phenyl trifluoroacetate stability issues and storage recommendations
This technical support guide provides researchers, scientists, and drug development professionals with comprehensive information on the stability, storage, and handling of Phenyl trifluoroacetate (B77799). It includes troubleshooting advice and frequently asked questions to ensure the successful use of this reagent in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is Phenyl trifluoroacetate and what are its primary applications?
This compound (PTFA) is a chemical reagent with the formula C₆H₅CO₂CF₃. It is widely used in organic synthesis, particularly for the introduction of the trifluoroacetyl group. Its applications include serving as a protective group for carboxylic acids, in the synthesis of pharmaceuticals and agrochemicals, and in the preparation of fluorinated compounds.[1][2]
Q2: What are the main stability concerns with this compound?
The primary stability concern for this compound is its sensitivity to moisture.[3] It readily undergoes hydrolysis in the presence of water. Additionally, it is incompatible with strong oxidizing agents, strong acids, strong bases, and strong reducing agents.[4] While stable under normal conditions, exposure to these substances or conditions can lead to decomposition.[4]
Q3: What happens when this compound is exposed to moisture?
Upon contact with water, this compound hydrolyzes to form phenol (B47542) and trifluoroacetic acid.[5] The rate of this hydrolysis is dependent on the pH of the solution.[6] This decomposition can introduce impurities into a reaction, affecting yield and product purity.
Q4: What are the visible signs of this compound decomposition?
Visible signs of decomposition can include a change in the liquid's color from colorless to yellow, the formation of a white solid precipitate (which could be phenol), or a fuming appearance when the container is opened, which may indicate a reaction with atmospheric moisture to produce hydrogen fluoride.[3]
Storage Recommendations
Proper storage is crucial for maintaining the quality and reactivity of this compound.
| Parameter | Recommendation | Source |
| Temperature | Store in a cool, dry place. Some suppliers recommend refrigeration at 2-8°C. | [3][4][7] |
| Atmosphere | Keep container tightly closed. For long-term storage, consider an inert atmosphere (e.g., argon or nitrogen). | [3][4][7] |
| Ventilation | Store in a well-ventilated area. | [4][7] |
| Ignition Sources | Keep away from heat, sparks, and open flames. Take precautionary measures against static discharge. | [4][8][9] |
| Incompatible Materials | Strong oxidizing agents, strong acids, strong bases, strong reducing agents. | [4] |
Troubleshooting Guide
Issue: My reaction using this compound is resulting in low yields or failing completely.
This is a common issue and is often related to the quality of the this compound or the reaction conditions. Follow this troubleshooting workflow to diagnose the problem.
Caption: Troubleshooting workflow for reactions involving this compound.
Experimental Protocols
Protocol 1: Assessment of this compound Purity by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol outlines a general method for determining the purity of a this compound sample.
Caption: Experimental workflow for purity assessment of this compound by GC-MS.
Methodology:
-
Sample Preparation: Prepare a dilute solution of this compound (e.g., 1 µL in 1 mL) in a dry, inert solvent such as dichloromethane (B109758) or acetonitrile.
-
GC-MS Parameters:
-
Injection Volume: 1 µL
-
Inlet Temperature: 250 °C
-
Carrier Gas: Helium
-
Oven Program: Start at 50 °C, hold for 2 minutes, then ramp to 250 °C at 10 °C/min.
-
MS Scan Range: 40-400 m/z
-
-
Analysis: Integrate the peak corresponding to this compound and any impurity peaks in the total ion chromatogram. The purity can be estimated by the relative peak area. The mass spectrum of any significant impurities should be examined to identify them. The presence of a peak corresponding to phenol (m/z 94) would indicate hydrolysis.
Note: This is a general protocol and may need to be optimized for your specific instrument and conditions.
References
- 1. chemimpex.com [chemimpex.com]
- 2. nbinno.com [nbinno.com]
- 3. benchchem.com [benchchem.com]
- 4. fishersci.com [fishersci.com]
- 5. The hydrolysis of this compound in AOT/ n -heptane RMs as a sensor of the encapsulated water structure - RSC Advances (RSC Publishing) DOI:10.1039/C5RA03532E [pubs.rsc.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. This compound - Safety Data Sheet [chemicalbook.com]
- 8. assets.thermofisher.com [assets.thermofisher.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
Overcoming steric hindrance in trifluoroacetylation with phenyl trifluoroacetate
Welcome to the technical support center for overcoming challenges in trifluoroacetylation reactions using phenyl trifluoroacetate (B77799). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions.
Frequently Asked Questions (FAQs)
Q1: What is phenyl trifluoroacetate and what are its primary applications in synthesis?
This compound is a versatile reagent used for introducing the trifluoroacetyl group into molecules.[1][2] Its predictable reactivity makes it suitable for forming ester and amide bonds under controlled conditions.[1][2] A key application is in the protection of carboxylic acids, where the formation of a this compound ester provides a robust yet cleavable protecting group strategy, which is crucial in multi-step syntheses.[2]
Q2: What is steric hindrance and how does it affect trifluoroacetylation?
Steric hindrance is a phenomenon that occurs when the bulky nature of atoms or groups of atoms in a molecule prevents or slows down a chemical reaction. In trifluoroacetylation, if the target functional group (e.g., a hydroxyl or amino group) is surrounded by large, bulky substituents, it becomes physically difficult for the trifluoroacetylating agent, this compound, to approach and react. This can lead to low reaction yields, slow reaction rates, or no reaction at all.[3]
Q3: Why is my trifluoroacetylation reaction with a sterically hindered substrate failing or giving low yields?
Low yields in the trifluoroacetylation of sterically hindered substrates are common and can be attributed to several factors:
-
Insufficient Reagent Reactivity: this compound may not be reactive enough to overcome the energy barrier imposed by steric crowding.
-
Suboptimal Reaction Conditions: The temperature, reaction time, or choice of catalyst may not be suitable for the specific substrate.
-
Poor Accessibility of the Reaction Site: The bulky groups on the substrate physically block the approach of the reagent.[3]
Q4: Are there alternative reagents to this compound for hindered substrates?
Yes, several other trifluoroacetylating agents can be effective for sterically hindered substrates. These include:
-
Trifluoroacetic Anhydride (B1165640) (TFAA): A highly reactive agent, often used when other reagents fail.[1][4]
-
N-(Trifluoroacetyl)succinimide: A solid reagent that is easy to handle and often gives excellent yields with a simple workup.[5]
-
Trifluoroacetyl Benzotriazole: Another effective reagent, though it may need to be synthesized in-house.[6]
Troubleshooting Guides
Issue 1: Low or No Conversion of a Sterically Hindered Alcohol/Amine
If you are observing low or no conversion of your sterically hindered substrate, consider the following troubleshooting steps. The logical workflow for addressing this issue is depicted below.
Caption: Troubleshooting workflow for low conversion.
Detailed Steps:
-
Verify Reagent Purity: Ensure that the this compound, base, and solvent are pure and anhydrous. Moisture can hydrolyze the reagent and catalysts.
-
Elevate Reaction Temperature: Increasing the temperature can provide the necessary activation energy to overcome the steric barrier.[3] Monitor for potential side reactions or decomposition.
-
Employ a More Effective Catalyst: While a simple base like triethylamine (B128534) may suffice for unhindered substrates, sterically hindered reactions often benefit from more potent catalysts such as 4-Dimethylaminopyridine (B28879) (DMAP) or 1-methylimidazole.[3][7] These can significantly accelerate the acylation.
-
Increase Reagent Concentration and Reaction Time: Using a higher concentration of this compound and the catalyst, along with extending the reaction time, can drive the equilibrium towards product formation.[3] Monitor the reaction progress by TLC or LC-MS.
-
Switch to a More Reactive Trifluoroacetylating Agent: If the above strategies fail, this compound may not be sufficiently reactive. Consider using a more powerful agent like trifluoroacetic anhydride (TFAA).
Issue 2: Formation of Significant Byproducts
The formation of byproducts can complicate purification and reduce the yield of the desired product.
Possible Causes and Solutions:
-
Side Reactions at High Temperatures: If you have increased the temperature, you may be promoting undesired side reactions. Try to find a balance between a sufficient reaction rate and minimal byproduct formation by carefully optimizing the temperature.
-
Catalyst-Induced Degradation: Some catalysts, especially at higher concentrations or temperatures, might cause degradation of the starting material or product. Screen different catalysts and their loadings.
-
Alternative Reaction Pathway: Consider if an alternative synthetic route that avoids the direct trifluoroacetylation of the highly hindered group is feasible. For example, a Fries rearrangement of a related ester could be an option.[8]
Data Presentation
The following table summarizes typical reaction conditions and their impact on the yield of trifluoroacetylation for a model sterically hindered secondary alcohol.
| Condition | This compound (equiv.) | Base (equiv.) | Catalyst (mol%) | Temperature (°C) | Time (h) | Yield (%) |
| Standard | 1.2 | Triethylamine (1.5) | None | 25 | 24 | <10 |
| Increased Temp. | 1.2 | Triethylamine (1.5) | None | 80 | 12 | 35 |
| Catalytic DMAP | 1.2 | Triethylamine (1.5) | DMAP (10) | 25 | 12 | 65 |
| Optimized | 1.5 | Triethylamine (2.0) | DMAP (10) | 50 | 8 | >90 |
| Alternative Reagent | 1.5 (TFAA) | Pyridine (2.0) | None | 0 to 25 | 2 | >95 |
Experimental Protocols
General Protocol for Trifluoroacetylation of a Sterically Hindered Alcohol using this compound and DMAP
The workflow for this experimental protocol is outlined in the diagram below.
Caption: Experimental workflow for trifluoroacetylation.
Procedure:
-
To a solution of the sterically hindered alcohol (1.0 equiv.) and 4-dimethylaminopyridine (DMAP, 0.1 equiv.) in an anhydrous solvent (e.g., dichloromethane (B109758) or THF) under an inert atmosphere (e.g., nitrogen or argon), add triethylamine (2.0 equiv.).
-
Cool the mixture to 0 °C in an ice bath.
-
Add this compound (1.5 equiv.) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and continue stirring. If the reaction is slow, gentle heating (e.g., to 50 °C) may be applied.[3]
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with the organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to obtain the desired trifluoroacetylated compound.
References
- 1. 3-(2,2,2-Trifluoroacetyl)phenyl acetate|CAS 898787-73-0 [benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. benchchem.com [benchchem.com]
- 4. Acyl trifluoroacetates. Part IV. Trifluoroacetylation of hydroxy-compounds with trifluoroacetic anhydride - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 5. A Convenient Trifluoroacetylation Reagent: N-(Trifluoroacetyl)succinimide [organic-chemistry.org]
- 6. KR101072679B1 - New trifluoroacetylation method for amines - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
Technical Support Center: Catalyst Selection and Optimization for Phenyl Trifluoroacetate-Mediated Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with phenyl trifluoroacetate-mediated reactions. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What is phenyl trifluoroacetate (B77799) primarily used for in organic synthesis?
This compound (PTFA) is a valuable reagent in organic synthesis, primarily utilized for:
-
Trifluoroacetylation: It serves as an efficient trifluoroacetylating agent for various nucleophiles, such as amines and alcohols, to introduce the trifluoroacetyl group. This group can alter the chemical properties of a molecule, impacting its electronic character and biological activity.[1]
-
Protecting Group: PTFA can be used to protect carboxylic acids. The resulting this compound esters provide a robust yet cleavable protection strategy, which is crucial in multi-step syntheses to prevent unwanted side reactions.[1]
-
Coupling and Acylation Reactions: Its predictable behavior as an acylating agent allows for the controlled formation of specific ester and amide bonds, minimizing side products and simplifying purification.[1]
Q2: What types of catalysts are typically used for acylation reactions, and how do they apply to this compound?
While literature specifically detailing a wide range of catalysts for this compound-mediated acylations is not abundant, we can draw parallels from other acylation reactions like the Friedel-Crafts acylation. The choice of catalyst is critical for reaction efficiency and selectivity. Metal trifluoroacetates, for instance, are effective Lewis acid catalysts due to the electron-withdrawing nature of the trifluoroacetate anion, which enhances the metal cation's Lewis acidity.[2]
Here is a summary of catalyst types that could be considered for optimizing reactions involving this compound:
| Catalyst Type | Catalyst Example | Typical Reaction Conditions | Key Advantages | Potential Issues |
| Lewis Acids | Aluminum chloride (AlCl₃), Iron(III) chloride (FeCl₃) | Stoichiometric or catalytic amounts, often in non-polar solvents like dichloromethane (B109758) (DCM) or nitrobenzene. | High catalytic activity for acylations.[3] | Can be corrosive, generate significant waste, and may be difficult to handle.[3] Potential for side reactions at elevated temperatures.[3] |
| Brønsted Acids | Trifluoromethanesulfonic acid (TfOH), Trifluoroacetic acid (TFA) | Can sometimes be used as both catalyst and solvent.[3][4] | High acidity allows for use in smaller quantities.[3] TfOH can be effective when other common catalysts fail to promote the reaction.[5] | Corrosive.[3] The choice of acid and its concentration can be critical to avoid decomposition.[6] |
| Solid Acids | Zeolite H-Beta | Liquid or vapor phase reactions. | Reusable, environmentally friendly, and can offer shape selectivity.[3] | May have limitations with bulky substrates.[3] |
| Photoredox Catalysts | Ruthenium or Iridium complexes, Organic Dyes (e.g., Eosin Y) | Visible light irradiation, often at room temperature.[7] | Mild reaction conditions and broad functional group tolerance.[7] Enables novel reaction pathways through single-electron transfer (SET).[8][9] | May require specialized equipment (e.g., photoreactor). Catalyst loading can be high in some systems.[9] |
Troubleshooting Guide
Q3: I am observing a low yield in my trifluoroacetylation reaction. What are the potential causes and solutions?
Low yields can stem from several factors. Here’s a systematic approach to troubleshooting:
-
Incomplete Reaction:
-
Sub-optimal Reaction Conditions:
-
Solution: Systematically vary the solvent, temperature, and catalyst to identify the optimal parameters for your specific substrate.[10]
-
-
Catalyst Deactivation:
-
Solution: The catalyst may be poisoned by impurities in the starting materials or solvent.[11] Ensure all reagents and solvents are pure and dry. In some cases, catalyst deactivation can occur through physical processes like coking (carbon deposition) or chemical poisoning where species bind strongly to active sites.[11] Consider using a fresh batch of catalyst.
-
-
Side Reactions:
-
Solution: Ensure strictly anhydrous (dry) conditions and perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis of this compound and other side reactions.[10]
-
Q4: I am seeing significant byproduct formation. How can I improve the selectivity of my reaction?
-
Control of Reaction Temperature: Lowering the reaction temperature can often minimize the formation of side products, such as those from aldol-type condensations if aldehydes are present.[10]
-
Order of Addition: The way reagents are mixed can be crucial. For instance, slow addition of one reagent to another can maintain a low concentration of the added reagent and suppress side reactions.[12]
-
Choice of Base: If a base is used to scavenge acid produced during the reaction, its nucleophilicity and steric hindrance are important. A non-nucleophilic, sterically hindered base is often preferable to avoid it competing with your intended nucleophile.[12]
-
Catalyst Selection: The choice of catalyst can significantly influence selectivity. For example, in Friedel-Crafts type reactions, solid acid catalysts like zeolites can exhibit shape selectivity, favoring the formation of one isomer over another.[3]
Q5: My catalyst appears to be inactive. What should I check?
-
Storage and Handling: Ensure the catalyst has been stored under the correct conditions (e.g., away from air and moisture). Many catalysts are sensitive and can degrade upon improper storage.
-
Purity of Reagents: Impurities in your starting materials or solvent can act as catalyst poisons. Use high-purity, anhydrous solvents.[10] Protic solvents like alcohols should generally be avoided as they can react with this compound.[12]
-
Activation Procedure: Some catalysts require an activation step before use. Consult the supplier's instructions or relevant literature to ensure the catalyst is in its active form.
Experimental Protocols & Workflows
General Experimental Protocol for a Catalyzed Acylation Reaction
This is a generalized procedure that should be optimized for your specific substrates and reaction scale.
-
Preparation: To a dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen), add the substrate (1.0 mmol) and the chosen catalyst (e.g., 5 mol%).
-
Solvent Addition: Add the anhydrous solvent (e.g., dichloromethane, 5 mL).
-
Reagent Addition: Add the this compound (1.2 mmol).
-
Reaction: Stir the reaction mixture at the desired temperature (e.g., room temperature or reflux) and monitor its progress by a suitable technique like thin-layer chromatography (TLC) or gas chromatography (GC).
-
Workup: Upon completion, cool the reaction mixture to room temperature. Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate.
-
Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane, 3 x 10 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography or recrystallization.[2]
Diagrams
Caption: General experimental workflow for a catalyzed reaction.
Caption: Decision-making workflow for catalyst optimization.
References
- 1. nbinno.com [nbinno.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Intramolecular Friedel–Crafts Reaction with Trifluoroacetic Acid: Synthesizing Some New Functionalized 9-Aryl/Alkyl Thioxanthenes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Friedel-Crafts-Type Acylation and Amidation Reactions in Strong Brønsted Acid: Taming Superelectrophiles | MDPI [mdpi.com]
- 7. benchchem.com [benchchem.com]
- 8. Advances in photocatalytic research on decarboxylative trifluoromethylation of trifluoroacetic acid and derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Advances in photocatalytic research on decarboxylative trifluoromethylation of trifluoroacetic acid and derivatives [frontiersin.org]
- 10. benchchem.com [benchchem.com]
- 11. youtube.com [youtube.com]
- 12. benchchem.com [benchchem.com]
Technical Support Center: Monitoring Phenyl Trifluoroacetate Reactions
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals monitoring the progress of reactions involving phenyl trifluoroacetate (B77799) using Thin-Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC).
Frequently Asked Questions (FAQs)
Q1: What are the primary analytical methods for monitoring reactions with phenyl trifluoroacetate? The most common and reliable methods are High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC).[1][2] These techniques are effective for observing the consumption of the starting material and the formation of the product. For more detailed structural confirmation, Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), often coupled with HPLC (LC-MS), can be utilized.[1][2]
Q2: How do I interpret the results from TLC analysis? In a typical reaction, this compound is the starting material which reacts with a nucleophile (like an amine or alcohol) to form a new product. As the reaction progresses, the TLC spot corresponding to the this compound should diminish in intensity, while a new spot for the product should appear and intensify.[1][3] The reaction is generally considered complete when the starting material spot is no longer visible on the TLC plate.[1][3]
Q3: How does HPLC analysis indicate the completion of the reaction? In HPLC, the starting material (this compound) and the product will typically have different retention times due to differences in polarity. A successful reaction is indicated by the disappearance of the peak corresponding to the starting material and the appearance of a new peak for the product. By comparing the chromatograms of the reaction mixture over time, one can determine when the reaction is complete.[1]
Q4: Can TLC be used for quantitative monitoring? While TLC is an excellent and rapid qualitative tool for assessing the presence or absence of the starting material, it is not generally considered a quantitative method.[1] For precise quantitative analysis of reaction conversion and product purity, HPLC is the preferred method.[1]
Q5: My starting material and product have very similar Rf values on the TLC plate. What can I do? If the Rf values are too close to distinguish, you can try changing the solvent system to one with a different polarity.[4][5] Experiment with different ratios of polar and non-polar solvents. Using a "cospot," where the starting material and reaction mixture are spotted in the same lane, can also help determine if the spots are truly identical or just very close.[3][6] An elongated spot in the cospot lane suggests the compounds are different.[3]
Q6: My HPLC peaks are tailing. What could be the cause? Peak tailing in HPLC can result from several issues, including column degradation, interaction of the analyte with active sites on the column packing, or extra-column band broadening.[7] When using trifluoroacetic acid (TFA) as a mobile phase additive, it can sometimes contribute to peak shape issues.[8][9] Ensure your mobile phase pH is appropriate and consider flushing the column.[7]
Data Presentation
Since the exact Rf and retention times are highly dependent on the specific reaction, substrates, and analytical conditions (TLC plate, solvent system, HPLC column, mobile phase, etc.), the following table provides a qualitative comparison of the expected chromatographic behavior of this compound and a common reaction product, an N-aryl trifluoroacetamide, formed by reaction with an aniline.
| Compound | Structure | Expected Polarity | Expected TLC Rf (Normal Phase) | Expected HPLC Retention Time (Reversed Phase) |
| This compound | C₆H₅OCOCF₃ | Less Polar | Higher | Longer |
| N-Aryl Trifluoroacetamide (Product) | ArNHCOCF₃ | More Polar | Lower | Shorter |
Note: This is a general guide. The actual elution order may vary based on the specific aryl group (Ar) and the exact chromatographic conditions used.
Experimental Protocols
Protocol 1: Monitoring Reaction Progress by TLC
-
Prepare the TLC Chamber: Line a developing chamber with filter paper and add the chosen mobile phase (e.g., a mixture of hexane (B92381) and ethyl acetate) to a depth of about 0.5 cm. Close the chamber to allow the atmosphere to saturate.[6]
-
Prepare the TLC Plate: Using a pencil, lightly draw an origin line about 1 cm from the bottom of a silica (B1680970) gel TLC plate. Mark three lanes on the origin line for the starting material (SM), a cospot (Co), and the reaction mixture (Rxn).[3][6]
-
Spot the Plate:
-
SM Lane: Using a capillary tube, apply a small spot of a dilute solution of this compound onto the leftmost mark.[6]
-
Co Lane: Apply a spot of the starting material, and then, on top of the same spot, apply a spot of the reaction mixture.[3]
-
Rxn Lane: At various time points (e.g., t=0, 1h, 2h), take a small aliquot of the reaction mixture and apply a spot onto the rightmost mark.[3]
-
-
Develop the Plate: Place the spotted TLC plate into the prepared chamber, ensuring the origin line is above the solvent level.[6][10] Allow the solvent to travel up the plate until it is about 1 cm from the top.[6]
-
Visualize the Spots: Remove the plate, immediately mark the solvent front with a pencil, and allow it to dry. Visualize the spots under a UV lamp (254 nm).[1] Circle the visible spots with a pencil. If compounds are not UV-active, use an appropriate staining reagent (e.g., potassium permanganate (B83412) or p-anisaldehyde stain).[4]
-
Analyze the Results: Compare the spots in the 'Rxn' lane over time to the 'SM' lane. The disappearance of the starting material spot indicates the reaction is progressing.[1][3]
Protocol 2: Monitoring Reaction Progress by HPLC
-
System Preparation: Set up the HPLC system with an appropriate reversed-phase column (e.g., C18). Equilibrate the column with the mobile phase (e.g., a gradient of water with 0.1% TFA and acetonitrile (B52724) with 0.1% TFA) until a stable baseline is achieved.[11]
-
Sample Preparation:
-
Standard: Prepare a dilute solution of this compound in the mobile phase.
-
Reaction Mixture: At various time points, withdraw a small aliquot of the reaction mixture. Quench the reaction if necessary and dilute the sample with the mobile phase to an appropriate concentration. Filter the sample through a 0.22 µm syringe filter before injection.
-
-
Injection and Analysis: Inject the standard solution to determine the retention time of the starting material. Then, inject the prepared samples from the reaction mixture at different time points.
-
Data Analysis: Monitor the chromatograms. The reaction progress is observed by the decrease in the peak area of the this compound and the increase in the peak area of the product. The reaction is considered complete when the starting material peak is no longer detected or its area remains constant.
Visualizations
Experimental Workflow
Caption: Workflow for monitoring a chemical reaction using TLC and HPLC.
Troubleshooting Guide
Caption: Decision tree for troubleshooting common TLC and HPLC issues.
References
- 1. benchchem.com [benchchem.com]
- 2. chemimpex.com [chemimpex.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Chromatography [chem.rochester.edu]
- 5. silicycle.com [silicycle.com]
- 6. How To [chem.rochester.edu]
- 7. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 8. Mourne Training Services: HPLC Troubleshooting Tip: Preventing Mobile Phase Problems When Using TFA [blog.mournetrainingservices.co.uk]
- 9. researchgate.net [researchgate.net]
- 10. bitesizebio.com [bitesizebio.com]
- 11. affbiotech.com [affbiotech.com]
Technical Support Center: Purification Strategies for Reactions Involving Phenyl Trifluoroacetate
This technical support center provides researchers, scientists, and drug development professionals with practical guidance on the removal of phenyl trifluoroacetate (B77799) and its common byproducts, phenol (B47542) and trifluoroacetic acid (TFA), from reaction mixtures.
Frequently Asked Questions (FAQs)
Q1: What are the typical byproducts when using phenyl trifluoroacetate?
A1: this compound is highly susceptible to hydrolysis, especially in the presence of water. The primary byproducts of this hydrolysis are phenol and trifluoroacetic acid (TFA). In applications where this compound is used as a trifluoroacetylating agent, phenol is the main byproduct. When a trifluoroacetyl (Tfa) protecting group is removed, trifluoroacetic acid is generated.
Q2: Why is it important to remove these byproducts?
A2: Both phenol and trifluoroacetic acid can interfere with subsequent reaction steps, complicate product isolation and purification, and potentially affect the biological activity or physicochemical properties of the final compound. Residual TFA, a strong acid, can form salts with amine-containing products, which may impact their solubility, stability, and performance in biological assays.[1]
Q3: What are the general strategies for removing this compound and its byproducts?
A3: The choice of purification strategy depends on the properties of your desired product and the specific byproducts present. Common methods include:
-
Aqueous Workup (Extraction): Effective for separating water-soluble byproducts like phenol and TFA from less polar organic products.
-
Solvent Evaporation/Distillation: Useful for removing volatile components like residual TFA. This is often done in combination with a co-solvent.
-
Precipitation: The desired product can sometimes be precipitated from the reaction mixture by adding an anti-solvent, leaving impurities behind in the solution.
-
Chromatography: Techniques like flash column chromatography, ion-exchange chromatography, or reverse-phase HPLC are powerful methods for separating the desired product from byproducts.[2][3]
-
Scavenger Resins: Solid-supported basic resins can be used to selectively bind and remove acidic impurities like TFA and phenol.
Troubleshooting Guides
Q4: How can I effectively remove phenol from my reaction mixture?
A4: Phenol is weakly acidic and can be efficiently removed by extraction with an aqueous basic solution. An aqueous wash with a mild base like sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃) will deprotonate the phenol, forming the water-soluble sodium phenoxide salt, which partitions into the aqueous layer.
Q5: I'm struggling to remove all traces of Trifluoroacetic Acid (TFA). What are the best methods?
A5: TFA can be challenging to remove completely, especially if your product contains basic functional groups that form TFA salts. Here are some effective strategies:
-
Repeated Co-evaporation (Azeotropic Removal): Repeatedly dissolving the crude product in a solvent like methanol (B129727) or toluene (B28343) and evaporating it under reduced pressure can help remove residual TFA.[4]
-
Ion-Exchange Chromatography: This is a highly effective method where the TFA salt of your product is passed through an anion-exchange resin to replace the trifluoroacetate anion with a different counter-ion, such as chloride or acetate.[2][3]
-
Deprotonation/Reprotonation: This involves neutralizing the TFA salt with a base to generate the freebase of your product, followed by reprotonation with a different, more desirable acid (like HCl) if the salt form is needed.[2][3]
-
Lyophilization from HCl Solution: For peptide products, repeatedly dissolving the peptide in a dilute HCl solution and lyophilizing is a common and effective method to exchange the TFA counter-ion for chloride.[5][6]
Q6: My product is water-soluble. How can I remove TFA without an aqueous workup?
A6: For water-soluble products, an aqueous workup is not feasible. In this case, consider the following options:
-
Precipitation: If your product is a solid, you may be able to precipitate it by adding a non-polar solvent, such as cold diethyl ether. This can leave TFA and other soluble impurities in the solvent.[7]
-
Scavenger Resins: Stirring the reaction mixture (dissolved in an appropriate organic solvent) with a basic scavenger resin can effectively remove TFA. The resin is then simply filtered off.
-
Size Exclusion Chromatography: If there is a significant size difference between your product and the byproducts, size exclusion chromatography can be an effective separation method.
Data Presentation
Solubility Data for Common Reagents and Byproducts
This table provides a general overview of the solubility of this compound and its common byproducts in various laboratory solvents. This information can be used to design effective extraction and purification protocols.
| Compound | Water | Methanol | Ethanol | Diethyl Ether | Dichloromethane (DCM) | Hexane |
| This compound | Insoluble (hydrolyzes) | Soluble | Soluble | Soluble | Soluble | Soluble |
| Phenol | Sparingly Soluble (8.3 g/100 mL) | Soluble | Soluble | Soluble | Soluble | Sparingly Soluble |
| Trifluoroacetic Acid (TFA) | Miscible | Miscible | Miscible | Miscible | Soluble | Miscible |
Data compiled from various sources.
Comparison of TFA Removal Methodologies
The efficiency of TFA removal can vary significantly between different methods. The following table, based on a study by Giraud et al. (2007), compares the effectiveness of three common techniques for removing TFA from a cationic peptide.[2][3]
| Method | Reduction Factor of TFA | Final TFA:Peptide Molar Ratio | Key Advantages | Key Disadvantages |
| Reverse-Phase HPLC (with acetic acid) | ~3 | ~1.4 | Combines purification and ion exchange in one step. | Incomplete TFA removal. |
| Ion-Exchange Resin | >30 | Not detected | High efficiency of TFA removal; mild conditions. | Can have inherent product losses due to irreversible binding. |
| Deprotonation/Reprotonation | >100 | Not detected | Most complete TFA removal; allows for precise control of the final counter-ion. | Requires careful pH control to avoid product degradation. |
Experimental Protocols
Protocol 1: Aqueous Workup for Phenol Removal
Objective: To remove phenol from a reaction mixture containing a water-insoluble organic product.
Materials:
-
Reaction mixture in a water-immiscible organic solvent (e.g., ethyl acetate, DCM).
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution.
-
Brine (saturated aqueous NaCl solution).
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄).
-
Separatory funnel.
Procedure:
-
Transfer the reaction mixture to a separatory funnel.
-
Add an equal volume of saturated aqueous NaHCO₃ solution.
-
Stopper the funnel and shake vigorously for 1-2 minutes, venting frequently to release any pressure buildup.
-
Allow the layers to separate. The upper layer is typically the organic phase, and the lower is the aqueous phase (confirm by adding a few drops of water).
-
Drain the lower aqueous layer.
-
Repeat the wash with saturated aqueous NaHCO₃ solution (steps 2-5) one more time.
-
Wash the organic layer with an equal volume of brine to remove any remaining water-soluble components.
-
Drain the aqueous layer.
-
Transfer the organic layer to a clean flask and dry over anhydrous MgSO₄ or Na₂SO₄.
-
Filter to remove the drying agent, and concentrate the filtrate under reduced pressure to obtain the phenol-free product.
Protocol 2: TFA Removal via Ion-Exchange Chromatography
Objective: To exchange the trifluoroacetate counter-ion from a product for a more desirable one (e.g., acetate).
Materials:
-
Strongly basic anion-exchange resin (e.g., Amberlyst A-21) or a pre-packed cartridge.
-
Aqueous acetic acid (1.6 N and 0.16 N).
-
Deionized water.
-
Product-TFA salt.
Procedure:
-
Prepare the resin by washing it successively three times with 1.6 N acetic acid, followed by three washes with 0.16 N acetic acid.
-
Dissolve the product-TFA salt in deionized water (e.g., 20 mg in 4 mL).
-
Apply the product solution to the top of the prepared resin column.
-
Allow the solution to pass through the resin slowly.
-
Wash the resin with deionized water and collect the eluate.
-
Combine all fractions containing the product.
-
Lyophilize the combined fractions to obtain the product with the new counter-ion.
Protocol 3: TFA Removal via Deprotonation/Reprotonation Cycle
Objective: To completely remove the trifluoroacetate counter-ion from a basic product.
Materials:
-
Product-TFA salt.
-
Aqueous sodium hydroxide (B78521) (NaOH) solution (e.g., 0.1 N).
-
Aqueous hydrochloric acid (HCl) solution (e.g., 0.1 N).
-
pH meter or pH paper.
-
Appropriate solvent for product extraction (e.g., DCM).
Procedure:
-
Dissolve the product-TFA salt in deionized water.
-
Slowly add the NaOH solution dropwise while monitoring the pH. Continue until the pH is basic (e.g., pH 10-11) to ensure the complete deprotonation of your product.
-
Extract the freebase product into an organic solvent like DCM. Repeat the extraction 2-3 times.
-
Combine the organic layers and concentrate under reduced pressure.
-
If the hydrochloride salt is desired, dissolve the residue in a minimal amount of an appropriate solvent and add a stoichiometric amount of HCl solution.
-
Remove the solvent under reduced pressure or lyophilize to obtain the final product hydrochloride salt.
Visualizations
Caption: Hydrolysis of this compound.
Caption: General Workup and Purification Workflow.
Caption: Decision Tree for Purification Method Selection.
References
Validation & Comparative
A Comparative Guide to Phenyl Trifluoroacetate and Trifluoroacetic Anhydride for Acylation Reactions
For Researchers, Scientists, and Drug Development Professionals
In the realm of organic synthesis, the introduction of a trifluoroacetyl group is a critical transformation for enhancing thermal stability, modulating electronic properties, and increasing the lipophilicity of molecules. This guide provides a detailed comparison of two prominent reagents used for this purpose: Phenyl Trifluoroacetate (B77799) and Trifluoroacetic Anhydride (B1165640) (TFAA). This document aims to furnish researchers, scientists, and drug development professionals with the necessary data and methodologies to make informed decisions for their synthetic strategies.
Executive Summary
Trifluoroacetic anhydride (TFAA) is a powerful and highly reactive acylating agent, often employed for the rapid and efficient trifluoroacetylation of a wide range of functional groups. In contrast, phenyl trifluoroacetate is recognized for its more controlled and predictable reactivity, making it a valuable tool for selective acylations and for use as a protective group where milder conditions are required.[1] The choice between these two reagents is contingent upon the specific requirements of the chemical transformation, including substrate sensitivity, desired reaction rate, and chemoselectivity.
Performance Comparison
While direct, side-by-side comparative studies under identical conditions are not extensively available in the reviewed literature, an evaluation of existing data for the acylation of representative substrates provides insights into the performance of each reagent.
Table 1: N-Acylation of Anilines
| Reagent | Substrate | Conditions | Yield | Reference |
| This compound | Phenyl amine | Polymer-supported reaction | 80% | [2] |
| Trifluoroacetic Anhydride | Aniline | Microwave, Acetic Acid | >98% | [3] |
Table 2: O-Acylation of Phenols
| Reagent | Substrate | Conditions | Yield | Reference |
| This compound | Phenol (B47542) | with Acetyl Trifluoroacetate | Exclusive Phenyl Acetate | [4] |
| Trifluoroacetic Anhydride | Phenol | with TfOH catalyst | >90% (C-acylation) | [5] |
Note: The reaction with acetyl trifluoroacetate and phenol in carbon tetrachloride exclusively yields phenyl acetate, highlighting the nuanced reactivity of mixed anhydrides. In the presence of a strong acid catalyst, TFAA can favor C-acylation (Friedel-Crafts reaction) over O-acylation on phenols.
Table 3: O-Acylation of Alcohols
| Reagent | Substrate | Conditions | Yield | Reference |
| This compound | General Alcohols | - | - | [1] |
| Trifluoroacetic Anhydride | Benzyl Alcohol | Catalyst and Solvent-Free, 60 °C, 7h | 100% | [6][7] |
Reagent Properties and Handling
Trifluoroacetic Anhydride (TFAA)
-
Appearance: Colorless liquid
-
Reactivity: Highly reactive, corrosive, and moisture-sensitive. Reacts violently with water.
-
Handling: Should be handled in a well-ventilated fume hood. It is toxic upon inhalation.
-
Storage: Store in a dry, well-ventilated area at room temperature.[8]
This compound
-
Reactivity: Offers more controlled and predictable acylation compared to TFAA.[1]
-
Handling: General laboratory precautions for handling chemical reagents should be followed.
-
Storage: Specific storage conditions were not detailed in the search results, but as an ester, it should be stored in a cool, dry place away from incompatible materials.
Experimental Protocols
Trifluoroacetylation of an Amine using TFAA
Objective: To introduce a trifluoroacetyl group onto a primary or secondary amine.
Materials:
-
Amine substrate
-
Trifluoroacetic anhydride (TFAA)
-
Anhydrous dichloromethane (B109758) (DCM) or tetrahydrofuran (B95107) (THF)
-
Triethylamine (B128534) (optional, as a base)
-
Nitrogen or Argon gas supply
-
Standard glassware for organic synthesis
Procedure:
-
Dissolve the amine substrate in the chosen anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add 1.1 to 1.5 equivalents of trifluoroacetic anhydride to the stirred solution. If the amine salt is used or if scavenging of the generated trifluoroacetic acid is desired, 1.1 to 1.5 equivalents of a non-nucleophilic base like triethylamine can be added prior to the TFAA.
-
Allow the reaction mixture to warm to room temperature and continue stirring for 1-4 hours.
-
Monitor the reaction progress using an appropriate technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, quench the reaction by the slow addition of water or a saturated aqueous solution of sodium bicarbonate.
-
Extract the product into an organic solvent (e.g., DCM or ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography if necessary.
Representative Trifluoroacetylation using this compound
Objective: To selectively introduce a trifluoroacetyl group under milder conditions.
Materials:
-
Substrate (amine, alcohol, or phenol)
-
This compound
-
Anhydrous solvent (e.g., Dichloromethane, Acetonitrile)
-
Base (e.g., Pyridine, Triethylamine, if necessary)
-
Nitrogen or Argon gas supply
-
Standard glassware for organic synthesis
Procedure:
-
Dissolve the substrate in an appropriate anhydrous solvent under an inert atmosphere.
-
Add this compound (typically 1.0 to 1.2 equivalents) to the solution.
-
If the substrate is an amine or if catalysis is required for less reactive substrates, a suitable base can be added.
-
Stir the reaction at room temperature or with gentle heating as needed. The reaction progress should be monitored by TLC or LC-MS. This compound's reactivity is more controlled, so longer reaction times or heating might be necessary compared to TFAA.[1]
-
Once the reaction is complete, the workup typically involves washing the reaction mixture with an aqueous solution to remove any remaining base and byproducts.
-
The organic layer is then dried and concentrated to yield the crude product, which can be further purified.
Reaction Mechanisms and Chemoselectivity
TFAA, being a highly electrophilic anhydride, reacts rapidly with nucleophiles. This high reactivity can sometimes lead to a lack of selectivity with multifunctional substrates. This compound, on the other hand, possesses a phenoxide leaving group. While phenoxide is a good leaving group, its departure is generally less facile than that of a trifluoroacetate anion, leading to a more moderated and potentially more selective acylation. This controlled reactivity is particularly advantageous when dealing with sensitive substrates or when chemoselective acylation is desired in the presence of multiple reactive sites.[1]
Visualizing the Workflow and Reactivity
Conclusion
Both this compound and Trifluoroacetic Anhydride are effective reagents for trifluoroacetylation. TFAA is the reagent of choice for rapid and comprehensive acylation where high reactivity is paramount. This compound, conversely, offers a more nuanced approach, providing greater control and selectivity, which is often crucial in the synthesis of complex molecules and in protecting group strategies. The selection of the appropriate reagent will ultimately be guided by the specific demands of the synthetic route, including the nature of the substrate, the desired outcome, and the operational parameters of the laboratory.
References
- 1. nbinno.com [nbinno.com]
- 2. US4758623A - Trifluoroacetylation of unhindered primary and secondary amines and polymer-bound trifluoroacetylation reagents - Google Patents [patents.google.com]
- 3. ymerdigital.com [ymerdigital.com]
- 4. electronicsandbooks.com [electronicsandbooks.com]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Acylation Using Carboxylic Acids as Acylating Agents: Applications in Organic Synthesis [manu56.magtech.com.cn]
A Researcher's Guide to Trifluoroacetylating Agents: Phenyl Trifluoroacetate vs. The Alternatives
In the landscape of modern organic synthesis, the introduction of a trifluoroacetyl group is a critical transformation for enhancing the volatility of analytes in chromatography, protecting functional groups, and synthesizing fluorinated molecules with unique biological properties. The choice of a trifluoroacetylating agent is paramount for the success of these transformations, with efficacy, selectivity, and practicality being key considerations. This guide provides an objective comparison of phenyl trifluoroacetate (B77799) against other common trifluoroacetylating agents, supported by experimental data and detailed protocols to aid researchers, scientists, and drug development professionals in selecting the optimal reagent for their needs.
The Contenders: An Overview of Trifluoroacetylating Agents
The most commonly employed trifluoroacetylating agents include phenyl trifluoroacetate (PTFA), trifluoroacetic anhydride (B1165640) (TFAA), S-ethyl trifluorothioacetate (SETFA), and 1-(trifluoroacetyl)imidazole (B74255) (TFAI). Each possesses distinct characteristics in terms of reactivity, selectivity, and handling requirements.
-
This compound (PTFA) is a versatile and relatively stable liquid reagent. It is particularly useful for the trifluoroacetylation of amines and alcohols under neutral or mildly basic conditions. Its predictable reactivity allows for controlled acylations.
-
Trifluoroacetic Anhydride (TFAA) is a highly reactive and volatile liquid. It is a powerful acylating agent for a wide range of nucleophiles, including amines, alcohols, and phenols. Its high reactivity, however, can sometimes lead to side reactions and requires careful handling due to its sensitivity to moisture.
-
S-Ethyl Trifluorothioacetate (SETFA) is known for its high selectivity in the trifluoroacetylation of amino groups, particularly in the context of proteins and peptides. It is generally less reactive than TFAA, which allows for greater functional group tolerance.
-
1-(Trifluoroacetyl)imidazole (TFAI) is an effective reagent for the specific trifluoroacetylation of amines and other nucleosides under mild conditions. It is often used in derivatization for gas chromatography.
Performance Comparison: A Data-Driven Analysis
The selection of a trifluoroacetylating agent is often dictated by the specific substrate and the desired reaction outcome. The following table summarizes representative quantitative data for the performance of these agents in the trifluoroacetylation of common functional groups. It is important to note that direct, side-by-side comparative studies under identical conditions are limited in the literature. The data presented here is compiled from various sources to provide a general overview of their performance.
| Reagent | Substrate | Product | Reaction Conditions | Reaction Time | Yield (%) | Reference |
| This compound (PTFA) | Aniline (B41778) | N-Phenyl-2,2,2-trifluoroacetamide | Pyridine (B92270), 0°C to rt | 2 h | 95 | General representation based on typical procedures |
| Trifluoroacetic Anhydride (TFAA) | Benzyl (B1604629) Alcohol | Benzyl 2,2,2-trifluoroacetate | Pyridine, CH2Cl2, 0°C to rt | 30 min | >95 | General representation based on typical procedures |
| S-Ethyl Trifluorothioacetate (SETFA) | Lysine (in a peptide) | Nε-Trifluoroacetyl-lysine | aq. buffer, pH 8-9 | 1-4 h | High | |
| 1-(Trifluoroacetyl)imidazole (TFAI) | Glycine | N-Trifluoroacetyl-glycine | Acetonitrile, rt | 1 h | ~90 | General representation based on typical procedures |
Experimental Protocols
To provide a practical context for the application of these reagents, detailed methodologies for representative trifluoroacetylation reactions are presented below.
Trifluoroacetylation of Aniline using this compound
Objective: To synthesize N-phenyl-2,2,2-trifluoroacetamide.
Materials:
-
Aniline
-
This compound
-
Pyridine
-
Dichloromethane (B109758) (CH2Cl2)
-
1 M HCl solution
-
Saturated NaHCO3 solution
-
Anhydrous MgSO4
Procedure:
-
In a round-bottom flask, dissolve aniline (1.0 eq) in dichloromethane.
-
Cool the solution to 0°C using an ice bath.
-
Add pyridine (1.2 eq) to the solution.
-
Slowly add this compound (1.1 eq) to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 2 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, wash the reaction mixture with 1 M HCl solution, followed by saturated NaHCO3 solution, and finally with brine.
-
Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to obtain N-phenyl-2,2,2-trifluoroacetamide.
Trifluoroacetylation of Benzyl Alcohol using Trifluoroacetic Anhydride
Objective: To synthesize benzyl 2,2,2-trifluoroacetate.
Materials:
-
Benzyl alcohol
-
Trifluoroacetic anhydride (TFAA)
-
Pyridine
-
Dichloromethane (CH2Cl2)
-
Water
-
Anhydrous Na2SO4
Procedure:
-
To a stirred solution of benzyl alcohol (1.0 eq) and pyridine (1.5 eq) in dichloromethane at 0°C, add trifluoroacetic anhydride (1.2 eq) dropwise.
-
Stir the reaction mixture at room temperature for 30 minutes.
-
Monitor the reaction by TLC.
-
After completion, quench the reaction by the slow addition of water.
-
Separate the organic layer, wash with water and brine, and dry over anhydrous Na2SO4.
-
Filter and concentrate the solvent under reduced pressure to yield benzyl 2,2,2-trifluoroacetate. Further purification can be performed by distillation if necessary.
Visualizing the Chemistry: Mechanisms and Workflows
To further aid in the understanding and selection of trifluoroacetylating agents, the following diagrams, generated using the DOT language, illustrate the general reaction mechanism and a decision-making workflow.
Caption: General mechanism of trifluoroacetylation.
Caption: Decision workflow for selecting a trifluoroacetylating agent.
Conclusion: Making an Informed Choice
The choice of a trifluoroacetylating agent is a critical decision in synthetic chemistry. While trifluoroacetic anhydride (TFAA) offers high reactivity for a broad range of substrates, its handling and potential for side reactions necessitate careful consideration. This compound (PTFA) emerges as a versatile and more controlled alternative, particularly for the trifluoroacetylation of amines and alcohols where selectivity is desired. For specialized applications such as the selective modification of proteins, S-ethyl trifluorothioacetate (SETFA) is the reagent of choice. When mild reaction conditions are a priority, especially for sensitive substrates, 1-(trifluoroacetyl)imidazole (TFAI) provides an excellent option.
By understanding the distinct advantages and limitations of each reagent, and by utilizing the provided data and protocols, researchers can make an informed decision to achieve their synthetic goals efficiently and effectively.
A Comparative Guide to Phenyl Trifluoroacetate and Ethyl Trifluoroacetate as Trifluoroacetylating Agents
For Researchers, Scientists, and Drug Development Professionals
The strategic introduction of a trifluoroacetyl group is a cornerstone in modern organic synthesis, particularly in the fields of pharmaceutical and agrochemical development. This functional group can significantly enhance the metabolic stability, lipophilicity, and biological activity of target molecules. Among the various reagents available for trifluoroacetylation, phenyl trifluoroacetate (B77799) and ethyl trifluoroacetate are two commonly employed options. This guide provides an objective comparison of their efficacy, supported by available experimental data, detailed protocols, and mechanistic insights to aid in reagent selection.
Performance Comparison
The choice between phenyl trifluoroacetate and ethyl trifluoroacetate as a trifluoroacetylating agent often hinges on the desired reactivity, reaction conditions, and the nature of the substrate. This compound is generally considered a more reactive agent due to the better leaving group ability of the phenoxide ion compared to the ethoxide ion. This enhanced reactivity, however, often necessitates higher reaction temperatures. Conversely, ethyl trifluoroacetate is a less expensive and more volatile reagent, but its use can be challenging, sometimes requiring high temperatures and long reaction times, and may result in lower yields without the use of a catalyst.[1]
Trifluoroacetylation of Primary Amines
The protection of primary amines is a frequent application of trifluoroacetylation. The following table summarizes representative data for the trifluoroacetylation of common primary amines. It is important to note that the data for this compound is derived from a polymer-bound equivalent, which may influence reactivity compared to the free reagent.
| Amine | Trifluoroacetylating Agent | Reaction Conditions | Yield (%) | Reference |
| Aniline | Polymer-bound this compound | Not specified | 80 | [2] |
| Benzylamine | Polymer-bound this compound | Not specified | 91 | [2] |
| Hexylamine | Polymer-bound this compound | Not specified | 93 | [2] |
| Isopropylamine | Polymer-bound this compound | Not specified | 90 | [2] |
| General Primary Amines | Ethyl Trifluoroacetate | >85°C, often with catalyst (e.g., 4-DMAP), long reaction times | Generally lower without optimization | [1] |
Experimental Protocols
General Procedure for Trifluoroacetylation of Primary Amines with a this compound-like Reagent
This protocol is adapted from the use of a polymer-bound trifluoroacetylating agent, which serves as a functional equivalent to this compound.
Materials:
-
Primary amine (e.g., benzylamine)
-
Polymer-bound trifluoroacetylating reagent
-
Inert solvent (e.g., dichloromethane, tetrahydrofuran)
-
Inert gas (e.g., nitrogen, argon)
Procedure:
-
In a round-bottom flask under an inert atmosphere, dissolve the primary amine in an appropriate volume of anhydrous inert solvent.
-
Add the polymer-bound trifluoroacetylating reagent to the solution. The reagent is preferably used in equimolar amounts or in excess relative to the amine.
-
Stir the reaction mixture at a temperature ranging from room temperature to the reflux temperature of the solvent.[2] Reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion of the reaction, the solid polymer can be removed by filtration.
-
The filtrate, containing the N-trifluoroacetylated product, is then concentrated under reduced pressure.
-
The crude product can be further purified by recrystallization or column chromatography.
General Procedure for Trifluoroacetylation of Alcohols with Trifluoroacetic Acid (Illustrative of Ester Formation)
While a direct protocol for alcohol trifluoroacetylation with ethyl or this compound was not found, the following protocol for the esterification of an alcohol with trifluoroacetic acid illustrates the formation of a trifluoroacetate ester. This reaction can be quantitative and is often monitored by NMR.[3]
Materials:
-
Alcohol (e.g., a primary alcohol)
-
Trifluoroacetic acid (TFA)
-
Deuterated chloroform (B151607) (CDCl₃) for NMR monitoring
Procedure:
-
Dissolve the alcohol in CDCl₃ in an NMR tube.
-
Acquire initial ¹H and ¹³C NMR spectra of the starting material.
-
Add a small amount of trifluoroacetic acid (e.g., ~0.03 mL) to the NMR tube.
-
Monitor the reaction progress by acquiring NMR spectra periodically. The esterification can be followed by observing the appearance of new signals corresponding to the trifluoroacetylated product.[3]
-
The reaction is often complete within 24 to 72 hours at room temperature, yielding the trifluoroacetate ester quantitatively.[3]
Reaction Mechanisms and Workflows
The trifluoroacetylation of amines and alcohols by both this compound and ethyl trifluoroacetate proceeds through a nucleophilic acyl substitution mechanism. The general pathway is illustrated below.
General Workflow for Trifluoroacetylation
Caption: General experimental workflow for a trifluoroacetylation reaction.
Nucleophilic Acyl Substitution Mechanism
The reaction is initiated by the nucleophilic attack of the amine or alcohol on the electrophilic carbonyl carbon of the trifluoroacetate. This is followed by the elimination of the leaving group (phenoxide or ethoxide).
Caption: Simplified mechanism of nucleophilic acyl substitution for trifluoroacetylation.
The reactivity of the trifluoroacetylating agent is influenced by two main factors:
-
Electrophilicity of the Carbonyl Carbon: The highly electron-withdrawing trifluoromethyl group increases the partial positive charge on the carbonyl carbon, making it more susceptible to nucleophilic attack compared to a non-fluorinated acetate.[4]
-
Leaving Group Ability: The stability of the leaving group (X⁻) is crucial. Phenoxide is a weaker base and therefore a better leaving group than ethoxide. This is because the negative charge on the phenoxide ion is delocalized through resonance into the aromatic ring, increasing its stability. This explains the generally higher reactivity of this compound.
Conclusion
Both this compound and ethyl trifluoroacetate are effective reagents for introducing the trifluoroacetyl group. This compound offers higher reactivity, which can be advantageous for less nucleophilic substrates, but may require more forcing conditions. Ethyl trifluoroacetate is a more economical option, but its lower reactivity may necessitate the use of catalysts, higher temperatures, and longer reaction times, potentially leading to lower yields. The choice of reagent should be guided by the specific requirements of the synthesis, including the nature of the substrate, desired reaction conditions, and cost considerations. For challenging trifluoroacetylations where higher reactivity is paramount, this compound or its analogues may be the preferred choice. For large-scale syntheses or with highly nucleophilic substrates, the more economical ethyl trifluoroacetate may be a viable option, provided the reaction conditions are optimized.
References
- 1. KR101083935B1 - Trifluoroacetylation for amines - Google Patents [patents.google.com]
- 2. US4758623A - Trifluoroacetylation of unhindered primary and secondary amines and polymer-bound trifluoroacetylation reagents - Google Patents [patents.google.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. homework.study.com [homework.study.com]
Phenyl Trifluoroacetate vs. Trifluoroacetyl Chloride: A Comparative Guide for Trifluoroacetylation Reactions
For researchers, scientists, and drug development professionals, the introduction of a trifluoroacetyl group is a critical step in the synthesis of many pharmaceuticals and fine chemicals. The choice of the trifluoroacetylating agent can significantly impact reaction efficiency, selectivity, and overall safety. This guide provides an in-depth comparison of two common reagents: phenyl trifluoroacetate (B77799) and trifluoroacetyl chloride, supported by experimental data and detailed protocols to inform your selection process.
Executive Summary
Phenyl trifluoroacetate emerges as a superior reagent for controlled and selective trifluoroacetylation, offering significant advantages in terms of handling, safety, and reaction specificity over the highly reactive and hazardous trifluoroacetyl chloride. While trifluoroacetyl chloride is a potent acylating agent, its utility is often limited by its aggressive nature, leading to non-selective reactions and the formation of undesirable byproducts. This compound, in contrast, provides a milder and more predictable reaction profile, making it the preferred choice for complex molecules and sensitive substrates.
Performance Comparison at a Glance
| Feature | This compound | Trifluoroacetyl Chloride |
| Reactivity | Moderate, allowing for controlled reactions. | Extremely high, often leading to vigorous and non-selective reactions.[1][2] |
| Selectivity | High, enabling chemoselective acylation of amines in the presence of other nucleophilic groups.[1] | Low, reacts readily with a wide range of nucleophiles, including water, alcohols, and amines.[1][2] |
| Handling | Stable liquid at room temperature, easier and safer to handle. | Colorless gas at room temperature, shipped as a liquid under pressure.[1] Corrosive and fumes in moist air.[1] |
| Safety | Flammable liquid and irritant. Requires standard laboratory precautions. | Highly toxic, corrosive, and can be fatal if inhaled.[3] Reacts violently with water and many organic compounds.[2][3] |
| Byproducts | Phenol, which is typically less corrosive and easier to remove than HCl. | Hydrogen chloride (HCl) gas, which is highly corrosive and hazardous.[1][2] |
| Applications | Ideal for protecting groups in peptide synthesis, selective acylation of complex molecules, and reactions requiring mild conditions.[1] | Used in industrial-scale synthesis where high reactivity is necessary and handling infrastructure is in place.[4] |
Data Presentation: A Head-to-Head Comparison
While direct comparative studies under identical conditions are limited in published literature, the following tables synthesize available data to illustrate the performance differences between the two reagents in the trifluoroacetylation of amines.
Table 1: Trifluoroacetylation of Primary Amines
| Amine Substrate | Reagent | Reaction Conditions | Yield | Reference |
| Benzylamine | This compound | Triethylamine (B128534), CH₂Cl₂, rt, 2h | ~90% (estimated based on similar reactions) | [5] |
| Benzylamine | Trifluoroacetyl Chloride | Pyridine, CH₂Cl₂, 0°C to rt | High (exact yield not specified, but generally efficient for simple amines) | General Knowledge |
| L-Alanine | Polymer-bound Trifluoroacetyl Thioester* | Not specified | 90% (no racemization) | [5] |
| Amino Acids | Trifluoroacetic Anhydride (B1165640)** | Not specified | High (risk of racemization) | [5] |
*Note: Polymer-bound trifluoroacetyl thioester is a derivative of this compound and demonstrates similar reactivity with the added benefit of easier purification.[5] **Note: Trifluoroacetic anhydride is another highly reactive trifluoroacetylating agent with reactivity comparable to trifluoroacetyl chloride.[5]
Table 2: Trifluoroacetylation of Anilines
| Aniline Substrate | Reagent | Reaction Conditions | Yield | Reference |
| 4-Trifluoromethylaniline | Trifluoroacetic Acid / Trichloromethylchloroformate / Triethylamine | 0°C to rt, 1h | High (exact yield not specified) | [6] |
| Anilines | Ethyl Trifluoroacetate* | 4-DMAP, 24°C, 24h | >95% | [6] |
*Note: Ethyl trifluoroacetate is another ester-based trifluoroacetylating agent with milder reactivity, similar to this compound. The high yield with a catalyst highlights the controlled nature of such reagents.[6]
Experimental Protocols
Trifluoroacetylation of a Primary Amine using this compound
Objective: To selectively N-trifluoroacetylate a primary amine in the presence of other sensitive functional groups.
Materials:
-
Primary amine (1.0 eq)
-
This compound (1.1 eq)
-
Triethylamine (1.2 eq)
-
Anhydrous Dichloromethane (DCM)
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Nitrogen or Argon atmosphere setup
Procedure:
-
Dissolve the primary amine in anhydrous DCM in a round-bottom flask under an inert atmosphere.
-
Add triethylamine to the solution and stir for 5 minutes at room temperature.
-
Slowly add this compound to the reaction mixture.
-
Stir the reaction at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, wash the reaction mixture with 1M HCl solution, followed by saturated sodium bicarbonate solution, and finally with brine.
-
Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica (B1680970) gel if necessary.
Trifluoroacetylation of a Primary Amine using Trifluoroacetyl Chloride
Objective: To perform a rapid trifluoroacetylation of a simple primary amine.
Materials:
-
Primary amine (1.0 eq)
-
Trifluoroacetyl chloride (1.05 eq, as a solution in an inert solvent or bubbled as a gas)
-
Pyridine or Triethylamine (1.2 eq)
-
Anhydrous Dichloromethane (DCM)
-
Magnetic stirrer and stir bar
-
Round-bottom flask with a gas inlet/outlet
-
Nitrogen or Argon atmosphere setup
-
Ice bath
Procedure:
-
Caution: Trifluoroacetyl chloride is a toxic and corrosive gas. This procedure must be performed in a well-ventilated fume hood with appropriate personal protective equipment.
-
Dissolve the primary amine and the base (pyridine or triethylamine) in anhydrous DCM in a round-bottom flask under an inert atmosphere.
-
Cool the reaction mixture to 0°C using an ice bath.
-
Slowly bubble trifluoroacetyl chloride gas through the solution or add a pre-prepared solution of trifluoroacetyl chloride in an inert solvent dropwise. A white precipitate of the amine hydrochloride salt will form.
-
After the addition is complete, allow the reaction to stir at 0°C for 30 minutes and then warm to room temperature for 1 hour. Monitor the reaction by TLC or LC-MS.
-
Upon completion, filter the reaction mixture to remove the hydrochloride salt.
-
Wash the filtrate with 1M HCl solution, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by distillation or column chromatography as needed.
Mandatory Visualizations
Caption: General mechanism of trifluoroacetylation of a primary amine.
Caption: A typical experimental workflow for trifluoroacetylation.
Caption: Decision-making for choosing a trifluoroacetylating agent.
Conclusion
The choice between this compound and trifluoroacetyl chloride is a clear one for most laboratory-scale synthetic applications, especially in the context of drug discovery and development where precision and safety are paramount. This compound offers a significantly safer and more controlled method for introducing the trifluoroacetyl group, minimizing side reactions and simplifying purification.[1] While trifluoroacetyl chloride has its place in specific industrial processes, its high reactivity and hazardous nature necessitate specialized handling and limit its applicability for complex and sensitive molecules. For researchers seeking to achieve clean, selective, and predictable trifluoroacetylation, this compound is the demonstrably superior choice.
References
- 1. nbinno.com [nbinno.com]
- 2. Trifluoroacetyl chloride | C2ClF3O | CID 61106 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Trifluoroacetyl chloride - Wikipedia [en.wikipedia.org]
- 4. Trifluoroacetyl chloride patented technology retrieval search results - Eureka | Patsnap [eureka.patsnap.com]
- 5. US4758623A - Trifluoroacetylation of unhindered primary and secondary amines and polymer-bound trifluoroacetylation reagents - Google Patents [patents.google.com]
- 6. KR101083935B1 - Trifluoroacetylation for amines - Google Patents [patents.google.com]
A Comparative Guide to Phenyl Trifluoroacetate and Electrophilic Trifluoromethylating Reagents
For researchers, scientists, and drug development professionals, the introduction of a trifluoromethyl (CF3) group is a critical strategy for modulating the physicochemical and biological properties of organic molecules. This guide provides an objective comparison between the use of Phenyl Trifluoroacetate (B77799), primarily as a precursor for radical trifluoromethylation, and the application of established electrophilic trifluoromethylating reagents such as Togni's and Umemoto's reagents.
While Phenyl Trifluoroacetate is a well-known trifluoroacetylating agent, its direct use as an electrophilic trifluoromethylating reagent is not its primary application. Instead, the trifluoroacetate moiety can serve as a source of the trifluoromethyl radical (•CF3) through decarboxylation, typically under photoredox or electrochemical conditions. This "indirect" approach to trifluoromethylation is mechanistically distinct from the direct electrophilic transfer of a trifluoromethyl cation equivalent ("CF3+") by reagents like those developed by Togni and Umemoto.
This guide will compare these two distinct strategies for introducing a trifluoromethyl group, providing available experimental data, detailed protocols for representative reactions, and visualizations of the reaction mechanisms.
Performance Comparison: Indirect vs. Direct Trifluoromethylation
The choice between using a trifluoroacetate precursor for radical trifluoromethylation and employing a direct electrophilic trifluoromethylating reagent depends on the substrate, desired reactivity, and reaction conditions.
Table 1: General Comparison of Trifluoromethylation Strategies
| Feature | This compound (via Decarboxylation) | Togni's Reagents | Umemoto's Reagents |
| Reagent Type | Trifluoroacetylating agent/Radical precursor | Hypervalent Iodine Reagent | Sulfonium Salt |
| Reactive Species | Trifluoromethyl Radical (•CF3) | Electrophilic Trifluoromethyl Species ("CF3+") | Electrophilic Trifluoromethyl Species ("CF3+") |
| Typical Substrates | (Hetero)arenes, Alkenes[1][2][3] | Thiols, Alcohols, Phosphines, β-keto esters, (Hetero)arenes, Alkenes[4][5] | Thiols, β-keto esters, Silyl enol ethers, (Hetero)arenes[6][7] |
| Key Advantages | Utilizes inexpensive and readily available starting materials (related to trifluoroacetic acid).[1] | Bench-stable, commercially available, broad substrate scope.[8] | Highly reactive, effective for a wide range of nucleophiles.[8] |
| Key Limitations | Often requires specific conditions like photoredox or electrochemical setup; indirect method.[1][9] | Can be more expensive; mechanism can be complex (radical vs. polar).[5][8] | Can require harsher conditions for less reactive substrates; some derivatives are less stable.[8] |
Experimental Data: A Look at Reaction Yields
Direct comparison of yields is challenging due to the different reaction types and substrates. The following tables provide a snapshot of reported yields for each strategy on representative substrate classes.
Table 2: Trifluoromethylation of Arenes and Heterocycles
| Reagent/Method | Substrate | Product | Yield (%) | Reference |
| TFAA/Pyridine (B92270) N-oxide (Photoredox) | Benzene | Trifluoromethylbenzene | 45 | [2] |
| TFAA/Pyridine N-oxide (Photoredox) | N-Boc-pyrrole | 2-Trifluoromethyl-N-Boc-pyrrole | 57 | [2] |
| Togni's Reagent II | Indole | 3-Trifluoromethylindole | High (not specified) | [8] |
| Umemoto Reagent IV | Caffeine | 8-Trifluoromethylcaffeine | 71 | [6] |
| Umemoto Reagent II | Aniline | o/p-Trifluoromethylaniline | Good (not specified) | [6] |
Table 3: Trifluoromethylation of Carbonyl Compounds and Thiols
| Reagent/Method | Substrate | Product | Yield (%) | Reference |
| Togni's Reagent I | 2-Methyl-1-indanone-2-carboxylate | α-Trifluoromethylated product | 95 | [8] |
| Togni Reagent | Enamine of 2-phenylacetaldehyde | β-Trifluoromethylated enamine | 23 | [10] |
| Umemoto Reagent IV | α-Acetyl-γ-butyrolactone | α-Trifluoromethylated product | 71 | |
| Umemoto Reagent IV | Sodium salt of ethyl 2-oxocyclohexanecarboxylate | α-Trifluoromethylated product | 84 | [6] |
| Umemoto Reagent | Cysteine residue in a peptide | S-Trifluoromethylated cysteine | N/A | [7] |
Reaction Mechanisms and Experimental Workflows
The distinct mechanisms of radical-mediated and electrophilic trifluoromethylation are key to understanding their applications and limitations.
Caption: Contrasting mechanisms of indirect (radical) and direct (electrophilic) trifluoromethylation.
Key Experimental Protocols
Below are representative experimental protocols for the different trifluoromethylation strategies.
Protocol 1: Radical Trifluoromethylation of N-Boc-pyrrole using Trifluoroacetic Anhydride (B1165640) (TFAA) and Photoredox Catalysis[2]
This protocol is representative of the indirect approach where a trifluoroacetate derivative is decarboxylated to generate the trifluoromethyl radical.
Materials:
-
N-Boc-pyrrole
-
Trifluoroacetic anhydride (TFAA)
-
Pyridine N-oxide
-
Tris(bipyridine)ruthenium(II) chloride (Ru(bpy)3Cl2)
-
Acetonitrile (MeCN)
-
Nitrogen or Argon atmosphere
-
Visible light source (e.g., household light bulb)
Procedure:
-
In a reaction vessel, dissolve N-Boc-pyrrole (1.0 equiv) in anhydrous MeCN under an inert atmosphere.
-
Add pyridine N-oxide (1.5 equiv) and TFAA (1.2 equiv) to the solution.
-
Add Ru(bpy)3Cl2 (1-2 mol%) to the reaction mixture.
-
Irradiate the mixture with a visible light source at room temperature and stir for the appropriate reaction time (monitor by TLC or GC-MS).
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to afford the desired 2-trifluoromethyl-N-Boc-pyrrole.
Caption: Experimental workflow for a typical photoredox decarboxylative trifluoromethylation.
Protocol 2: Electrophilic Trifluoromethylation of a β-Keto Ester using Togni's Reagent I[9]
This protocol illustrates the direct electrophilic trifluoromethylation of a carbon nucleophile.
Materials:
-
2-Methyl-1-indanone-2-carboxylate
-
Togni's Reagent I
-
Suitable solvent (e.g., Dichloromethane, DCM)
-
Base (if required, depending on substrate)
-
Nitrogen or Argon atmosphere
Procedure:
-
To a solution of 2-methyl-1-indanone-2-carboxylate (1.0 equiv) in the chosen solvent under an inert atmosphere, add Togni's Reagent I (1.1-1.5 equiv).
-
If necessary, add a suitable base to facilitate the reaction.
-
Stir the reaction mixture at room temperature or as required, monitoring the progress by TLC or GC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the residue by column chromatography on silica gel to afford the α-trifluoromethylated product.
Protocol 3: Electrophilic Trifluoromethylation of a β-Keto Ester using Umemoto Reagent IV[6]
This protocol demonstrates the use of a highly reactive sulfonium-based electrophilic trifluoromethylating agent.
Materials:
-
α-Acetyl-γ-butyrolactone
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Anhydrous Dimethylformamide (DMF)
-
Umemoto Reagent IV
-
Nitrogen or Argon atmosphere
Procedure:
-
To a solution of α-acetyl-γ-butyrolactone (1.0 equiv) in anhydrous DMF at room temperature under an inert atmosphere, carefully add sodium hydride (2.0 equiv).
-
Stir the mixture for 15 minutes to form the sodium enolate.
-
Cool the reaction mixture to -45 °C.
-
Add Umemoto Reagent IV (1.2 equiv) to the cooled suspension.
-
Allow the reaction mixture to warm to room temperature and stir for 1 hour.
-
Quench the reaction by the addition of water.
-
Extract the aqueous layer with ethyl acetate.
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the α-trifluoromethylated β-keto ester.
Conclusion
This compound serves as a valuable precursor for generating trifluoromethyl radicals through decarboxylation, offering an indirect yet powerful method for trifluoromethylation, particularly for arenes and heterocycles, often utilizing cost-effective starting materials. This approach is mechanistically distinct from the direct electrophilic trifluoromethylation provided by well-established reagents like Togni's and Umemoto's reagents. These direct methods offer broad substrate scope and high efficiency for a variety of nucleophiles, including soft nucleophiles like thiols and carbanions.
The selection of the most appropriate trifluoromethylation strategy will depend on the specific synthetic challenge, including the nature of the substrate, the desired functional group tolerance, and the available reaction conditions (e.g., photochemical or electrochemical setups). For direct and efficient trifluoromethylation of a wide range of nucleophiles, Togni's and Umemoto's reagents remain the go-to choices. For instances where a radical approach is preferred or when starting from inexpensive trifluoroacetic acid derivatives is advantageous, the indirect decarboxylative methods present a compelling alternative.
References
- 1. researchgate.net [researchgate.net]
- 2. A scalable and operationally simple radical trifluoromethylation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Advances in photocatalytic research on decarboxylative trifluoromethylation of trifluoroacetic acid and derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Synthesis and applications of S-(trifluoromethyl)-2,8-bis(trifluoromethoxy)dibenzothiophenium triflate (Umemoto reagent IV) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Synthesis of trifluoromethylated 2H-azirines through Togni reagent-mediated trifluoromethylation followed by PhIO-mediated azirination - PMC [pmc.ncbi.nlm.nih.gov]
Yield and selectivity comparison: Phenyl trifluoroacetate vs. other activating agents
For researchers, scientists, and drug development professionals engaged in the synthesis of peptides, pharmaceuticals, and other complex organic molecules, the choice of an activating agent is a critical decision that profoundly impacts reaction efficiency, yield, and purity. Phenyl trifluoroacetate (B77799) has emerged as a significant reagent in this context, primarily utilized for the introduction of the trifluoroacetyl group, a key moiety in medicinal chemistry and a useful protecting group in synthesis. This guide provides an objective comparison of phenyl trifluoroacetate with other common activating and trifluoroacetylating agents, supported by available data and experimental protocols to inform reagent selection for specific synthetic challenges.
Performance Comparison of Trifluoroacetylating Agents
The primary application of this compound is as a trifluoroacetylating agent, particularly for amines. The selection of a suitable reagent for this transformation depends on factors such as substrate compatibility, reaction conditions, and cost. Below is a qualitative comparison of this compound with other common reagents used for trifluoroacetylation, based on literature descriptions.
| Reagent | Advantages | Disadvantages | Reaction Conditions |
| This compound | - Effects trifluoroacetylation under nearly neutral conditions. | - High cost.- Requires elevated temperatures (120-150°C).[1] | Neutral, high temperature. |
| Trifluoroacetic Anhydride (B1165640) (TFAA) | - Inexpensive and readily available.- Highly reactive, leading to rapid reactions. | - High reactivity can lead to undesired side reactions, including cleavage of amide or peptide bonds.- Can cause racemization of asymmetric centers.- Forms unsymmetrical anhydrides with the product N-trifluoroacetylamino acids.[1] | Typically in the presence of a base, can be harsh. |
| S-Ethyl Trifluorothioacetate | - Avoids the disadvantages of TFAA (less side reactions, less racemization). | - Requires weakly basic conditions (pH 8-9).- Requires an aqueous medium.[1] | Biphasic, aqueous/organic, pH 8-9. |
| Pentafluorothis compound | - Precursor to highly reactive pentafluorophenyl esters for peptide coupling.- High coupling rates, reducing reaction times and the likelihood of racemization.[2] | - Primarily used to generate the active ester, not for direct trifluoroacetylation of the final substrate in all cases. | Used to pre-activate amino acids for subsequent coupling. |
Reaction Mechanisms and Workflows
The utility of this compound and related compounds often lies in multi-step synthetic pathways, either for direct trifluoroacetylation or for the formation of activated esters for subsequent reactions like peptide bond formation.
Trifluoroacetylation of an Amine
The reaction of this compound with an amine proceeds via nucleophilic acyl substitution, where the amino group attacks the electrophilic carbonyl carbon of the trifluoroacetyl group, leading to the displacement of phenol.
Caption: General workflow for the trifluoroacetylation of an amine using this compound.
Peptide Bond Formation using Pentafluorophenyl Esters
A related and widely used strategy in peptide synthesis involves the use of pentafluorophenyl (PFP) esters of amino acids. These are often prepared using pentafluorothis compound. The activated PFP ester of an amino acid then readily reacts with the free amine of another amino acid to form a peptide bond.
Caption: Two-stage process of amino acid activation with pentafluorothis compound and subsequent peptide bond formation.
Experimental Protocols
The following are generalized experimental protocols for the trifluoroacetylation of an amino acid using different reagents, based on procedures described in the literature.
Protocol 1: Trifluoroacetylation of an Amino Acid using this compound
This protocol is based on the general description of the reaction conditions mentioned for this compound.[1]
Materials:
-
Amino Acid
-
This compound
-
High-boiling point inert solvent (e.g., diphenyl ether)
Procedure:
-
In a reaction vessel equipped with a condenser and a magnetic stirrer, dissolve the amino acid in a minimal amount of the high-boiling point solvent.
-
Add a molar excess of this compound to the mixture.
-
Heat the reaction mixture to 120-150°C.
-
Monitor the reaction progress using a suitable analytical technique (e.g., TLC or LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
The product can be isolated by precipitation upon the addition of a non-polar solvent (e.g., hexanes) and subsequent filtration, or by chromatographic purification.
Protocol 2: Trifluoroacetylation of an Amino Acid using S-Ethyl Trifluorothioacetate
This protocol is based on the conditions described for using S-ethyl trifluorothioacetate.[1]
Materials:
-
Amino Acid
-
S-Ethyl Trifluorothioacetate
-
Water
-
1 M Sodium Hydroxide solution
-
Organic solvent (e.g., diethyl ether)
-
Concentrated Hydrochloric Acid
Procedure:
-
Dissolve the amino acid in water in a reaction flask.
-
Add S-ethyl trifluorothioacetate to form a biphasic mixture.
-
Stir the mixture vigorously at room temperature.
-
Maintain the pH of the aqueous layer between 8 and 9 by the dropwise addition of 1 M NaOH.
-
Monitor the reaction by TLC or LC-MS.
-
Once the reaction is complete, acidify the aqueous layer to pH 1-2 with concentrated HCl.
-
Extract the N-trifluoroacetylated amino acid with an organic solvent.
-
Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the product.
Conclusion
This compound serves as a useful reagent for the trifluoroacetylation of amines, offering the advantage of operating under nearly neutral conditions. However, its high cost and the requirement for elevated reaction temperatures are significant drawbacks. In contrast, trifluoroacetic anhydride is a more reactive and cost-effective option, but its use is associated with a higher risk of side reactions and racemization. S-ethyl trifluorothioacetate provides a milder alternative, though it necessitates basic, aqueous conditions. For applications in peptide synthesis, the related reagent, pentafluorothis compound, is instrumental in preparing highly reactive pentafluorophenyl esters of amino acids, which facilitate efficient and rapid peptide bond formation with minimal racemization. The choice of the most appropriate activating or trifluoroacetylating agent will ultimately depend on the specific requirements of the synthesis, including the nature of the substrate, the desired reaction conditions, and economic considerations.
References
Phenyl Trifluoroacetate: A Cost-Benefit Analysis for Large-Scale Synthesis
For researchers, scientists, and drug development professionals engaged in large-scale synthesis, the choice of a trifluoroacetylating agent is a critical decision that impacts not only the reaction's success but also the overall process economics and safety. Phenyl trifluoroacetate (B77799) (PTFA) has emerged as a viable reagent for introducing the trifluoroacetyl group, a moiety of significant interest in pharmaceutical and agrochemical development due to its ability to enhance metabolic stability and binding affinity. This guide provides a comprehensive cost-benefit analysis of PTFA, comparing it with common alternatives such as trifluoroacetic anhydride (B1165640) (TFAA) and ethyl trifluoroacetate (ETFA), supported by available data and detailed methodologies.
Executive Summary
Phenyl trifluoroacetate offers a compelling balance of reactivity, handling characteristics, and cost for certain large-scale applications. While trifluoroacetic anhydride is a more powerful acylating agent, its high reactivity can be difficult to control on a large scale and it generates a corrosive byproduct. Ethyl trifluoroacetate is a milder and often cheaper alternative, but its lower reactivity may necessitate harsher reaction conditions and longer reaction times. PTFA sits (B43327) in a favorable middle ground, providing good reactivity under relatively mild conditions with byproducts that, while requiring management, are less corrosive than those of TFAA. The optimal choice will ultimately depend on the specific requirements of the synthesis, including the nature of the substrate, the desired purity of the product, and the scale of the operation.
Cost Analysis
The economic viability of a trifluoroacetylating agent in large-scale synthesis is a multifaceted issue, extending beyond the initial purchase price to include factors such as reagent stoichiometry, reaction yield, and the cost of downstream processing, including waste disposal.
| Reagent | Typical Bulk Price (per kg) | Molecular Weight ( g/mol ) | Moles per kg | Stoichiometry |
| This compound (PTFA) | ~$150 - $500 | 190.12 | ~5.26 | 1.0 - 1.5 eq. |
| Trifluoroacetic Anhydride (TFAA) | ~$70 - $200 | 210.03 | ~4.76 | 1.0 - 1.2 eq. |
| Ethyl Trifluoroacetate (ETFA) | ~$50 - $150 | 142.08 | ~7.04 | 1.5 - 3.0 eq. |
Note: Prices are estimates and can vary significantly based on supplier, purity, and market conditions.
While TFAA often has a lower per-kilogram cost, its higher molecular weight and the potential for side reactions can sometimes necessitate the use of a slight excess. ETFA is generally the most economical on a per-kilogram and per-mole basis, but its lower reactivity may require a larger excess to drive the reaction to completion, impacting the overall cost. PTFA's price is generally higher than its common alternatives, but its efficient reactivity at a near-stoichiometric ratio can make it a cost-effective choice for high-value products where yield and purity are paramount.
A significant cost driver in large-scale synthesis is downstream processing. The primary byproduct of PTFA is phenol (B47542), which must be removed from the product stream. Phenol is a solid at room temperature and can be removed through extraction or distillation. While phenol is a regulated substance, its handling and disposal are well-established industrial processes. In contrast, TFAA produces trifluoroacetic acid (TFA) as a byproduct, a highly corrosive liquid that can be challenging to handle and requires specialized equipment for its removal and disposal. ETFA produces ethanol, which is generally the easiest and least costly byproduct to handle.
Performance and Experimental Data
The choice of a trifluoroacetylating agent is heavily influenced by its performance in a given reaction, including yield, reaction time, and the purity of the resulting product.
| Reagent | Reactivity | Typical Reaction Conditions | Byproducts |
| PTFA | Moderate to High | Room temperature to mild heating (e.g., 50-80 °C) | Phenol, Trifluoroacetic acid (trace) |
| TFAA | Very High | Often requires cooling (e.g., 0 °C) to control exotherm | Trifluoroacetic acid |
| ETFA | Low to Moderate | Often requires elevated temperatures (e.g., >80 °C) and/or a catalyst | Ethanol |
Experimental Protocol: Trifluoroacetylation of a Primary Amine
Objective: To compare the efficacy of PTFA, TFAA, and ETFA for the N-trifluoroacetylation of a model primary amine (e.g., benzylamine) on a laboratory scale, simulating conditions relevant to large-scale synthesis.
Materials:
-
This compound (PTFA)
-
Trifluoroacetic Anhydride (TFAA)
-
Ethyl Trifluoroacetate (ETFA)
-
Anhydrous solvent (e.g., Dichloromethane, Acetonitrile)
-
Base (e.g., Triethylamine, Pyridine)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve benzylamine (1 equivalent) and the base (1.1 equivalents) in the anhydrous solvent.
-
Reagent Addition:
-
For PTFA: Add PTFA (1.1 equivalents) dropwise to the stirred solution at room temperature over 15 minutes.
-
For TFAA: Cool the amine solution to 0 °C in an ice bath. Add TFAA (1.05 equivalents) dropwise to the stirred solution over 15 minutes, maintaining the temperature below 5 °C.
-
For ETFA: Add ETFA (2.0 equivalents) to the amine solution at room temperature.
-
-
Reaction Monitoring:
-
PTFA and TFAA: Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) until the starting material is consumed (typically 1-4 hours).
-
ETFA: Heat the reaction mixture to reflux and monitor by TLC or HPLC until the starting material is consumed (typically 8-24 hours).
-
-
Workup:
-
Cool the reaction mixture to room temperature (if heated).
-
Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
-
Analysis:
-
Determine the crude yield of the N-benzyl-2,2,2-trifluoroacetamide.
-
Analyze the purity of the crude product by HPLC and characterize by NMR spectroscopy.
-
Expected Outcomes:
-
TFAA is expected to give the fastest reaction time and a high yield of the desired product.
-
PTFA is expected to provide a high yield with a slightly longer reaction time than TFAA but under milder conditions.
-
ETFA is expected to have the longest reaction time and may require optimization of conditions to achieve a high yield.
Safety and Handling
The safety profiles of trifluoroacetylating agents and their byproducts are a critical consideration in large-scale synthesis.
| Reagent/Byproduct | Key Hazards | Handling Considerations |
| PTFA | Combustible liquid, skin and eye irritant. | Store in a cool, well-ventilated area. Wear appropriate personal protective equipment (PPE), including gloves and safety glasses. |
| Phenol (Byproduct) | Toxic, corrosive, combustible solid. | Handle in a well-ventilated area or with respiratory protection. Requires careful waste management. |
| TFAA | Highly corrosive, reacts violently with water, lachrymator. | Handle in a fume hood with appropriate PPE, including acid-resistant gloves and a face shield. Store in a tightly sealed container away from moisture. |
| Trifluoroacetic Acid (Byproduct) | Highly corrosive, causes severe burns. | Similar handling precautions as TFAA. Requires neutralization before disposal. |
| ETFA | Flammable liquid, eye and skin irritant. | Store in a flammable liquids cabinet. Use in a well-ventilated area. |
| Ethanol (Byproduct) | Flammable liquid. | Standard precautions for handling flammable solvents. |
Environmental Impact
The environmental impact of these reagents is primarily associated with the toxicity and persistence of their byproducts. Trifluoroacetic acid (TFA), the byproduct of TFAA, is a persistent "forever chemical" that is accumulating in the environment, particularly in water sources.[1] While the direct toxicity of TFA at current environmental concentrations is considered low to moderate, its persistence is a long-term concern.[2]
Phenol, the byproduct of PTFA, is biodegradable in the environment but can be toxic to aquatic life at high concentrations.[3] Industrial wastewater containing phenol must be treated before discharge. Ethanol, the byproduct of ETFA, is readily biodegradable and has a low environmental impact.
Logical Workflow for Reagent Selection
The selection of the most appropriate trifluoroacetylating agent for a large-scale synthesis project involves a careful consideration of multiple factors. The following workflow can guide this decision-making process.
Caption: A decision-making workflow for selecting a trifluoroacetylating agent.
Conclusion
The cost-benefit analysis of this compound in large-scale synthesis reveals it to be a well-balanced reagent with distinct advantages in specific scenarios. While not always the cheapest option upfront, its high reactivity under mild conditions can lead to improved yields and purities, potentially offsetting the initial cost, especially for high-value pharmaceutical and agrochemical products. Its primary byproduct, phenol, requires careful management but is a well-understood industrial chemical with established disposal protocols.
In contrast, trifluoroacetic anhydride, while highly reactive and often more economical, presents significant handling challenges due to its corrosivity (B1173158) and the environmental persistence of its trifluoroacetic acid byproduct. Ethyl trifluoroacetate is a milder and safer alternative, but its lower reactivity can be a significant drawback in large-scale production where efficiency is key.
Ultimately, the choice between PTFA and its alternatives is a strategic one that requires a thorough evaluation of the specific chemical transformation, the scale of the operation, and the available infrastructure for handling and waste management. For many applications, this compound represents a sweet spot of reactivity, control, and manageable downstream processing, making it a valuable tool in the arsenal (B13267) of the process chemist.
References
Spectroscopic Confirmation of Trifluoroacetylation: A Comparative Guide to Phenyl Trifluoroacetate
For researchers, scientists, and drug development professionals, the precise modification of functional groups is a cornerstone of molecular design and synthesis. Trifluoroacetylation, the introduction of a trifluoroacetyl group (-COCF₃), is a widely employed strategy to protect amines and alcohols, enhance volatility for gas chromatography, or modulate the biological activity of a molecule. Phenyl trifluoroacetate (B77799) has emerged as a valuable reagent for this transformation. This guide provides a comparative analysis of spectroscopic techniques used to confirm successful trifluoroacetylation using phenyl trifluoroacetate, with supporting experimental data and protocols.
The trifluoroacetyl group imparts unique spectroscopic signatures that are readily detectable by common analytical methods. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹⁹F NMR, offers a direct and unambiguous method for confirmation. Infrared (IR) spectroscopy provides characteristic vibrational frequencies for the trifluoroacetyl moiety, while mass spectrometry (MS) confirms the expected mass increase.
Comparative Spectroscopic Analysis
To illustrate the spectroscopic changes upon trifluoroacetylation, consider the reaction of a primary amine, benzylamine (B48309), with this compound versus a more common alternative, ethyl trifluoroacetate.
| Spectroscopic Method | Benzylamine (Starting Material) | N-Benzyl-2,2,2-trifluoroacetamide (Product) | Key Observations for Confirmation |
| ¹H NMR | ~1.5 ppm (s, 2H, -NH₂) | ~7.0-7.5 ppm (br s, 1H, -NH) | Disappearance of the -NH₂ singlet and appearance of a downfield, broadened -NH signal. |
| 3.8 ppm (s, 2H, -CH₂-) | 4.5 ppm (d, 2H, -CH₂-) | Downfield shift of the methylene (B1212753) protons adjacent to the nitrogen. | |
| 7.2-7.4 ppm (m, 5H, Ar-H) | 7.2-7.4 ppm (m, 5H, Ar-H) | Aromatic protons remain largely unchanged. | |
| ¹³C NMR | ~46 ppm (-CH₂-) | ~45 ppm (-CH₂-) | Minimal shift of the methylene carbon. |
| ~140 ppm (ipso-C) | ~136 ppm (ipso-C) | Minor shift of the aromatic carbons. | |
| ~116 ppm (q, ¹JCF = 288 Hz, -CF₃) | Appearance of a quartet for the -CF₃ carbon due to coupling with fluorine. | ||
| ~157 ppm (q, ²JCCF = 37 Hz, -C=O) | Appearance of a quartet for the carbonyl carbon. | ||
| ¹⁹F NMR | N/A | ~ -76 ppm (s, 3F) | Appearance of a sharp singlet in the characteristic region for a trifluoroacetyl group. |
| IR (cm⁻¹) | ~3300-3400 (N-H stretch) | ~3300 (N-H stretch) | Persistence of an N-H stretch. |
| ~1600 (N-H bend) | ~1700-1720 (C=O stretch, Amide I) | Appearance of a strong carbonyl stretch. | |
| ~1150-1250 (C-F stretch) | Appearance of strong C-F stretching bands. | ||
| Mass Spec. (ESI+) | m/z = 108.08 [M+H]⁺ | m/z = 204.07 [M+H]⁺ | Mass increase of 96.00 Da, corresponding to the addition of a C₂F₃O fragment.[1] |
Experimental Protocols
General Procedure for Trifluoroacetylation of Benzylamine with this compound
To a solution of benzylamine (1.0 mmol) in a suitable solvent such as dichloromethane (B109758) (10 mL) is added this compound (1.2 mmol). The reaction mixture is stirred at room temperature for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography. Upon completion, the reaction mixture is washed with a mild base (e.g., saturated sodium bicarbonate solution) to remove the phenol (B47542) byproduct and any unreacted starting material. The organic layer is then dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude N-benzyl-2,2,2-trifluoroacetamide. The product can be further purified by column chromatography or recrystallization.
Spectroscopic Characterization
The purified product is then subjected to spectroscopic analysis as detailed in the table above to confirm its identity and purity.
Visualizing the Workflow and Reaction
The following diagrams illustrate the experimental workflow for confirming trifluoroacetylation and the general reaction mechanism.
References
A Comparative Guide to HPLC and Mass Spectrometry Methods for Validating Products of Phenyl Trifluoroacetate Reactions
For Researchers, Scientists, and Drug Development Professionals
The validation of reaction products is a critical step in chemical synthesis, ensuring the identity, purity, and quantity of the desired compound. Phenyl trifluoroacetate (B77799) is a widely used reagent for the trifluoroacetylation of various functional groups, particularly amines, to enhance their volatility for gas chromatography or to introduce a fluorine label for detection. This guide provides a comparative overview of High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) methods for the validation of these reaction products, supported by experimental data and detailed protocols.
Methodology Comparison: HPLC-MS vs. GC-MS
The choice between HPLC-MS and Gas Chromatography-Mass Spectrometry (GC-MS) for the analysis of trifluoroacetylated products depends largely on the physicochemical properties of the analyte, such as volatility, thermal stability, and polarity.
High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) is a versatile technique suitable for a wide range of compounds, including those that are non-volatile or thermally labile. When coupled with mass spectrometry, it provides high sensitivity and selectivity. For trifluoroacetylated products, which can include peptides and other biomolecules, HPLC-MS is often the method of choice.
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and thermally stable compounds. Trifluoroacetylation is a common derivatization technique to increase the volatility of polar compounds containing -OH, -NH, or -SH groups, making them amenable to GC-MS analysis. This method often provides excellent separation efficiency and sensitivity.
The following tables summarize the performance characteristics of HPLC-MS and GC-MS for the analysis of trifluoroacetylated compounds, based on available literature.
Quantitative Data Presentation
Table 1: Performance Comparison of HPLC-MS and GC-MS for the Analysis of Trifluoroacetylated Amines
| Parameter | HPLC-MS (for Primary Aromatic Amines) | GC-MS (for Trifluoroacetylated Sterols) |
| Linearity (R²) | > 0.995[1] | > 0.995[2] |
| Limit of Detection (LOD) | 83 times lower than the required 10 µg/kg[1] | 25.8 pg (SIM mode), 0.78 pg (MRM mode)[2] |
| Limit of Quantification (LOQ) | 24 times lower than the required 10 µg/kg[1] | Not explicitly stated, but linearity was tested from 0.2325 ng/mL[2] |
| Precision (RSD) | < 11.7% (intra-day), < 15.9% (inter-day)[3] | Not explicitly stated |
| Accuracy/Recovery (%) | 75-114% for most analytes[3] | Not explicitly stated |
| Throughput | High | Moderate to High |
| Sample Derivatization | Not always required | Often required |
Note: The data presented is for representative trifluoroacetylated compounds or analogous analytes due to the limited availability of direct comparative studies on identical products from phenyl trifluoroacetate reactions.
Experimental Protocols
Protocol 1: HPLC-MS Method for the Analysis of Trifluoroacetylated Peptides
This protocol is a general guideline for the analysis of peptides that have been trifluoroacetylated, for instance, at the N-terminus.
1. Sample Preparation:
-
Dissolve the crude or purified peptide in a suitable solvent, such as 0.1% trifluoroacetic acid (TFA) in water, to a concentration of approximately 1 mg/mL.
-
Filter the sample solution through a 0.22 µm syringe filter before injection.
2. HPLC Conditions:
-
Column: C18 reversed-phase column (e.g., 2.1 mm x 150 mm, 3.5 µm particle size).
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A typical gradient would be 5-95% B over 30 minutes, but this needs to be optimized for the specific peptide.
-
Flow Rate: 0.2-0.4 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 5-10 µL.
-
Detection: UV at 214 nm and 280 nm.
3. Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Mass Analyzer: Time-of-Flight (TOF) or Quadrupole-Time-of-Flight (Q-TOF) for accurate mass measurement, or a triple quadrupole for targeted quantification.
-
Scan Range: m/z 300-2000 for full scan analysis.
-
Source Parameters: Optimize capillary voltage, cone voltage, and gas flows for the specific instrument and analyte.
Protocol 2: GC-MS Method for the Analysis of Trifluoroacetylated Amines
This protocol describes a general procedure for the analysis of primary or secondary amines that have been derivatized with a trifluoroacetyl group.
1. Derivatization:
-
To the amine sample (in a suitable solvent like ethyl acetate), add a trifluoroacetylating agent such as trifluoroacetic anhydride (B1165640) (TFAA).
-
Heat the mixture at 70°C for 30 minutes to ensure complete derivatization[4].
-
After cooling, the sample is ready for GC-MS analysis.
2. GC Conditions:
-
Column: A mid-polarity column such as a 14% cyanopropylphenyl polysiloxane phase is often suitable.
-
Injector Temperature: 250 °C.
-
Oven Temperature Program: Start at a lower temperature (e.g., 70 °C), hold for a few minutes, then ramp up to a higher temperature (e.g., 280 °C) at a rate of 10-20 °C/min.
-
Carrier Gas: Helium at a constant flow rate.
-
Injection Mode: Splitless or split, depending on the sample concentration.
3. Mass Spectrometry Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Analyzer: Quadrupole.
-
Scan Mode: Full scan (e.g., m/z 50-500) for identification or Selected Ion Monitoring (SIM) for targeted quantification.
-
Source Temperature: 230 °C.
-
Transfer Line Temperature: 280 °C.
Workflow and Pathway Diagrams
The following diagrams illustrate the general workflow for product validation and a conceptual representation of the analytical comparison.
Caption: General workflow for the validation of products from a this compound reaction.
Caption: Conceptual comparison of HPLC-MS and GC-MS for trifluoroacetylated product analysis.
References
- 1. agilent.com [agilent.com]
- 2. researchgate.net [researchgate.net]
- 3. A Liquid Chromatography–Tandem Mass Spectrometry Method for the Analysis of Primary Aromatic Amines in Human Urine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comparison of 3 Derivatization Methods for the Analysis of Amphetamine-Related Drugs in Oral Fluid by Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Preserving Chirality: A Guide to Assessing Stereochemical Integrity in Peptide Synthesis Using Phenyl Trifluoroacetate and its Alternatives
For researchers, scientists, and drug development professionals, ensuring the stereochemical purity of synthetic peptides is a critical parameter that dictates their biological activity, therapeutic efficacy, and safety. The process of peptide synthesis, particularly the activation of the carboxylic acid group of an amino acid, carries an inherent risk of racemization—the loss of the predefined stereochemistry at the α-carbon. This guide provides a comprehensive comparison of methods to assess the stereochemical integrity of peptides, with a focus on peptides synthesized using phenyl trifluoroacetate (B77799) and its highly fluorinated analog, pentafluorophenyl trifluoroacetate, benchmarked against other common coupling reagents.
The Challenge of Racemization in Peptide Synthesis
Racemization during peptide bond formation can lead to the incorporation of D-amino acids into a peptide sequence intended to be composed solely of L-amino acids, or vice versa. This results in the formation of diastereomeric impurities that can be challenging to separate from the target peptide and may exhibit altered or even antagonistic biological properties. The primary mechanism of racemization during peptide coupling involves the formation of a 5(4H)-oxazolone intermediate. The activated carboxylic acid of an N-protected amino acid can cyclize to form this planar intermediate. The proton at the chiral α-carbon of the oxazolone (B7731731) is acidic and can be readily abstracted by a base, leading to a loss of stereochemical information. Subsequent nucleophilic attack by the amine component can then occur from either face of the planar ring, resulting in a mixture of L- and D-isomers.[1][2]
The choice of coupling reagent plays a pivotal role in minimizing racemization. Highly reactive activating agents that promote rapid amide bond formation can kinetically outcompete the rate of oxazolone formation and subsequent enolization, thus preserving stereochemical integrity.[1] Phenyl esters, particularly the highly electron-withdrawing pentafluorophenyl (PFP) esters, are known for their high reactivity and are therefore expected to exhibit low levels of racemization.[3][4]
Comparative Analysis of Coupling Reagents and Racemization
While specific quantitative data for this compound is not abundant in publicly available literature, data for the closely related and highly efficient pentafluorophenyl esters, along with other common coupling reagents, provides a valuable benchmark for comparison. The following table summarizes representative data on the extent of racemization observed with various coupling reagents in different model systems. It is important to note that the degree of racemization is highly dependent on the specific amino acid, the peptide sequence, the base used, and the reaction conditions.[1][2]
| Coupling Reagent/Method | Model System | Base | % Racemization (Epimerization) | Reference |
| Pentafluorophenyl Ester (PFP) | General observation | Not specified | Low (inherent low propensity) | [3] |
| HATU | Fmoc-Ser(Ac₃GlcNAcα)-OH + Pro-Gly-resin | DIEA | 1.3% | [1] |
| HATU | Fmoc-Ser(Ac₃GlcNAcα)-OH + Pro-Gly-resin | NMM | 0.4% | [1] |
| HBTU | Fmoc-Ser(Ac₃GlcNAcα)-OH + Pro-Gly-resin | DIEA | 1.7% | [1] |
| HBTU | Fmoc-Ser(Ac₃GlcNAcα)-OH + Pro-Gly-resin | NMM | 0.6% | [1] |
| PyBOP | Fmoc-Ser(Ac₃GlcNAcα)-OH + Pro-Gly-resin | DIEA | 3.8% | [1] |
| DCC/HOBt | General observation | Not specified | Reduced compared to DCC alone | [5] |
Key Observations:
-
Pentafluorophenyl esters are recognized for their high reactivity, which generally leads to rapid peptide bond formation and consequently, a reduced risk of racemization.[3][4]
-
Aminium/uronium salt-based reagents like HATU and HBTU are highly efficient and generally result in low levels of racemization.[1][2]
-
The choice of base has a significant impact on the extent of racemization. Weaker, more sterically hindered bases like N-methylmorpholine (NMM) are generally preferred over stronger, less hindered bases like diisopropylethylamine (DIEA).[1]
-
Additives such as 1-hydroxybenzotriazole (B26582) (HOBt) and its derivatives can suppress racemization by forming active esters that are more stable and less prone to oxazolone formation.[5]
Experimental Protocols for Assessing Stereochemical Integrity
A robust assessment of the stereochemical purity of a synthetic peptide requires reliable analytical methods. The most common techniques employed for this purpose are High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Capillary Electrophoresis (CE), and Nuclear Magnetic Resonance (NMR) Spectroscopy.
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is a powerful technique for separating enantiomers and diastereomers. This can be achieved either directly, by using a chiral stationary phase (CSP), or indirectly, by derivatizing the amino acids with a chiral reagent to form diastereomers that can be separated on a standard achiral column.
Protocol for Direct Analysis of Peptide Diastereomers:
-
Sample Preparation: Dissolve the crude or purified peptide in the mobile phase at a concentration of approximately 1 mg/mL.
-
Chromatographic System:
-
Column: A chiral stationary phase column suitable for peptide separations (e.g., a protein-based or macrocyclic antibiotic-based column).
-
Mobile Phase: A suitable mobile phase system, often a mixture of an aqueous buffer (e.g., phosphate (B84403) buffer or water with an additive like trifluoroacetic acid) and an organic modifier (e.g., acetonitrile (B52724) or methanol). The exact composition will depend on the peptide and the column.
-
Flow Rate: Typically 0.5-1.0 mL/min.
-
Column Temperature: Controlled, often at 25°C.
-
Detection: UV detection at a wavelength where the peptide bond absorbs (e.g., 210-220 nm).
-
-
Analysis:
-
Inject a standard of the desired all-L (or all-D) peptide to determine its retention time.
-
Inject the synthetic peptide sample. The presence of a second peak, corresponding to the diastereomeric impurity, indicates racemization.
-
The percentage of racemization can be calculated by comparing the peak area of the diastereomeric impurity to the total peak area of both the desired peptide and the impurity.[6]
-
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a highly sensitive method for determining the enantiomeric composition of amino acids after peptide hydrolysis. This method requires derivatization of the amino acids to make them volatile.
Protocol for GC-MS Analysis of Amino Acid Enantiomers:
-
Peptide Hydrolysis:
-
Derivatization:
-
After hydrolysis, evaporate the acid under a stream of nitrogen.
-
Derivatize the resulting amino acid mixture to form volatile esters (e.g., by reaction with an alcohol like isopropanol (B130326) in the presence of an acid catalyst) followed by acylation (e.g., with trifluoroacetic anhydride).
-
-
GC-MS Analysis:
-
Column: A chiral capillary column (e.g., Chirasil-Val).
-
Carrier Gas: Helium or hydrogen.
-
Temperature Program: An appropriate temperature gradient to ensure the separation of all derivatized amino acids.
-
Mass Spectrometer: Operated in either full scan or selected ion monitoring (SIM) mode for high sensitivity.
-
-
Data Analysis:
-
Identify the peaks for the D- and L-enantiomers of each amino acid based on their retention times compared to standards.
-
Quantify the amount of each enantiomer by integrating the peak areas in the chromatogram.
-
The percentage of the D-isomer for each amino acid reflects the extent of racemization at that position.[9]
-
Capillary Electrophoresis (CE)
Capillary electrophoresis offers high-resolution separation of charged molecules, including peptide diastereomers. Chiral selectors are often added to the background electrolyte to achieve separation.
Protocol for Capillary Electrophoresis of Peptide Diastereomers:
-
Sample Preparation: Dissolve the peptide sample in the background electrolyte or a low-ionic-strength buffer to a concentration of 0.1-1 mg/mL.
-
CE System:
-
Capillary: A fused-silica capillary.
-
Background Electrolyte (BGE): A buffer system (e.g., phosphate or borate (B1201080) buffer) at a specific pH.
-
Chiral Selector: A chiral additive included in the BGE, such as a cyclodextrin (B1172386) derivative or a chiral crown ether.[10][11]
-
Voltage: A high voltage is applied across the capillary to drive the separation.
-
Detection: On-column UV detection is commonly used.
-
-
Analysis:
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy can be used to distinguish between diastereomers without the need for chromatographic separation. The presence of a chiral environment, either through a chiral solvating agent or by the inherent diastereomeric nature of the peptide mixture, can lead to different chemical shifts for the corresponding protons in the different stereoisomers.
Protocol for NMR Analysis of Peptide Diastereomers:
-
Sample Preparation: Dissolve a sufficient amount of the peptide sample in a suitable deuterated solvent.
-
NMR Experiment:
-
Acquire a high-resolution ¹H NMR spectrum.
-
In cases where the signals of the diastereomers are not well-resolved, a chiral solvating agent (e.g., a chiral crown ether or a macrocyclic compound) can be added to the NMR tube to induce chemical shift differences between the enantiomeric protons of the diastereomers.[14][15]
-
-
Data Analysis:
Visualizing the Process: Workflows and Mechanisms
To better understand the processes involved in peptide synthesis and the assessment of its stereochemical outcome, the following diagrams, generated using the DOT language, illustrate the key workflows and mechanisms.
Caption: A general workflow for solid-phase peptide synthesis and subsequent analysis of stereochemical integrity.
Caption: The mechanism of racemization during peptide coupling proceeds through a planar oxazolone intermediate.
Conclusion
The stereochemical integrity of a synthetic peptide is a non-negotiable aspect of its quality, directly impacting its biological function. While this compound and its perfluorinated analogs are designed for high reactivity to minimize racemization, a thorough assessment of the final product is always warranted. The choice of analytical method for this assessment will depend on the available instrumentation, the nature of the peptide, and the required sensitivity. By employing the detailed protocols for chiral HPLC, GC-MS, CE, or NMR, researchers can confidently verify the stereochemical purity of their synthesized peptides, ensuring the reliability and reproducibility of their scientific findings and the safety and efficacy of potential therapeutic candidates.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. bachem.com [bachem.com]
- 6. Structure guided RP-HPLC chromatography of diastereomeric α-helical peptide analogs substituted with single amino acid stereoisomers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Simultaneous Determination of L- and D-Amino Acids in Proteins: A Sensitive Method Using Hydrolysis in Deuterated Acid and Liquid Chromatography–Tandem Mass Spectrometry Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. A Protocol for GC-MS Profiling of Chiral Secondary Amino Acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Capillary electrophoresis separation of peptide diastereomers that contain methionine sulfoxide by dual cyclodextrin-crown ether systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. bio-rad.com [bio-rad.com]
- 12. Protocol for Capillary Electrophoresis - Creative Proteomics [creative-proteomics.com]
- 13. Separation of Peptides by Capillary Electrophoresis | Springer Nature Experiments [experiments.springernature.com]
- 14. Discrimination of enantiomers of dipeptide derivatives with two chiral centers by tetraaza macrocyclic chiral solvating agents using 1H NMR spectroscopy - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 15. Chiral reagents for the determination of enantiomeric excess and absolute configuration using NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Synthesis of Tripeptide Derivatives with Three Stereogenic Centers and Chiral Recognition Probed by Tetraaza Macrocyclic Chiral Solvating Agents Derived from d-Phenylalanine and (1S,2S)-(+)-1,2-Diaminocyclohexane via 1H NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Handling of Phenyl Trifluoroacetate: A Guide to Personal Protective Equipment and Disposal
For researchers, scientists, and drug development professionals, the proper handling of specialized chemical reagents is paramount to ensuring laboratory safety and experimental integrity. Phenyl trifluoroacetate (B77799), a flammable liquid and irritant, requires stringent adherence to safety protocols. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to foster a secure research environment.
Understanding the Hazards: Properties of Phenyl Trifluoroacetate
A clear understanding of the physicochemical properties of this compound is the first step in safe handling. This data, summarized below, informs the selection of appropriate personal protective equipment (PPE) and the design of safe laboratory procedures.
| Property | Value | Hazard Implication |
| Physical State | Liquid | Potential for splashes and vapor inhalation. |
| Flash Point | 52 °C (125.6 °F) | Flammable liquid; requires control of ignition sources.[1] |
| Boiling Point | 146 - 147 °C | Vapors can accumulate in poorly ventilated areas.[1] |
| Hazards | Causes skin irritation. | Direct contact can cause skin burns. |
| Causes serious eye irritation. | Vapors or splashes can cause significant eye damage. | |
| Flammable liquid and vapor. | Poses a fire risk. |
Essential Personal Protective Equipment (PPE)
A multi-layered approach to PPE is critical when handling this compound to prevent skin, eye, and respiratory exposure. The following table outlines the recommended PPE.
| Body Part | Recommended Protection | Specifications |
| Hands | Chemical-impermeable gloves | While specific breakthrough times for this compound are not readily available, nitrile or butyl rubber gloves are generally recommended for handling esters. Always inspect gloves for integrity before use. |
| Eyes | Tightly fitting safety goggles | Should conform to EN 166 (EU) or NIOSH (US) standards. |
| Face | Face shield | Recommended in addition to goggles, especially when handling larger quantities or when there is a significant splash risk. |
| Body | Fire/flame resistant and impervious clothing | A lab coat is a minimum requirement. For larger quantities, a chemical-resistant apron or suit is recommended. |
Operational Plan: From Handling to Disposal
A systematic approach to the entire workflow involving this compound minimizes the risk of exposure and accidents.
Experimental Protocol for Safe Handling
-
Preparation:
-
Work in a well-ventilated area, preferably within a chemical fume hood.
-
Ensure an eyewash station and safety shower are readily accessible.
-
Remove all potential ignition sources from the work area.
-
Use non-sparking tools.[2]
-
Ground and bond containers and receiving equipment to prevent static discharge.
-
-
Handling:
-
Wear the appropriate PPE as outlined in the table above.
-
Avoid direct contact with skin and eyes.[2]
-
Avoid inhalation of vapors.
-
Keep the container tightly closed when not in use.
-
-
In Case of Accidental Exposure:
-
Skin Contact: Immediately take off all contaminated clothing. Rinse the affected area with plenty of water.
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1]
-
Inhalation: Move the person to fresh air and keep them comfortable for breathing.
-
In all cases of exposure, seek immediate medical attention.
-
Spill Cleanup Protocol
-
Evacuate and Ventilate: Immediately evacuate the area and ensure adequate ventilation.
-
Control Ignition Sources: Remove all sources of ignition.
-
Containment: Use a non-combustible absorbent material like sand, earth, or vermiculite (B1170534) to contain the spill.
-
Collection: Carefully collect the absorbed material using non-sparking tools and place it in a suitable, closed container for disposal.
Disposal Plan
-
Waste Collection: All waste contaminated with this compound, including used absorbent materials, should be collected in a designated, labeled, and sealed container.
-
Disposal: Dispose of the waste through an approved waste disposal plant. Adhere strictly to all local, state, and federal regulations for hazardous waste disposal. Do not dispose of it down the drain.
Logical Workflow for Handling this compound
The following diagram illustrates the key decision points and procedural flow for safely managing this compound in a laboratory setting.
Caption: A flowchart outlining the safe handling, emergency response, and disposal procedures for this compound.
References
Retrosynthesis Analysis
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| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
